molecular formula C11H16N2O6 B1634449 2'-O-methyl-5-methyluridine CAS No. 55486-09-4

2'-O-methyl-5-methyluridine

Cat. No.: B1634449
CAS No.: 55486-09-4
M. Wt: 272.25 g/mol
InChI Key: YHRRPHCORALGKQ-FDDDBJFASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2'-O-methyl-5-methyluridine (CAS 114952-97-5) is a doubly modified nucleoside of significant value in nucleic acid research and therapeutic development. It serves as a critical building block (phosphoramidite) for the solid-phase synthesis of modified oligonucleotides, imparting two key properties that overcome the limitations of native RNA: significantly enhanced resistance to nuclease degradation and increased binding affinity (thermal stability) for complementary RNA strands . This compound features a methyl group at the 5-position of the uracil base, which improves base-stacking interactions within the nucleic acid duplex, and a 2'-O-methyl group on the ribose sugar, which sterically hinders nucleases and stabilizes the sugar in the C3'-endo conformation favorable for A-form helix formation . These characteristics make it indispensable for constructing stable antisense oligonucleotides (ASOs), small interfering RNAs (siRNAs), aptamers, and other functional nucleic acids, enabling applications in gene silencing, diagnostic probes, and basic research on RNA function . In a recent study, this compound was used as a precursor for synthesizing novel analogs like 4'-C-α-aminoethoxy-2'-O-methyl-5-methyl-uridine (4AEomU) for advanced antisense gapmer designs, highlighting its role in pioneering next-generation therapeutics . Beyond its primary application, it has also shown inhibitory properties against certain bacterial strains, such as M. bovis and M. avium , suggesting potential as a lead compound in antimicrobial research . This product is strictly for Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O6/c1-5-3-13(11(17)12-9(5)16)10-8(18-2)7(15)6(4-14)19-10/h3,6-8,10,14-15H,4H2,1-2H3,(H,12,16,17)/t6-,7-,8-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHRRPHCORALGKQ-FDDDBJFASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20970832
Record name 4-Hydroxy-5-methyl-1-(2-O-methylpentofuranosyl)pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20970832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55486-09-4
Record name 5-Methyl-2′-O-methyluridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55486-09-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-O-Methylribothymidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055486094
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxy-5-methyl-1-(2-O-methylpentofuranosyl)pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20970832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to 2'-O-methyl-5-methyluridine: Structure, Properties, and Applications in Oligonucleotide Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the rapidly advancing field of nucleic acid therapeutics, the strategic chemical modification of nucleosides is paramount to unlocking their full clinical potential. Among the arsenal of available modifications, 2'-O-methyl-5-methyluridine stands out as a cornerstone for enhancing the drug-like properties of oligonucleotides. This modified nucleoside, a derivative of uridine, incorporates two key chemical alterations: a methyl group at the 2'-hydroxyl position of the ribose sugar and another at the 5-position of the uracil base. These modifications are not merely incremental adjustments; they synergistically impart superior nuclease resistance, enhanced binding affinity to target sequences, and improved thermal stability.[1]

This technical guide provides a detailed exploration of this compound, offering researchers, scientists, and drug development professionals a comprehensive resource on its chemical structure, physicochemical properties, and its critical role in the synthesis of therapeutic oligonucleotides such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs).

Chemical Structure and Physicochemical Properties

This compound, also known by its synonyms 2'-O-Methylribothymidine or 2'-O-Methylthymidine, is a modified pyrimidine nucleoside.[2] The core structure consists of a 5-methyluracil (thymine) base linked via a β-N1-glycosidic bond to a ribose sugar that is methylated at the 2'-hydroxyl position.

The IUPAC name for this compound is 1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione.[3]

Structural Representation

The two-dimensional chemical structure of this compound is depicted below:

Caption: 2D structure of this compound.

Physicochemical Data Summary

A summary of the key chemical and physical properties of this compound is provided in the table below for easy reference.

PropertyValueSource
Chemical Formula C₁₁H₁₆N₂O₆[2][4]
Molecular Weight 272.25 g/mol [4]
CAS Number 55486-09-4[2][4]
Melting Point 186 °C[4]
Appearance White to off-white solid[5]
SMILES CC1=CN(C(=O)NC1=O)[C@H]2--INVALID-LINK--CO)O">C@@HOC[3][4]
InChIKey YHRRPHCORALGKQ-FDDDBJFASA-N[2][3]
Solubility DMF: 14 mg/ml, DMSO: 10 mg/ml, PBS (pH 7.2): 3 mg/ml[2]

Significance and Applications in Drug Development

The dual modifications in this compound confer significant advantages in the development of oligonucleotide-based therapeutics.

Enhanced Nuclease Resistance

The 2'-O-methyl group provides steric hindrance that protects the phosphodiester backbone of an RNA strand from degradation by endo- and exonucleases present in biological fluids.[6] This increased stability is a critical prerequisite for any oligonucleotide drug, as it prolongs its half-life in vivo, allowing for a sustained therapeutic effect.

Increased Binding Affinity and Thermal Stability

The 2'-O-methyl modification pre-organizes the ribose sugar into a C3'-endo conformation, which is favorable for the A-form helical structure of RNA-RNA and RNA-DNA duplexes.[1] This conformational rigidity enhances the binding affinity (melting temperature, Tₘ) of the oligonucleotide to its complementary target sequence. The 5-methyl group on the uracil base further contributes to duplex stability through improved base-stacking interactions.[1]

Applications in Therapeutic Oligonucleotides

This compound is a crucial building block for the solid-phase synthesis of various modified oligonucleotides.[1] Its incorporation is particularly valuable in:

  • Antisense Oligonucleotides (ASOs): To enhance stability and target affinity for silencing disease-causing mRNAs.

  • Small Interfering RNAs (siRNAs): To improve the stability and efficacy of the RNAi pathway.

  • Aptamers and Diagnostic Probes: To create stable, high-affinity binding molecules for diagnostic and therapeutic applications.[1]

Furthermore, this modified nucleoside has demonstrated inhibitory properties against certain bacterial strains, such as M. bovis and M. avium, suggesting its potential as a lead compound for antimicrobial drug development.[1][7]

Experimental Protocols and Workflows

General Synthesis Strategy

The synthesis of this compound and its subsequent phosphoramidite for oligonucleotide synthesis is a multi-step process. While specific, large-scale synthesis protocols are often proprietary, a general laboratory-scale approach can be outlined, starting from commercially available 5-methyluridine.[8]

Step 1: Protection of Hydroxyl Groups

  • Rationale: To selectively methylate the 2'-hydroxyl group, the 3'- and 5'-hydroxyl groups of the ribose must be protected. This is typically achieved using bulky protecting groups like dimethoxytrityl (DMT) or silyl ethers.

  • Procedure: React 5-methyluridine with a suitable protecting group reagent (e.g., dimethoxytrityl chloride) in the presence of a base (e.g., pyridine) to yield the 3',5'-diprotected nucleoside.

Step 2: 2'-O-Methylation

  • Rationale: The exposed 2'-hydroxyl group is then methylated.

  • Procedure: The protected nucleoside is treated with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a strong base (e.g., sodium hydride).

Step 3: Deprotection

  • Rationale: The protecting groups on the 3'- and 5'-hydroxyls are removed to yield this compound.

  • Procedure: Acidic conditions (e.g., trichloroacetic acid) are used to remove DMT groups.

Step 4: Phosphoramidite Synthesis (for Oligonucleotide Synthesis)

  • Rationale: To incorporate the modified nucleoside into a growing oligonucleotide chain using an automated synthesizer, it must be converted into a phosphoramidite derivative.

  • Procedure: The 5'-hydroxyl group is protected with a DMT group, and the 3'-hydroxyl group is reacted with a phosphitylating agent (e.g., 2-cyanoethyl N,N-diisopropylchlorophosphoramidite).

Workflow: Incorporation into an Oligonucleotide

The following diagram illustrates the workflow for incorporating this compound phosphoramidite into a custom oligonucleotide sequence using solid-phase synthesis.

workflow start Start: CPG Solid Support synthesis Automated Oligonucleotide Synthesizer start->synthesis phosphoramidite This compound Phosphoramidite phosphoramidite->synthesis cleavage Cleavage from Support & Deprotection synthesis->cleavage Coupling Cycle purification Purification (e.g., HPLC) cleavage->purification analysis Quality Control (e.g., Mass Spectrometry) purification->analysis final_product Final Modified Oligonucleotide analysis->final_product

Caption: Workflow for solid-phase oligonucleotide synthesis.

Conclusion

This compound is a pivotal modified nucleoside in the design and development of nucleic acid-based therapeutics. Its unique chemical structure provides a powerful combination of nuclease resistance and enhanced binding affinity, addressing two of the most significant challenges in the field. As research continues to push the boundaries of gene silencing and editing technologies, the strategic use of this compound will undoubtedly remain a key enabler of next-generation drug development.

References

The Dual Modification: A Technical Guide to the Discovery, Occurrence, and Function of 2'-O-methyl-5-methyluridine (m⁵Um) in tRNA

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Post-transcriptional modifications of transfer RNA (tRNA) are critical for its structural integrity, stability, and function in protein synthesis. Among the over 100 known modifications, 2'-O-methyl-5-methyluridine (m⁵Um), a nucleoside bearing two distinct methylations on the same uridine base, represents a unique and functionally significant modification. This guide provides a comprehensive technical overview of m⁵Um, from its initial discovery to its biosynthesis, natural occurrence, and functional implications. We detail the stepwise enzymatic pathway responsible for its formation, involving an initial C5 methylation by TRMT2 family enzymes followed by a 2'-O-ribose methylation. Furthermore, we provide a detailed protocol for the detection and quantification of m⁵Um using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Finally, we explore the implications of this modification for drug development, particularly as a potential target for novel antiviral therapies against HIV-1, which relies on a specifically modified tRNA primer for replication.

Section 1: Introduction to tRNA Modifications and the Emergence of m⁵Um

Transfer RNA (tRNA) molecules are central adaptors in protein synthesis, decoding messenger RNA (mRNA) codons and delivering the corresponding amino acids to the ribosome. To perform this role with high fidelity and efficiency, tRNAs undergo extensive post-transcriptional processing, resulting in a diverse array of chemical modifications. These modifications, found in all domains of life, are crucial for maintaining the canonical L-shaped tertiary structure of tRNA, ensuring proper folding, and fine-tuning codon recognition.[1][2]

Methylation is the most common type of tRNA modification, with methyl groups being added to the bases or the 2'-hydroxyl group of the ribose sugar.[3] Two common modifications are 5-methyluridine (m⁵U), also known as ribothymidine (rT), and 2'-O-methyluridine (Um). The m⁵U modification, almost universally found at position 54 in the TΨC loop, is known to stabilize the tRNA structure.[4][5] 2'-O-methylation provides conformational rigidity to the ribose sugar, protecting the tRNA from nuclease degradation.[6]

The compound nucleoside, this compound (m⁵Um or rTm), which combines both of these modifications on a single uridine residue, represents a specialized molecular signature. This dual modification imparts enhanced stability and specific recognition properties to the tRNA molecule, with significant biological consequences.

Section 2: The Discovery of this compound (m⁵Um)

The first identification of this compound in a biological molecule was a landmark discovery in the field of nucleic acid chemistry. In 1974, a research group led by H.J. Gross at the Max Planck Institute for Biochemistry conclusively demonstrated the presence of this novel modified nucleoside, which they termed 2′-O-methyl ribothymidine, in a specific lysine-accepting tRNA isolated from rabbit liver.[7][8]

Their work involved the purification of individual tRNA isoacceptors followed by enzymatic digestion and rigorous chemical analysis of the resulting nucleosides. This seminal study was the first to show that a single nucleoside within an RNA molecule could be methylated at both the base and the sugar moiety, highlighting the complex chemical landscape of tRNA.[7]

Section 3: Natural Occurrence and Cellular Localization

Following its initial discovery, m⁵Um has been identified in various organisms, primarily located at the highly conserved position 54 within the TΨC loop of the tRNA cloverleaf structure. This position is critical for forming a tertiary interaction with A58, which helps stabilize the characteristic L-shape of the tRNA molecule.[9]

Organism/SystemtRNA SpeciesLocationSignificance
Rabbit (liver)tRNALysTΨC LoopInitial discovery of the modification.[7][8]
Dictyostelium discoideumDevelopmental tRNAsPosition 54Accumulates during post-aggregation development, suggesting a role in developmental protein synthesis.[10]
Mouse (liver)Total tRNA poolNot specifiedFound to be relatively more abundant in the liver compared to the epididymis.[11]
HumantRNALys3Position 54Utilized by HIV-1 as the primer for reverse transcription; modification state is crucial for viral replication.[9]

Section 4: The Enzymatic Synthesis of m⁵Um: A Stepwise Pathway

The dual methylation of m⁵Um is not catalyzed by a single, bifunctional enzyme. Instead, compelling evidence points to a sequential, two-step enzymatic pathway. This process involves the coordinated action of two distinct classes of methyltransferases.

Causality of the Pathway: The initial formation of m⁵U is a widespread and often essential modification for tRNA stability. The subsequent 2'-O-methylation of this already modified base suggests a further layer of regulation or functional fine-tuning, likely reserved for specific tRNAs or cellular conditions where enhanced stability or specific recognition is required.

Step 1: Formation of 5-methyluridine (m⁵U)

The first step is the methylation of uridine at the C5 position of the pyrimidine ring. This reaction is catalyzed by S-adenosyl-L-methionine (SAM)-dependent tRNA (m⁵U54)-methyltransferases.[12][13]

  • In Eukaryotes: The primary enzymes are TRMT2A for cytosolic tRNAs and TRMT2B for mitochondrial tRNAs.[3][14][15][16][17][18] The yeast ortholog is Trm2.[19][20]

  • In Bacteria: The orthologous enzyme is known as TrmA.[1][21]

These enzymes specifically recognize the T-loop structure common to most tRNAs, rather than the primary sequence, to install the m⁵U54 modification.[22]

Step 2: 2'-O-methylation of 5-methyluridine (m⁵U → m⁵Um)

The second step involves the methylation of the 2'-hydroxyl group of the ribose on the pre-existing m⁵U nucleoside. The specific enzyme responsible for catalyzing the 2'-O-methylation of m⁵U54 in eukaryotes has not yet been definitively identified.[23] This represents a significant knowledge gap in the field. However, research suggests that this modification is highly regulated. For instance, the formation of m⁵Um54 in human tRNA is promoted by the presence of another modification, 1-methyladenosine (m¹A) at position 58, indicating a cooperative modification network.[9]

References

An In-depth Technical Guide on the Biological Role of 2'-O-methyl-5-methyluridine in RNA Function

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Post-transcriptional modifications of RNA represent a critical layer of gene regulation, expanding the functional capacity of the four canonical nucleotides. Among the more than 170 known modifications, hypermodified nucleosides—those bearing more than one chemical alteration—are of particular interest for their potential to enact highly specific structural and functional roles. This guide focuses on 2'-O-methyl-5-methyluridine, a dually modified nucleoside combining methylation at the C5 position of the uracil base (forming 5-methyluridine, m⁵U) and the 2'-hydroxyl group of the ribose sugar (2'-O-methylation, Nm). We will explore its biosynthetic origins, its structural impact on RNA, its functional consequences in critical biological processes such as translation, and its association with human health and disease. Furthermore, this document provides a detailed overview of the state-of-the-art methodologies employed for its detection and mapping, offering a comprehensive resource for researchers in the field of epitranscriptomics and RNA therapeutics.

Introduction: The Significance of RNA Hypermodification

The central dogma of molecular biology, while foundational, is elegantly embellished by the epitranscriptome—a diverse array of chemical modifications to RNA molecules. These modifications are not mere decorations; they are dynamic regulators of RNA fate and function, influencing everything from RNA stability and structure to translation efficiency and subcellular localization.[1] While single modifications like N⁶-methyladenosine (m⁶A) and pseudouridine (Ψ) have been extensively studied, the roles of hypermodified nucleosides are an emerging frontier.

This compound is a prime example of such a hypermodification. It integrates two of the most widespread modifications:

  • 5-methyluridine (m⁵U): Also known as ribothymidine (rT), this modification is famously found at position 54 in the "T-loop" of most transfer RNAs (tRNAs) across all domains of life, where it is crucial for stabilizing the tertiary structure of the tRNA molecule.[2][3]

  • 2'-O-methylation (Nm): The addition of a methyl group to the 2'-hydroxyl of the ribose sugar is found in all types of RNA.[4] This modification enhances the stability of RNA helices by favoring a C3'-endo sugar pucker conformation and protects the phosphodiester backbone from hydrolytic cleavage.[5][6]

The combination of these two modifications on a single uridine residue suggests a potent, localized mechanism for fine-tuning RNA structure and function. This guide will dissect the knowns and unknowns of this specific hypermodification, providing both foundational knowledge and practical insights for its study.

Biosynthesis: A Two-Step Enzymatic Pathway

The biosynthesis of this compound is not catalyzed by a single enzyme but is understood to occur through a sequential, two-step process involving distinct classes of methyltransferases. The precise order of these steps can be context-dependent, but generally involves the independent methylation of the base and the ribose sugar.

Step 1: Formation of 5-methyluridine (m⁵U) The initial methylation of uridine at the C5 position is catalyzed by S-adenosyl-L-methionine (SAM)-dependent enzymes from the TrmA/TRMT2 family.

  • In bacteria, TrmA is the primary enzyme responsible for creating m⁵U at position 54 (m⁵U54) in tRNAs.[3]

  • In eukaryotes, the homologous enzymes are TRMT2A (hTRMT2A) for cytosolic tRNAs and TRMT2B for mitochondrial tRNAs.[2] Interestingly, TRMT2B has been shown to have an expanded substrate repertoire, also modifying mitochondrial 12S ribosomal RNA (rRNA).[7][8]

Step 2: 2'-O-methylation of the Ribose The subsequent methylation of the 2'-hydroxyl group can be carried out by two major classes of enzymes:

  • Standalone Methyltransferases: The FTSJ1 (Ftsj1) protein is a key human tRNA 2'-O-methyltransferase.[9] It is responsible for modifying the anticodon loop of a specific subset of tRNAs, including at positions 32 and 34.[10][11] Mutations in the FTSJ1 gene are linked to X-linked intellectual disability, highlighting the critical role of these modifications in proper neurological function.[12] While FTSJ1 is known to produce 2'-O-methyluridine (Um), its activity on an already-modified m⁵U substrate is a key area for further investigation.

  • Guide RNA-directed Methylation: In eukaryotes and archaea, the majority of 2'-O-methylation in rRNAs and small nuclear RNAs (snRNAs) is directed by Box C/D small nucleolar RNAs (snoRNAs) . These snoRNAs act as guides, forming a ribonucleoprotein (RNP) complex with a core set of proteins, including the methyltransferase fibrillarin (FBL) , to specify the exact nucleotide for modification through base-pairing.[13][14] Fibrillarin has also been implicated in the 2'-O-methylation of internal sites on mRNA, where it enhances mRNA stability.[15]

The following diagram illustrates the proposed sequential pathway for the biosynthesis of this compound.

Biosynthesis of this compound Uridine Uridine m5U 5-methyluridine (m⁵U) Uridine->m5U SAH SAH Uridine->SAH m5Um 2'-O-methyl- 5-methyluridine (m⁵Um) m5U->m5Um SAH2 SAH m5U->SAH2 SAM SAM SAM->Uridine SAM2 SAM SAM2->m5U

Caption: Proposed two-step biosynthetic pathway for this compound.

Functional Roles and Molecular Mechanisms

The dual nature of this compound modification endows it with the potential to significantly influence RNA function through several mechanisms, primarily by imparting structural stability and modulating molecular interactions.

Impact on RNA Structure and Stability

The structural consequences of this hypermodification are a composite of its individual parts, leading to a highly stabilized local structure.

Modification ComponentStructural EffectConsequence
2'-O-methylation Constrains the ribose sugar to a C3'-endo pucker.[5]Pre-organizes the RNA backbone into an A-form helix, increasing the thermal stability of duplexes and protecting against nuclease degradation.[5][6]
5-methylation (m⁵U) The methyl group enhances base stacking interactions and reduces the conformational flexibility of the T-loop in tRNA.[3][16]Stabilizes the tertiary fold of tRNA, which is critical for its maturation and function in protein synthesis.[16]
Combined (m⁵Um) Synergistically stabilizes both the sugar-phosphate backbone and the base, creating a rigid, pre-organized nucleotide.Provides a strong local anchor point in an RNA structure, potentially preventing alternative conformations and ensuring the fidelity of RNA folding.
Role in Translation and tRNA Function

Given that both m⁵U and anticodon loop 2'-O-methylation are abundant in tRNA, it is the most likely context for this compound.

  • Codon Recognition and Decoding Fidelity: 2'-O-methylation at the wobble position (position 34) of the tRNA anticodon is critical for accurate decoding.[11] The loss of this modification, as seen in FTSJ1 knockout cells, reduces the translation efficiency of specific codons.[9] The presence of an additional 5-methylation could further refine the anticodon loop structure to optimize codon-anticodon pairing.

  • Modulation of Ribosome Translocation: The m⁵U54 modification has been shown to modulate the speed of ribosome translocation during protein synthesis.[16] Cells lacking m⁵U are less sensitive to translocation-inhibiting antibiotics, suggesting that the modification helps "tune" the translation process.[16] A hypermodified m⁵Um at this or another position could have an even more pronounced effect on translational dynamics.

  • tRNA Maturation and Stability: The enzymes that install m⁵U have been reported to act as tRNA chaperones, promoting proper folding independently of their catalytic activity.[2] The resulting modification then "locks in" this stable structure.

Functional Impact on tRNA cluster_tRNA tRNA Molecule cluster_anticodon Anticodon Loop cluster_tloop T-Loop m5Um This compound (m⁵Um) ACL_Structure Refined Structure m5Um->ACL_Structure Wobble Position TLoop_Structure Stabilized Tertiary Fold m5Um->TLoop_Structure Position 54 Decoding_Fidelity Decoding Fidelity ACL_Structure->Decoding_Fidelity Impacts Translation_Rate Translation Rate ACL_Structure->Translation_Rate Impacts tRNA_Stability tRNA Stability & Maturation TLoop_Structure->tRNA_Stability Impacts Ribosome_Binding Ribosome Binding TLoop_Structure->Ribosome_Binding Impacts

Caption: Potential roles of m⁵Um in tRNA structure and translation function.

Potential Roles in mRNA and Immunity

While less documented, the presence of this compound in mRNA could have significant implications.

  • mRNA Stability: Internal 2'-O-methylation by fibrillarin is known to increase mRNA stability and overall expression levels.[15] The addition of a 5-methyl group could further enhance this protective effect.

  • Innate Immune Evasion: In the context of mRNA therapeutics, modified nucleosides are critical for avoiding detection by cellular pattern recognition receptors (PRRs) like RIG-I and Toll-like receptors, which would otherwise trigger an inflammatory response and shut down translation.[17][18] Synthetic mRNAs incorporating modifications like N1-methylpseudouridine are now standard. This compound could serve as a powerful tool in this regard, combining the immune-evasive properties of both m⁵U and 2'-O-methylation.

Methodologies for Detection, Mapping, and Functional Analysis

Studying a specific hypermodification like this compound requires a multi-pronged approach, combining highly sensitive analytical techniques with robust functional assays.

Identification and Quantification: Mass Spectrometry

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the definitive method for identifying and quantifying modified nucleosides.

Principle:

  • RNA Isolation & Digestion: Total RNA or a specific RNA fraction (e.g., tRNA) is isolated and enzymatically digested down to individual nucleosides using nucleases like P1 nuclease and phosphodiesterases.

  • Chromatographic Separation: The resulting mixture of nucleosides is separated using liquid chromatography, typically reverse-phase or hydrophilic interaction liquid chromatography (HILIC).

  • Mass Analysis: The separated nucleosides are ionized (e.g., by electrospray ionization, ESI) and analyzed by a mass spectrometer. A triple quadrupole mass spectrometer (TQ-MS) operating in multiple reaction monitoring (MRM) mode is often used for its high sensitivity and specificity. It measures both the mass of the parent nucleoside ion and the mass of specific fragment ions produced by collision-induced dissociation.[19]

Self-Validating System: The combination of a specific retention time from chromatography and a unique mass transition (parent ion → fragment ion) provides a highly confident identification, minimizing the risk of misidentifying isomers or mass-analogs.[19] For this compound, the expected transition would be from its protonated mass to the mass of its characteristic base, 5-methyluracil (thymine).

Experimental Protocol: LC-MS/MS Nucleoside Analysis

  • RNA Hydrolysis: a. To 1-2 µg of purified RNA in a sterile microfuge tube, add 2 µL of 10x Nuclease P1 buffer, 0.5 µL of Nuclease P1 (1 U/µL), and nuclease-free water to a final volume of 20 µL. b. Incubate at 42°C for 2 hours. c. Add 2.5 µL of 10x Alkaline Phosphatase buffer and 1 µL of Calf Intestinal Alkaline Phosphatase (1 U/µL). d. Incubate at 37°C for an additional 2 hours. e. Centrifuge the sample at 14,000 x g for 10 minutes and transfer the supernatant to an HPLC vial for analysis.

  • LC-MS/MS Analysis: a. Column: Use a C18 reverse-phase column suitable for nucleoside separation. b. Mobile Phase A: 0.1% formic acid in water. c. Mobile Phase B: 0.1% formic acid in acetonitrile. d. Gradient: Run a linear gradient from 0% B to 40% B over 20 minutes to elute nucleosides. e. MS Parameters: Operate the mass spectrometer in positive ion ESI mode. Monitor the specific mass transition for this compound (m/z 273.1 → 127.1). f. Quantification: Use a standard curve generated from a synthetic this compound standard to determine the absolute quantity in the sample.

LC-MS_Workflow RNA_Sample 1. Purified RNA Sample Digestion 2. Enzymatic Digestion (Nuclease P1, CIP) RNA_Sample->Digestion Nucleosides Mixture of Nucleosides Digestion->Nucleosides LC_Separation 3. HPLC Separation (Reverse-Phase Column) Nucleosides->LC_Separation ESI 4. Electrospray Ionization LC_Separation->ESI MS_Analysis 5. Tandem MS Analysis (MRM) m/z 273.1 -> 127.1 ESI->MS_Analysis Data_Analysis 6. Data Analysis (Quantification vs. Standard) MS_Analysis->Data_Analysis

Caption: Experimental workflow for LC-MS/MS detection of m⁵Um.

Site-Specific Mapping: Sequencing Technologies

Identifying the precise location of this compound within an RNA sequence is challenging but crucial for understanding its context-specific function.

MethodPrincipleAdvantagesLimitations
Primer Extension at low dNTPs Reverse transcriptase tends to pause or stop one nucleotide past a 2'-O-methylated site when dNTP concentrations are low.[13][20]Relatively simple and can be used to validate specific, known sites.High rate of false positives/negatives; not suitable for transcriptome-wide discovery.
Antibody-based Enrichment (MeRIP-Seq) Uses an antibody specific to the modification to immunoprecipitate RNA fragments containing it, which are then sequenced.[21]Enables transcriptome-wide profiling.Dependent on the availability of a highly specific antibody for m⁵Um, which may not exist. Resolution is typically ~100 nt.
Nanopore Direct RNA Sequencing An intact RNA molecule is passed through a protein nanopore. Modified bases disrupt the ionic current in a characteristic way, allowing for their direct detection and mapping.[15][22]Single-molecule, single-base resolution without reverse transcription. Can detect multiple modifications simultaneously.Requires sophisticated bioinformatics and machine learning models trained on known modification data to accurately call modified bases.[15][23]

For novel discovery, nanopore sequencing represents the most promising path forward, provided that a unique electrical signature for this compound can be established and distinguished from its constituent single modifications.

Clinical Relevance and Future Directions

The study of this compound is not merely an academic exercise; it has direct implications for human disease and the development of next-generation therapeutics.

  • Neurological Disorders: The strong link between mutations in the tRNA methyltransferase FTSJ1 and intellectual disability underscores the importance of 2'-O-methylation in the brain.[11][12] Understanding how the loss of modifications like m⁵Um contributes to pathogenesis could open new avenues for diagnosis and therapy.

  • Cancer: Aberrant RNA modification patterns are a hallmark of many cancers. The methyltransferase FBL is often overexpressed in cancer, leading to increased rRNA and mRNA 2'-O-methylation, which promotes protein translation and enhances the stability of cancer-related transcripts.[5][15]

  • RNA Therapeutics: The design of synthetic mRNA vaccines and therapeutics hinges on the use of modified nucleosides to increase stability and evade the immune system.[17][18] this compound, with its dual stabilizing features, is a compelling candidate for inclusion in future therapeutic oligonucleotide designs, including antisense therapies and siRNAs.[24][25]

Future research should focus on:

  • Validation of the Biosynthetic Pathway: Confirming the substrate specificities of TRMT and FTSJ1/FBL enzymes for sequentially modified uridine.

  • Transcriptome-wide Mapping: Employing advanced techniques like nanopore sequencing to generate a comprehensive map of m⁵Um sites across different cell types and conditions.

  • Functional Dissection: Using CRISPR-based editing to knock out the responsible enzymes and observe the specific functional consequences of losing the m⁵Um modification.

  • Therapeutic Application: Synthesizing m⁵Um phosphoramidites and triphosphates to test their incorporation and efficacy in therapeutic RNA constructs.

By continuing to unravel the complexities of RNA hypermodifications like this compound, we can gain a deeper understanding of the fundamental principles of gene regulation and unlock new potential for treating a wide range of human diseases.

References

Physicochemical properties of 2'-O-methyl-5-methyluridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2'-O-methyl-5-methyluridine

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a pivotal modified nucleoside in the landscape of nucleic acid research and therapeutic development. Its unique structural modifications—a methyl group on the 2'-hydroxyl of the ribose and another on the 5th position of the uracil base—confer significantly enhanced stability and binding affinity to oligonucleotides. This technical guide provides a comprehensive analysis of the core physicochemical properties of this compound, offering both foundational data and field-proven experimental methodologies for its characterization. This document is intended for researchers, scientists, and drug development professionals who are leveraging this compound in areas such as antisense therapeutics, siRNA development, and diagnostic probe design.

Introduction: The Strategic Importance of this compound

In the pursuit of next-generation genetic medicines, the inherent instability of natural RNA is a critical hurdle. The 2'-hydroxyl group on the ribose backbone makes RNA susceptible to enzymatic degradation by nucleases and alkaline hydrolysis. Chemical modifications to the nucleoside building blocks are therefore essential for creating robust and effective oligonucleotide therapeutics.

This compound, also known as 2'-O-methylribothymidine, is a doubly modified nucleoside that addresses these stability challenges.[1] The 2'-O-methylation is a key modification that sterically shields the phosphodiester linkage from nuclease attack and locks the ribose sugar into a C3'-endo conformation. This pre-organization of the sugar pucker is characteristic of A-form RNA helices and enhances the binding affinity of the oligonucleotide to its target sequence.[2][3] The 5-methyl group on the uracil base (making it a thymine base) further contributes to the thermal stability of the duplex through improved base-stacking interactions.[4]

This guide will delve into the essential physicochemical properties that underpin the utility of this compound, providing the technical data and procedural knowledge necessary for its effective application in research and development.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of a modified nucleoside is fundamental to its successful incorporation into therapeutic oligonucleotides and for predicting its behavior in biological systems. The following table summarizes the key properties of this compound.

PropertyValueSource(s)
IUPAC Name 1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-methylpyrimidine-2,4-dionePubChemLite[5]
Synonyms 2'-O-Methylribothymidine, 2'-O-Methylthymidine, 5-methyl-2′-O-methyl-uridineCayman Chemical[1]
CAS Number 55486-09-4Biosynth[6], Cayman Chemical[1]
Molecular Formula C₁₁H₁₆N₂O₆Biosynth[6]
Molecular Weight 272.25 g/mol Biosynth[6]
Appearance SolidCayman Chemical[1]
Melting Point 186 °CBiosynth[6]
Solubility DMF: 14 mg/mLDMSO: 10 mg/mLPBS (pH 7.2): 3 mg/mLWater: 100 mg/mL (with sonication)Cayman Chemical[1], MedchemExpress[7]
Lipophilicity (XLogP3) -1.4 / -1.6PubChem[5][8]
pKa (predicted, N3-H) ~9.2Based on 5-methyluridine[9]
Storage Temperature ≤ -15°CBiosynth[6]

In-Depth Analysis of Key Properties

Stability: The Cornerstone of Therapeutic Utility

The most significant advantage of 2'-O-methylation is the profound increase in the stability of the RNA molecule. This modification provides robust protection against degradation by a wide range of nucleases.[10] The mechanism of this protection is twofold:

  • Steric Hindrance: The methyl group at the 2' position physically blocks the approach of nuclease enzymes that would otherwise cleave the phosphodiester backbone.

  • Conformational Locking: The 2'-O-methyl group favors a C3'-endo sugar pucker, which is the conformation found in stable A-form RNA helices. This reduces the conformational flexibility of the backbone, making it a less favorable substrate for hydrolytic cleavage.

This enhanced stability is critical for therapeutic applications, as it prolongs the half-life of oligonucleotide drugs in vivo, allowing them to reach their target tissues and exert their biological effect.

Solubility: A Critical Parameter for Formulation and Delivery

Solubility is a crucial factor in drug development, impacting everything from synthesis and purification to formulation and bioavailability. This compound exhibits moderate solubility in aqueous buffers like PBS (3 mg/mL) and significantly higher solubility in organic solvents such as DMSO and DMF.[1] High solubility in water (100 mg/mL) can be achieved with sonication, suggesting that energy input can overcome kinetic barriers to dissolution.[7]

For drug development professionals, this solubility profile is informative. The good solubility in organic solvents is advantageous for the chemical synthesis steps of oligonucleotide production. The moderate aqueous solubility must be considered during the formulation of the final drug product to ensure it remains dissolved and stable at the required therapeutic concentration.

Lipophilicity (LogP): Balancing Membrane Permeability and Solubility

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), describes the distribution of a compound between an oily (octanol) and an aqueous phase. It is a key predictor of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The predicted XLogP3 value for this compound is approximately -1.4 to -1.6, indicating that it is a hydrophilic compound.[5][8]

This hydrophilicity is expected for a nucleoside, with its multiple hydroxyl and amide groups capable of hydrogen bonding with water. While this ensures good aqueous solubility, it can present a challenge for passive diffusion across cellular membranes. Therefore, therapeutic oligonucleotides containing this and other modified nucleosides often rely on active uptake mechanisms or specialized delivery vehicles (e.g., lipid nanoparticles) to enter cells.

Ionization (pKa): Influence on Charge and Interaction

This means that at physiological pH (~7.4), the uracil base will be overwhelmingly in its neutral, protonated state. This is important for maintaining the hydrogen bonding patterns required for Watson-Crick base pairing with adenosine in the target RNA sequence, which is the fundamental mechanism of action for antisense and siRNA therapeutics.

Experimental Protocols for Physicochemical Characterization

To ensure the quality and consistency of this compound for research and development, rigorous experimental characterization is essential. The following section outlines standard, self-validating protocols for determining key physicochemical properties.

Protocol: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol is based on the OECD Guideline for Testing of Chemicals, No. 105. It is a robust method for determining the saturation solubility of a compound in an aqueous medium.

Causality: The shake-flask method is the gold standard because it allows the system to reach thermodynamic equilibrium, providing a true measure of saturation solubility. The extended equilibration time ensures that the dissolution process is complete.

Methodology:

  • Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 and filter it through a 0.22 µm filter.

  • Addition of Compound: Add an excess amount of this compound to a known volume of the PBS buffer in a sealed, clear glass vessel. The excess solid should be clearly visible.

  • Equilibration: Agitate the vessel at a constant, controlled temperature (e.g., 25 °C) for a minimum of 24 hours. To confirm equilibrium, take samples at 24, 48, and 72 hours.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Centrifuge the samples at high speed (e.g., 14,000 x g for 15 minutes) to pellet any remaining suspended solids.

  • Quantification: Carefully remove an aliquot of the clear supernatant. Quantify the concentration of the dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A standard calibration curve must be prepared to ensure accurate quantification.

  • Validation: Equilibrium is confirmed if the concentrations measured at 24, 48, and 72 hours are within experimental error of each other (typically <5% variance).

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis prep1 Prepare PBS (pH 7.4) prep2 Add excess compound to buffer prep1->prep2 equil1 Agitate at 25°C prep2->equil1 equil2 Sample at 24, 48, 72h equil1->equil2 analysis1 Centrifuge to separate phases equil2->analysis1 analysis2 Quantify supernatant via HPLC-UV analysis1->analysis2 analysis3 Compare concentrations analysis2->analysis3 result Determine Solubility analysis3->result

Caption: Workflow for Aqueous Solubility Determination.

Protocol: Determination of Lipophilicity (LogP) via HPLC

This method provides a rapid and reliable determination of the octanol-water partition coefficient (LogP) by correlating the retention time of the compound on a reverse-phase HPLC column with the retention times of known LogP standards.

Causality: Reverse-phase HPLC separates compounds based on their hydrophobicity. A compound's retention time on a C18 column is directly proportional to its lipophilicity. By calibrating the system with compounds of known LogP, the LogP of the test compound can be accurately interpolated.

Methodology:

  • System Preparation: Use a C18 reverse-phase HPLC column. The mobile phase is typically a gradient of an aqueous buffer (e.g., 20 mM phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile).

  • Calibration: Prepare a set of 5-7 calibration standards with known LogP values that bracket the expected LogP of this compound (e.g., from -2 to +3). Inject each standard individually and record its retention time (t_R).

  • Standard Curve Generation: Plot the known LogP values of the standards against their measured retention times. Perform a linear regression to obtain a calibration curve with a high correlation coefficient (R² > 0.98).

  • Sample Analysis: Prepare a solution of this compound in the mobile phase. Inject the sample onto the HPLC system under the same conditions used for the standards and record its retention time.

  • LogP Calculation: Using the linear regression equation from the standard curve, calculate the LogP of this compound from its measured retention time.

  • System Validation: The analysis should be run in triplicate to ensure the reproducibility of the retention time and the calculated LogP value.

G cluster_calib Calibration cluster_sample Sample Analysis calib1 Inject LogP standards onto C18 column calib2 Record retention times (tR) calib1->calib2 calib3 Plot LogP vs. tR to create standard curve calib2->calib3 calc Calculate LogP from standard curve calib3->calc sample1 Inject this compound sample2 Record its retention time sample1->sample2 sample2->calc result Determine LogP calc->result

Caption: Workflow for LogP Determination via HPLC.

Conclusion

This compound is a well-characterized modified nucleoside whose physicochemical properties make it an invaluable component in the development of oligonucleotide therapeutics. Its exceptional stability against nuclease degradation, combined with a hydrophilic nature, provides a solid foundation for designing drugs with extended in vivo half-lives. A comprehensive understanding and experimental validation of its properties—solubility, stability, and lipophilicity—are paramount for any researcher or developer aiming to harness its full potential. The methodologies and data presented in this guide serve as a critical resource for advancing the next generation of nucleic acid-based medicines.

References

A Deep Dive into the Structural Nuances of 2'-O-methyl-5-methyluridine and Thymidine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in drug development and nucleic acid research, a profound understanding of the subtle yet significant differences between modified and canonical nucleosides is paramount. This guide provides an in-depth technical exploration of the structural distinctions between 2'-O-methyl-5-methyluridine and its well-known deoxyribonucleoside counterpart, thymidine. We will dissect their molecular architecture, elucidate the functional consequences of these differences, and provide practical experimental protocols for their study.

Part 1: Deconstructing the Molecular Architecture: A Head-to-Head Comparison

At first glance, this compound and thymidine share a common pyrimidine base, thymine (also known as 5-methyluracil). However, the key distinctions lie in the sugar moiety and the presence of a crucial methyl group at the 2' position of the ribose sugar in this compound.

Thymidine , a fundamental component of deoxyribonucleic acid (DNA), is a deoxyribonucleoside.[1][2] This means its sugar component is 2'-deoxyribose, which characteristically lacks a hydroxyl group at the 2' position of the pentose ring.[1] This absence of the 2'-hydroxyl group is a defining feature of DNA, contributing to its greater stability and the formation of the classic double helix structure.[2]

This compound , on the other hand, is a modified ribonucleoside.[3][4][5] Its sugar is a ribose, which inherently possesses a hydroxyl group at the 2' position. In this modified nucleoside, this 2'-hydroxyl group is capped with a methyl group, forming a methoxy (-OCH3) group.[3][5] This seemingly minor addition has profound implications for the molecule's properties and its application in RNA-based therapeutics and research.

Here is a summary of the core structural differences:

FeatureThis compoundThymidine
Sugar Moiety Ribose2'-Deoxyribose
2' Position Methoxy group (-OCH3)Hydrogen atom (-H)
Nucleic Acid Primarily incorporated into RNAA primary component of DNA
Common Name 2'-O-methylribothymidineDeoxythymidine

To visualize these differences, the following diagram illustrates their chemical structures.

G cluster_thymidine Thymidine cluster_2ome5meu This compound thymidine_img thymidine_img ome_img ome_img G cluster_unmodified Unmodified RNA cluster_modified 2'-O-methylated RNA unmodified_rna RNA with 2'-OH nuclease Nuclease unmodified_rna->nuclease Susceptible modified_rna RNA with 2'-OCH3 modified_rna->nuclease Resistant stability Stability modified_rna->stability degradation Degradation nuclease->degradation G start Start with CPG-bound Nucleoside deblock 1. Deblocking (DMT Removal) start->deblock couple 2. Coupling with this compound Phosphoramidite deblock->couple cap 3. Capping couple->cap oxidize 4. Oxidation cap->oxidize next_cycle Repeat for next nucleotide oxidize->next_cycle next_cycle->deblock Next nucleotide cleave 5. Cleavage and Deprotection next_cycle->cleave Final nucleotide purify 6. Purification cleave->purify end Final 2'-O-methylated Oligonucleotide purify->end

References

In vivo stability and metabolism of 2'-O-methyl-5-methyluridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vivo Stability and Metabolism of 2'-O-methyl-5-methyluridine

Prepared by a Senior Application Scientist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a dually modified nucleoside, is a cornerstone in the development of next-generation oligonucleotide therapeutics. By incorporating both a 2'-O-methyl group on the ribose sugar and a 5-methyl group on the uracil base (effectively creating a ribothymidine analog), this molecule imparts superior properties to synthetic nucleic acids, most notably enhanced metabolic stability and improved target affinity. This guide provides a comprehensive technical overview of the in vivo stability and metabolic fate of this compound. We will explore the biochemical principles underlying its resistance to nuclease degradation, delineate its anticipated metabolic pathways, and detail the state-of-the-art experimental methodologies used to assess these critical parameters in a preclinical setting.

Introduction: The Rationale for Dual Modification

The therapeutic potential of oligonucleotides, such as small interfering RNAs (siRNAs) and antisense oligonucleotides (ASOs), has been historically challenged by their rapid degradation by endogenous nucleases and potential for off-target effects.[1][2] Chemical modification of the constituent nucleosides is the most effective strategy to overcome these limitations. This compound (also known as 2'-O-methylribothymidine) represents a highly effective and widely adopted modification.[3][4]

  • 2'-O-methylation : The addition of a methyl group to the 2'-hydroxyl of the ribose is a pivotal modification. This small chemical addition provides profound steric hindrance, shielding the adjacent phosphodiester bond from attack by a wide range of endo- and exonucleases.[1][5][6][7] This modification also pre-organizes the sugar pucker into a C3'-endo conformation, which is characteristic of A-form helices (like RNA:RNA or RNA:DNA duplexes), thereby increasing the thermal stability and binding affinity of the oligonucleotide for its target RNA.[6][8][9]

  • 5-methylation (Ribothymidine) : The methylation at the 5-position of the uracil base converts it to thymine. In the context of an oligonucleotide, this modification enhances thermal stability by improving base-stacking interactions within the duplex.[9] 5-methyluridine is also a naturally occurring modification found in transfer RNA (tRNA), where it plays a role in stabilizing the molecule's tertiary structure.[10]

The synergistic effect of these two modifications makes this compound an invaluable building block for creating highly stable and potent therapeutic oligonucleotides.[9][11]

In Vivo Stability: A Mechanistic Perspective

The paramount advantage of incorporating this compound into an oligonucleotide is the profound increase in its biological half-life. This enhanced stability is a direct consequence of its resistance to enzymatic degradation.

Resistance to Nuclease Degradation

Unmodified RNA is rapidly hydrolyzed in biological fluids by nucleases that recognize the 2'-hydroxyl group. The 2'-O-methyl modification effectively masks this recognition site, rendering the oligonucleotide highly resistant to cleavage.[8][12][13] Studies have consistently shown that oligonucleotides containing 2'-O-methyl modifications exhibit significantly longer half-lives in serum and plasma compared to their unmodified counterparts.[1][7]

Table 1: Comparative Nuclease Resistance of Modified Oligonucleotides

Oligonucleotide ModificationRelative Resistance to 3'-Exonuclease (e.g., SVPD)Relative Resistance to Endonuclease (e.g., DNase I)Key Findings
Unmodified DNA/RNABaseline (Rapid Degradation)Baseline (Rapid Degradation)Highly susceptible to enzymatic cleavage.
2'-O-methyl RNAHighHighThe 2'-O-methyl group sterically hinders nuclease access, dramatically increasing stability.[7][9]
Phosphorothioate (PS)HighModerateThe PS backbone modification confers nuclease resistance but can sometimes introduce toxicity or reduce affinity.[1]
2'-O-methyl + 5-methyluridineVery HighVery HighThe combination of 2'-O-methylation for nuclease resistance and 5-methylation for enhanced base stacking provides superior stability.[7][9]

SVPD: Snake Venom Phosphodiesterase

Factors Influencing In Vivo Stability

While the chemical modification is the primary determinant of stability, other factors also play a role in the overall in vivo disposition of an oligonucleotide containing this compound:

  • Pattern of Modification : The number and position of modified nucleosides within the oligonucleotide sequence can be optimized to balance nuclease resistance with the activity of essential cellular machinery, such as the RNA-induced silencing complex (RISC) for siRNAs.[14]

  • Delivery Vehicle : Encapsulation in delivery systems like lipid nanoparticles (LNPs) can further protect the oligonucleotide from degradation and facilitate its delivery to target tissues.[15]

  • Route of Administration : The method of delivery (e.g., intravenous, subcutaneous) influences the initial exposure to nucleases in the bloodstream and tissues.

In Vivo Metabolism: Unraveling the Metabolic Fate

Following systemic administration, therapeutic oligonucleotides are distributed, metabolized, and eventually excreted. Understanding the metabolic fate of their constituent parts, including modified nucleosides like this compound, is a critical component of preclinical safety assessment.[16]

Proposed Metabolic Pathway

While the complete metabolic pathway of this compound has not been fully elucidated in a single study, a probable pathway can be constructed based on the metabolism of related compounds. The primary metabolic events are expected to be the cleavage of the N-glycosidic bond, followed by the catabolism or excretion of the resulting base and modified sugar.

A key enzymatic step is the hydrolysis of the nucleoside. Recently, a novel 2'-O-methyluridine hydrolase was identified, capable of cleaving 2'-O-methyluridine into uracil and 2'-O-methylribose.[5][17] It is highly probable that a similar hydrolase or a nucleoside phosphorylase can act on this compound.

Metabolic_Pathway Oligo Oligonucleotide containing This compound Nuclease Endo- & Exo-nucleases Oligo->Nuclease m5Um This compound (Released Monomer) Nuclease->m5Um Degradation Hydrolase Nucleoside Hydrolase / Phosphorylase m5Um->Hydrolase Thymine Thymine (5-methyluracil) Hydrolase->Thymine Glycosidic Cleavage mRibose 2'-O-methylribose Hydrolase->mRibose Catabolism Pyrimidine Catabolic Pathway (e.g., to β-aminoisobutyrate) Thymine->Catabolism Excretion Renal Excretion mRibose->Excretion

Caption: Proposed metabolic pathway for this compound.

  • Oligonucleotide Degradation : The parent oligonucleotide is slowly degraded by nucleases in plasma and tissues, releasing constituent nucleosides, including this compound.

  • Glycosidic Bond Cleavage : The released nucleoside is cleaved by a nucleoside hydrolase or phosphorylase into its two components: the base (thymine) and the modified sugar (2'-O-methylribose).[5][17]

  • Base Metabolism : Thymine is a natural nucleobase and is expected to enter the standard pyrimidine catabolism pathway.

  • Sugar Fate : The fate of 2'-O-methylribose is less defined. Due to its modification, it is unlikely to be utilized in anabolic pathways and is most likely eliminated from the body, primarily through renal excretion.[16]

Cellular Uptake and Distribution

For metabolism to occur, the compound must be taken up by cells. Free nucleosides can be transported across cell membranes by concentrative (CNT) and equilibrative (ENT) nucleoside transporters.[18] However, in the context of therapy, the primary driver of distribution is the parent oligonucleotide. Studies with modified oligonucleotides generally show primary distribution to the liver and kidneys, followed by excretion in the urine.[16][19]

Key Experimental Methodologies

Rigorous and validated experimental protocols are essential for accurately characterizing the stability and metabolism of modified nucleosides and the oligonucleotides that contain them.

Protocol: In Vitro Plasma/Serum Stability Assay

This assay provides a direct measure of an oligonucleotide's resistance to nuclease degradation in a physiologically relevant matrix.

Objective: To determine the half-life (t½) of an oligonucleotide containing this compound in plasma or serum.

Step-by-Step Methodology:

  • Preparation : Thaw human (or other species) plasma or serum and centrifuge to remove cryoprecipitates. Pre-warm the plasma to 37°C in a water bath.

  • Incubation : Spike the oligonucleotide into the plasma at a defined final concentration (e.g., 10 µM).

  • Time-Course Sampling : At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the plasma/oligonucleotide mixture.

  • Reaction Quenching : Immediately quench the enzymatic degradation in the aliquot by adding a dissociation/denaturing buffer (e.g., containing EDTA and a chaotropic agent like urea).

  • Sample Analysis : Analyze the samples to quantify the amount of full-length, intact oligonucleotide remaining. The preferred method is Liquid Chromatography-Mass Spectrometry (LC-MS) due to its high sensitivity and specificity. Alternatively, Polyacrylamide Gel Electrophoresis (PAGE) with fluorescent labeling can be used.[7][19]

  • Data Analysis : Plot the percentage of intact oligonucleotide remaining versus time. Calculate the half-life by fitting the data to a first-order decay model.

Self-Validating System:

  • Control : An unmodified oligonucleotide of the same sequence must be run in parallel to demonstrate the stabilizing effect of the modification.

  • T=0 Sample : The sample taken immediately after spiking serves as the 100% reference point.

  • Calibration Curve : A standard curve of the oligonucleotide in quenched plasma is necessary for accurate quantification by LC-MS.

Stability_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Plasma Thaw & Pre-warm Plasma to 37°C Spike Spike Oligo into Plasma Plasma->Spike Oligo Prepare Oligo Stock Solution Oligo->Spike Incubate Incubate at 37°C Spike->Incubate Sample Sample at Time Points (0, 1, 4, 8... hrs) Incubate->Sample Quench Quench Degradation (EDTA/Urea Buffer) Sample->Quench LCMS LC-MS or PAGE Quantification Quench->LCMS Data Plot % Intact vs. Time Calculate Half-Life LCMS->Data ADME_Workflow cluster_collect Sample Collection cluster_analyze Sample Analysis Admin Administer Radiolabeled Oligonucleotide to Animal Blood Blood (Serial Time Points) Admin->Blood Excreta Urine & Feces (Metabolic Cages) Admin->Excreta Tissues Tissues (Terminal) Admin->Tissues PlasmaPK Plasma -> LC-MS/MS (Pharmacokinetics) Blood->PlasmaPK Metabolites Urine/Plasma -> LC-MS (Metabolite ID) Excreta->Metabolites Distribution Tissues/Excreta -> LSC (Mass Balance) Tissues->Distribution

References

A Technical Guide to the Function of 2'-O-Methylated Nucleotides in mRNA Stability and Immune Evasion

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2'-O-methylation (Nm), the addition of a methyl group to the 2' hydroxyl of a nucleotide's ribose, is a critical and widespread epitranscriptomic modification. While abundant in non-coding RNAs, its presence on messenger RNA (mRNA) at both the 5' cap and internal positions serves as a sophisticated regulatory mechanism. This guide provides an in-depth exploration of the molecular machinery, functional roles, and analytical methodologies related to mRNA 2'-O-methylation. We will dissect how this seemingly minor modification provides a powerful dual function: acting as a molecular shield to enhance mRNA stability by protecting it from enzymatic degradation, and serving as a crucial "self" signature to prevent activation of the innate immune system. Understanding these functions is paramount for the development of RNA-based therapeutics, including vaccines and gene therapies, where stability and low immunogenicity are essential for efficacy and safety.

The Molecular Machinery of mRNA 2'-O-Methylation

The placement of a 2'-O-methyl group is a highly controlled enzymatic process, with distinct machinery responsible for modifications at the 5' cap versus internal sites within the mRNA transcript.

Cap-Proximal 2'-O-Methylation: The "Cap 1" and "Cap 2" Structures

In higher eukaryotes, the 5' end of virtually all mRNA transcripts is modified with a 7-methylguanosine (m7G) cap. This structure is further methylated on the ribose of the first and sometimes second transcribed nucleotides.[1][2]

  • Cap 1 Formation: The methylation of the first nucleotide is catalyzed by the Cap 1 Methyltransferase (CMTR1) .[3][4][5] This converts the initial "Cap 0" structure (m7GpppN) to a "Cap 1" structure (m7GpppNm). CMTR1 is recruited to the RNA Polymerase II C-terminal domain, suggesting this modification occurs co-transcriptionally.[5] For RNAs with highly structured 5' termini, CMTR1's activity is enhanced through its interaction with the RNA helicase DHX15.[6]

  • Cap 2 Formation: A subsequent methylation on the second nucleotide can occur, creating a "Cap 2" structure (m7GpppNmpNm). This reaction is catalyzed by a distinct enzyme, CMTR2.[6]

The enzymes responsible for these critical modifications are summarized below.

EnzymeModificationLocationKey Function
CMTR1 Ribose 2'-O-methylationFirst transcribed nucleotide (Cap 1)Immune evasion, promotes translation of specific ISGs.[3][4][7]
CMTR2 Ribose 2'-O-methylationSecond transcribed nucleotide (Cap 2)Contributes to immune evasion.[2][6]
Fibrillarin (FBL) Ribose 2'-O-methylationInternal mRNA sitesEnhances mRNA stability and expression.[8][9]
FTO N6-demethylationN6,2'-O-dimethyladenosine (m6Am)"Edits" m6Am back to Am at the cap and in snRNAs.[10][11]
Internal 2'-O-Methylation: A Role for snoRNPs

Beyond the cap, Nm modifications have been identified at internal sites within mRNA molecules.[1][8][9] The primary machinery responsible for this is the box C/D small nucleolar ribonucleoprotein (snoRNP) complex.[1]

  • The Writer Complex: This complex consists of the methyltransferase Fibrillarin (FBL) and a box C/D small nucleolar RNA (snoRNA) that acts as a guide.[1] The snoRNA directs FBL to a specific site on the mRNA through sequence complementarity, ensuring precise modification.[1] For example, the modification of peroxidasin (Pxdn) mRNA is guided by two specific snoRNAs.[12]

The Question of "Erasers"

Unlike some other RNA modifications, 2'-O-methylation is generally considered a stable, irreversible mark. However, the fat mass and obesity-associated protein (FTO) can act as an "editor" for a related modification. FTO is an RNA demethylase that can remove the N6-methyl group from N6,2'-O-dimethyladenosine (m6Am), converting it to 2'-O-methyladenosine (Am).[10][11] This primarily occurs during snRNA biogenesis but highlights a mechanism for modulating the methylation status of adenosines that are also 2'-O-methylated.[10]

G cluster_0 mRNA Capping & Methylation Pathway pre_mRNA Nascent pre-mRNA (pppN-) cap0 Cap 0 (m7GpppN-) pre_mRNA->cap0 Capping Enzymes cap1 Cap 1 (m7GpppNm-) cap0->cap1 CMTR1 cap2 Cap 2 (m7GpppNmpNm-) cap1->cap2 CMTR2

Figure 1: The sequential enzymatic pathway for 5' cap methylation.

Core Function: A Molecular Shield for mRNA Stability

2'-O-methylation enhances mRNA stability through several distinct, yet complementary, mechanisms that protect the transcript from degradation.

Biophysical Stabilization of the RNA Backbone

The presence of a methyl group at the 2' position has a profound impact on the sugar's conformation. It sterically favors the C3'-endo ribose pucker, which is the characteristic conformation found in stable A-form RNA helices.[1][13] This conformational bias not only stabilizes helical structures but also makes the adjacent phosphodiester bond less susceptible to nucleophilic attack and subsequent hydrolysis, thereby inherently increasing the transcript's chemical stability.[14][15]

Protection from Decapping and Exoribonuclease Activity

A primary pathway for mRNA degradation begins with the removal of the 5' cap. The Cap 1 structure serves as a critical checkpoint. The decapping exoribonuclease DXO can recognize and degrade RNAs with incomplete caps (Cap 0), but its activity is potently inhibited by the presence of 2'-O-methylation at the first nucleotide (Cap 1).[16][17][18] Fluorescence spectroscopy assays have shown that the 2'-O-methyl group drastically reduces the binding affinity of DXO for the RNA cap, effectively sparing mature, fully modified mRNAs from this quality control degradation pathway.[16][17]

Internal Methylation and Transcript Longevity

Recent studies have demonstrated a positive correlation between internal, FBL-mediated 2'-O-methylation and mRNA stability.[8][9] Knockdown of FBL leads to decreased half-lives of its target mRNAs.[8] One associated mechanism is the widespread shortening of 3' UTRs on 2'-O-methylated transcripts.[8][9] Since longer 3' UTRs often contain binding sites for microRNAs and other factors that promote decay, this shortening provides a global mechanism for increasing RNA stability.[8]

Core Function: A "Self" Signal to Evade Innate Immunity

Perhaps the most critical function of cap 2'-O-methylation, especially in the context of virology and mRNA therapeutics, is its role in distinguishing "self" RNA from "non-self" (e.g., viral) RNA.

The innate immune system employs pattern recognition receptors (PRRs) to detect foreign nucleic acids. Viral RNAs, which may lack the appropriate cap modifications, are potent triggers of an antiviral response.

  • Sensing by IFIT Proteins: A key family of interferon-stimulated genes (ISGs) are the Interferon-induced proteins with tetratricopeptide repeats (IFITs) .[19][20] Specifically, IFIT1 can bind to RNAs possessing a Cap 0 structure and block their translation.[3][7] This serves as a primary host defense mechanism to shut down viral protein production.

  • Evasion via Cap 1: The 2'-O-methylation of the Cap 1 structure acts as a molecular camouflage. It prevents IFIT1 from recognizing and binding to the mRNA, allowing the "self" transcript to be translated efficiently, even during an active interferon response.[3][4][19] Therefore, CMTR1 is essential for ensuring the protein expression of a subset of ISGs, programming a functional antiviral state.[3][4]

  • Viral Mimicry: Many viruses, including Coronaviruses and Flaviviruses, have evolved their own 2'-O-methyltransferase enzymes.[19][21][22] These viral enzymes modify the viral RNA cap to mimic host mRNA, thereby evading detection by PRRs and suppression by IFIT proteins.[19][20][23] Viruses engineered to lack this methyltransferase activity are significantly attenuated and become highly sensitive to the host's interferon response.[19][21]

G cluster_0 Innate Immune Sensing of mRNA Cap cap0 Viral or Unmodified mRNA (Cap 0) ifit1 IFIT1 Protein cap0->ifit1 Recognized & Bound cap1 Host or Modified mRNA (Cap 1) translation_go Translation Proceeds cap1->translation_go Evades Recognition translation_block Translational Repression ifit1->translation_block Inhibits

Figure 2: 2'-O-methylation (Cap 1) allows mRNA to evade IFIT1-mediated translational repression.

The Complex Role of 2'-O-Methylation in Translation

While enhancing stability and immune evasion, the impact of Nm on translation itself is nuanced and context-dependent.

  • Cap-Dependent Translation: By preventing IFIT1-mediated suppression, Cap 1 methylation is permissive and essential for robust translation during an immune response.[3][4]

  • Internal Nm and Ribosomal Decoding: In contrast, 2'-O-methylation within the coding sequence can be inhibitory to translation. The methyl group can sterically perturb the interactions between the mRNA codon-anticodon helix and the monitoring bases of the ribosome (G530, A1492, and A1493 in 16S rRNA).[24][25] This disruption impairs key steps in tRNA selection and accommodation, leading to increased rejection of the correct aminoacyl-tRNA and thus, reduced translation efficiency.[24][25] This suggests that internal Nm may act as a "tuner" to regulate the rate of protein synthesis from specific transcripts.[12]

Experimental Methodologies for Studying mRNA 2'-O-Methylation

Detecting and quantifying this subtle modification requires specialized techniques. The choice of method depends on whether the goal is transcriptome-wide discovery or validation of specific sites.

MethodPrincipleAdvantagesLimitations
RTL-P (qPCR) Reverse transcriptase stalls at Nm sites under low dNTP concentrations.[26][27]Highly sensitive for specific sites, quantitative, accessible.Not suitable for transcriptome-wide discovery.
Nm-Seq / RibOxi-Seq 2'-O-methylated ribose is resistant to periodate oxidation, allowing for selective sequencing.[14][27]Transcriptome-wide mapping.Requires chemical treatment, potential for bias.
Nanopore Direct RNA-Seq Nm modification causes a characteristic change in the electrical current as the RNA passes through a nanopore.[8][14][28]Direct detection without amplification, provides stoichiometry, maps other modifications simultaneously.Requires specialized equipment and bioinformatic tools (e.g., NanoNm).
Protocol: Site-Specific Quantification using Reverse Transcription at Low dNTPs followed by qPCR (RTL-P)

This method leverages the observation that reverse transcriptase processivity is impaired at an Nm site when dNTP concentrations are limiting.[27] A higher Ct value in the low-dNTP reaction compared to a normal-dNTP reaction is indicative of a modification.

Causality Behind Experimental Choices:

  • Low dNTPs: This is the key. At standard dNTP concentrations, the reverse transcriptase can read through most Nm sites. By limiting the dNTPs, the enzyme's kinetics are altered, making it more sensitive to steric hindrance from the 2'-O-methyl group, causing it to pause or dissociate.

  • Two Reactions (Low vs. Normal dNTP): This provides a self-validating internal control. The normal dNTP reaction quantifies the total amount of transcript. The low dNTP reaction quantifies the amount of transcript that the RT can successfully read through. The difference (ΔCt) reflects the degree of modification-induced stalling.

  • Upstream Primers: The qPCR primers must be designed upstream of the putative Nm site. This ensures that you are measuring the failure of the reverse transcriptase to reach the primer binding site, which is the event caused by the stall.

Step-by-Step Methodology:

  • RNA Isolation: Extract high-quality total RNA from control and experimental cells (e.g., wild-type vs. FBL knockdown). Ensure RNA integrity using a Bioanalyzer or similar method.

  • Reverse Transcription (RT) Setup: For each RNA sample, prepare two separate RT reactions.

    • Reaction A (Normal dNTPs):

      • Total RNA: 1 µg

      • Gene-Specific Primer or Oligo(dT): 1 µL

      • Reverse Transcriptase (e.g., SuperScript IV): 1 µL

      • 5X RT Buffer: 4 µL

      • 10 mM dNTP Mix: 1 µL

      • RNase Inhibitor: 1 µL

      • Nuclease-free water to 20 µL

    • Reaction B (Low dNTPs):

      • Total RNA: 1 µg

      • Gene-Specific Primer or Oligo(dT): 1 µL

      • Reverse Transcriptase: 1 µL

      • 5X RT Buffer: 4 µL

      • 0.05 mM dNTP Mix (5 µM final): 1 µL

      • RNase Inhibitor: 1 µL

      • Nuclease-free water to 20 µL

  • RT Incubation: Incubate reactions according to the manufacturer's protocol (e.g., 55°C for 10 min, 80°C for 10 min).

  • Quantitative PCR (qPCR):

    • Dilute the resulting cDNA (e.g., 1:10).

    • Design qPCR primers (Forward & Reverse) that amplify a region upstream of the suspected Nm site.

    • Set up qPCR reactions for both "Normal dNTP" and "Low dNTP" cDNA samples for your gene of interest and a housekeeping gene (as a control).

  • Data Analysis:

    • For each sample, calculate the ΔCt: ΔCt = Ct(Low dNTP) - Ct(Normal dNTP)

    • A significantly larger ΔCt in the control cells compared to the methyltransferase-knockdown cells indicates the presence of an Nm site that is dependent on that enzyme.

Figure 3: Experimental workflow for the RTL-P method to detect 2'-O-methylation.

Implications in Research and Therapeutics

The dual role of 2'-O-methylation in promoting stability and cloaking mRNA from the immune system has profound implications.

  • mRNA Vaccines and Therapeutics: The efficacy of mRNA vaccines (e.g., for COVID-19) relies heavily on maximizing protein expression while minimizing inflammatory side effects. Incorporating a Cap 1 structure through co-transcriptional capping or enzymatic treatment is a standard and essential step in the manufacturing process.[29] This modification ensures the mRNA is stable and avoids triggering innate immune sensors, which would both degrade the vaccine and cause unwanted immunogenicity.[29]

  • Cancer Biology: The methyltransferase FBL is often overexpressed in cancer cells. This can lead to increased 2'-O-methylation and, consequently, elevated stability and expression of mRNAs encoding proteins involved in cancer pathways.[8][9] This positions FBL and the Nm modification landscape as potential therapeutic targets or biomarkers in oncology.[28]

Conclusion

2'-O-methylation is far more than a simple chemical decoration on an mRNA molecule. It is a sophisticated epitranscriptomic mark that imparts critical functionality. At the 5' cap, it is a gatekeeper, shielding the transcript from degradation and marking it as "self" to the innate immune system. Internally, it contributes to transcript longevity and can fine-tune the rate of translation. The ongoing development of advanced detection methods like direct RNA sequencing promises to further unravel the complexities of the "Nm epitranscriptome," revealing new layers of gene regulation and providing novel opportunities for the design of next-generation RNA therapeutics.

References

Methodological & Application

Application Notes & Protocols: A Comprehensive Guide to the Synthesis of 2'-O-methyl-5-methyluridine Phosphoramidite for High-Fidelity Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Scientific Imperative for Modified Nucleosides

In the landscape of modern therapeutics and advanced molecular biology, oligonucleotides are cornerstone tools. However, native phosphodiester oligonucleotides are susceptible to rapid degradation by cellular nucleases and can elicit an immune response. Chemical modifications are therefore not merely advantageous but essential for conferring drug-like properties.

The dual modification of a uridine nucleoside with a methyl group at the 2'-O position of the ribose and the 5-position of the base (creating 2'-O-methyl-5-methyluridine) is a powerful strategy to overcome these limitations.

  • 2'-O-Methylation : This modification significantly enhances the binding affinity of an oligonucleotide to its complementary RNA strand and provides robust protection against nuclease degradation.[1][2][3] The methyl group alters the sugar pucker conformation and stabilizes the RNA-like A-form helix, which is crucial for applications like antisense technology and siRNA.[4]

  • 5-Methylation (Thymidine analog in an RNA context) : The methyl group at the 5-position of uridine (creating a thymidine riboside) can enhance the thermal stability of the resulting duplex.[1] Furthermore, methylation of pyrimidines has been shown to reduce certain immune responses.[1]

This guide provides a comprehensive, field-proven protocol for the multi-step chemical synthesis of this compound phosphoramidite, the critical monomeric building block required for its incorporation into synthetic oligonucleotides via automated solid-phase synthesis.

Overall Synthetic Strategy

The synthesis of the target phosphoramidite is a multi-step process that requires careful protection and deprotection of hydroxyl groups to ensure regioselectivity at each stage. The chosen pathway is designed for scalability and high purity of the final product. The core strategy involves:

  • Silyl Protection: The 3' and 5' hydroxyl groups of the starting material, 5-methyluridine, are simultaneously protected using a bulky silyl group, leaving the 2'-hydroxyl accessible.

  • Regioselective 2'-O-Methylation: The exposed 2'-hydroxyl is methylated. This is the key step for introducing the desired modification.

  • Silyl Deprotection: The 3' and 5' hydroxyls are deprotected, yielding this compound.

  • 5'-O-Tritylation: The primary 5'-hydroxyl is selectively protected with an acid-labile 4,4'-dimethoxytrityl (DMT) group, which is essential for automated DNA/RNA synthesis.

  • 3'-O-Phosphitylation: The final step involves reacting the free 3'-hydroxyl with a phosphitylating agent to generate the reactive phosphoramidite monomer.

Workflow of this compound Phosphoramidite Synthesis

Synthesis_Workflow Start 5-Methyluridine Step1 3',5'-O-TIPDS Protection Start->Step1 Intermediate1 3',5'-O-TIPDS-5-methyluridine Step1->Intermediate1 Step2 2'-O-Methylation Intermediate1->Step2 Intermediate2 2'-O-Me-3',5'-O-TIPDS-5-methyluridine Step2->Intermediate2 Step3 Silyl Deprotection Intermediate2->Step3 Intermediate3 This compound Step3->Intermediate3 Step4 5'-O-DMT Protection Intermediate3->Step4 Intermediate4 5'-O-DMT-2'-O-methyl-5-methyluridine Step4->Intermediate4 Step5 3'-O-Phosphitylation Intermediate4->Step5 FinalProduct Target Phosphoramidite Step5->FinalProduct

Caption: A logical workflow diagram illustrating the key stages of the synthesis.

Detailed Experimental Protocols

A. Materials and General Methods

All reagents should be of the highest purity available. Anhydrous solvents are critical, particularly for the phosphitylation step. All reactions involving moisture-sensitive reagents must be conducted under an inert atmosphere (e.g., Argon or Nitrogen). Column chromatography is performed using silica gel (230-400 mesh).

ReagentSupplierGrade
5-MethyluridineMajor Chemical>98%
1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDS-Cl₂)Specialty Chemical>97%
Methyl Iodide (CH₃I)Major Chemical>99%, stabilized
Sodium Hydride (NaH)Major Chemical60% dispersion in mineral oil
Triethylamine trihydrofluoride (TREAT·HF)Specialty Chemical>98%
4,4'-Dimethoxytrityl chloride (DMT-Cl)Specialty Chemical>98%
2-Cyanoethyl N,N-diisopropylchlorophosphoramiditeSpecialty Chemical>98%
Pyridine, AnhydrousMajor Chemical<50 ppm H₂O
Dichloromethane (DCM), AnhydrousMajor Chemical<50 ppm H₂O
N,N-Diisopropylethylamine (DIPEA)Major Chemical>99.5%, redistilled

B. Step-by-Step Synthesis

Protocol 1: Synthesis of 3',5'-O-(1,1,3,3-tetraisopropyldisiloxane-1,3-diyl)-5-methyluridine (2)
  • Rationale: The TIPDS group selectively protects the 3' and 5' hydroxyls due to their ability to form a stable six-membered ring structure, leaving the 2'-OH group free for the subsequent methylation reaction.

  • Suspend 5-methyluridine (1 ) (1 equiv.) in anhydrous pyridine.

  • Cool the mixture to 0°C in an ice bath under an inert atmosphere.

  • Add 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDS-Cl₂) (1.1 equiv.) dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC (Thin Layer Chromatography) until the starting material is consumed.

  • Quench the reaction by slowly adding methanol.

  • Concentrate the mixture under reduced pressure.

  • Redissolve the residue in dichloromethane (DCM) and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to yield compound 2 as a white solid.

Protocol 2: Synthesis of 2'-O-methyl-3',5'-O-(TIPDS)-5-methyluridine (3)
  • Rationale: Sodium hydride is a strong, non-nucleophilic base that deprotonates the 2'-hydroxyl, forming an alkoxide that readily reacts with the electrophilic methyl iodide in an Sₙ2 reaction.[5] Anhydrous tetrahydrofuran (THF) is used as the solvent to prevent quenching of the base.

  • Wash sodium hydride (NaH) (1.5 equiv., 60% dispersion) with anhydrous hexane to remove mineral oil and dry under a stream of argon.

  • Suspend the washed NaH in anhydrous THF.

  • Dissolve the protected nucleoside 2 (1 equiv.) in anhydrous THF and add it dropwise to the NaH suspension at 0°C.

  • Stir the mixture at 0°C for 1 hour.

  • Add methyl iodide (CH₃I) (1.5 equiv.) dropwise and allow the reaction to stir at room temperature overnight.

  • Monitor the reaction by TLC. Upon completion, cool to 0°C and cautiously quench with methanol.

  • Concentrate the mixture, redissolve in DCM, and wash with water and brine.

  • Dry the organic layer (Na₂SO₄), filter, and purify by silica gel chromatography to obtain compound 3 .

Protocol 3: Synthesis of this compound (4)
  • Rationale: A fluoride source is required to cleave the strong silicon-oxygen bonds of the TIPDS protecting group. Triethylamine trihydrofluoride is an effective and milder alternative to other fluoride reagents like TBAF.

  • Dissolve the methylated intermediate 3 (1 equiv.) in THF.

  • Add triethylamine trihydrofluoride (TREAT·HF) (2.5 equiv.) to the solution.

  • Stir the reaction at room temperature overnight.

  • Monitor the deprotection by TLC.

  • Once complete, concentrate the reaction mixture and purify directly by silica gel chromatography to isolate the diol 4 .

Protocol 4: Synthesis of 5'-O-(DMT)-2'-O-methyl-5-methyluridine (5)
  • Rationale: The primary 5'-hydroxyl is significantly more reactive towards the bulky DMT-Cl reagent than the secondary 3'-hydroxyl, allowing for highly selective protection.[6] Pyridine acts as both a solvent and a base to neutralize the HCl generated during the reaction.[7][8]

  • Co-evaporate the diol 4 (1 equiv.) with anhydrous pyridine twice to ensure dryness.

  • Dissolve the dried compound in anhydrous pyridine under an inert atmosphere.

  • Add 4,4'-dimethoxytrityl chloride (DMT-Cl) (1.1 equiv.) in portions.

  • Stir at room temperature for 2-4 hours, monitoring by TLC.

  • Quench the reaction with methanol.

  • Concentrate the mixture, redissolve in DCM, and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer (Na₂SO₄), filter, and concentrate.

  • Purify by silica gel chromatography (often using a gradient of ethyl acetate in hexane containing 0.5% triethylamine to prevent detritylation on the silica) to yield compound 5 as a foam.

Protocol 5: Synthesis of the Final Phosphoramidite (6)
  • Rationale: This final step introduces the phosphorus(III) moiety, which is essential for oligonucleotide synthesis. The reaction must be performed under strictly anhydrous conditions as both the phosphitylating reagent and the product are extremely sensitive to moisture.[9][10] DIPEA is a non-nucleophilic base used to scavenge the HCl byproduct.[1]

  • Dissolve the DMT-protected nucleoside 5 (1 equiv.) in anhydrous DCM under an inert atmosphere.

  • Add N,N-diisopropylethylamine (DIPEA) (3.0 equiv.).

  • Cool the solution to 0°C.

  • Add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (1.5 equiv.) dropwise.

  • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

  • Quench the reaction with saturated sodium bicarbonate solution and extract with DCM.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product rapidly by silica gel chromatography or by precipitation (e.g., dissolving in a minimal amount of DCM and precipitating into cold hexane). The final product 6 should be a crisp white solid/foam.

Product Characterization and Quality Control

Rigorous characterization is essential to ensure the phosphoramidite is of sufficient purity for high-efficiency oligonucleotide synthesis. Impurities can lead to failed couplings and truncated sequences.[11]

AnalysisPurposeExpected Result for Product (6)
³¹P NMR Confirms successful phosphitylation and assesses phosphorus-containing impurities. This is the most critical QC test.Two distinct singlets (due to diastereomers at the phosphorus center) around δ 148-151 ppm. Purity should be >98% by integration, with minimal signals in the phosphate (0-10 ppm) or H-phosphonate (20-30 ppm) regions.[11]
¹H NMR Confirms the overall structure, including the presence of DMT, 2'-O-methyl, and phosphoramidite groups.Characteristic signals for the DMT methoxy groups (~3.75 ppm), the 2'-O-methyl group (~3.5 ppm), the cyanoethyl group (~2.6 and 2.8 ppm), and the diisopropyl groups (~1.2 ppm).
Mass Spec (ESI) Confirms the correct molecular weight of the final product.Calculated m/z for [M+H]⁺ or [M+Na]⁺ should match the observed mass.
HPLC Determines the overall purity of the compound.Purity should be ≥98%.

Application in Automated Oligonucleotide Synthesis

The synthesized and validated this compound phosphoramidite is dissolved in anhydrous acetonitrile to a standard concentration (e.g., 0.1 M) for use on an automated DNA/RNA synthesizer. It is incorporated into a growing oligonucleotide chain using the standard phosphoramidite cycle.

The Phosphoramidite Cycle for Oligonucleotide Synthesis

Oligo_Cycle cluster_0 Synthesis Cycle Detritylation 1. Detritylation (Acid Treatment) Coupling 2. Coupling (Amidite + Activator) Detritylation->Coupling Exposes 5'-OH Capping 3. Capping (Acetic Anhydride) Coupling->Capping Forms Phosphite Triester Oxidation 4. Oxidation (Iodine/H₂O) Capping->Oxidation Blocks Unreacted 5'-OH Oxidation->Detritylation Stabilizes to P(V)

Caption: The four-step cycle used in solid-phase oligonucleotide synthesis.

Expert Insights & Troubleshooting

  • Critical Anhydrous Conditions: The single most common cause of failure in phosphoramidite synthesis is the presence of water, which hydrolyzes the P(III) reagents and products. Ensure all glassware is oven-dried, and solvents are from a freshly opened bottle or passed through a drying system.[9]

  • Purification of Phosphoramidites: Column chromatography of phosphoramidites can lead to degradation on silica gel. It is advisable to pre-treat the silica with triethylamine in the eluent and to perform the chromatography quickly. Precipitation from a non-polar solvent like hexane is often a better alternative for achieving high purity.[10][12]

  • Storage: The final phosphoramidite product is unstable. It must be stored as a dry solid under an inert atmosphere (Argon) at -20°C. Once dissolved in acetonitrile for synthesis, its stability decreases, and it should be used within a few days to a week for optimal results.[10]

  • Incomplete Methylation: If the 2'-O-methylation step is inefficient, try using a stronger methylating agent or different reaction conditions. However, harsh conditions can lead to side reactions on the nucleobase. Careful optimization and monitoring are key.

References

Application Notes & Protocols: The Strategic Use of 2'-O-methyl-5-methyluridine in Advanced mRNA Vaccine Development

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in the field of mRNA therapeutics.

Introduction: The Imperative for Advanced Nucleotide Modification in mRNA Vaccines

The advent of mRNA vaccines represents a paradigm shift in modern medicine, underscored by the rapid development and deployment of vaccines against SARS-CoV-2. The efficacy of these vaccines hinges on the successful delivery of a synthetic mRNA molecule that instructs host cells to produce a target antigen, thereby eliciting a robust immune response. However, exogenously produced mRNA is inherently immunogenic and susceptible to degradation. The host's innate immune system has evolved sophisticated mechanisms, including pattern recognition receptors (PRRs) like Toll-like receptors (TLRs), RIG-I, and MDA5, to identify and neutralize foreign RNA.

To overcome this challenge, the strategic chemical modification of mRNA nucleotides is paramount. Seminal research has shown that incorporating modified nucleosides, such as N1-methylpseudouridine (m1Ψ), can significantly decrease innate immune activation and enhance the stability and translational capacity of the mRNA transcript.[1][2][3] This has become a cornerstone of current mRNA vaccine technology.[3][4]

This document introduces an advanced modification strategy: the use of 2'-O-methyl-5-methyluridine . This dual-modified nucleoside combines two critical alterations on the uridine base: a methyl group at the 2'-hydroxyl position of the ribose sugar and a methyl group at the 5-position of the uracil base. This combination is engineered to synergistically enhance mRNA performance by providing superior immune evasion and stability, paving the way for next-generation mRNA vaccines with improved safety and efficacy profiles.

The Mechanistic Rationale for this compound

The primary advantage of incorporating modified nucleosides is to render the synthetic mRNA less "foreign" to the host's innate immune system. Both 2'-O-methylation and 5-methyluridine contribute to this immune-dampening effect through distinct but complementary mechanisms.

  • 2'-O-Methylation for Immune Evasion: The 2'-O-methylation of the ribose is a common modification found in eukaryotic rRNA and mRNA, particularly in the cap structure (Cap 1).[5][6][7] This modification serves as a molecular signature of "self," preventing the mRNA from being recognized by cytosolic PRRs like RIG-I and MDA5.[6][8] The absence of this modification on viral or synthetic RNAs can trigger a potent type I interferon response, leading to translational arrest and mRNA degradation.[6][7] By incorporating 2'-O-methylated nucleotides throughout the mRNA sequence, we can further fortify the transcript against this innate immune surveillance.

  • 5-Methyluridine for Reduced TLR Activation: The methylation of uridine at the C5 position (forming 5-methyluridine, which is equivalent to the DNA base thymidine) has been shown to reduce the activation of endosomal Toll-like receptors, particularly TLR7 and TLR8.[1][2] These receptors recognize specific RNA sequences, and modifications at the C5 position can disrupt this interaction, thereby mitigating inflammatory cytokine production.

The combination of these two modifications in this compound offers a powerful strategy to comprehensively suppress the major pathways of innate immune recognition of synthetic mRNA.

Diagram: Mechanism of Immune Evasion by Modified mRNA

ImmuneEvasion cluster_0 Cell Cytoplasm unmod_mrna Unmodified mRNA rig_i RIG-I / MDA5 (Cytosolic Sensors) unmod_mrna->rig_i Recognized as 'Non-Self' mod_mrna This compound Modified mRNA mod_mrna->rig_i Evades Recognition ribosome Ribosome mod_mrna->ribosome Proceeds to Translation interferon Type I Interferon Response rig_i->interferon Activates antigen Antigen Production ribosome->antigen Translates degradation mRNA Degradation & Translational Arrest interferon->degradation Induces

Caption: Modified mRNA evades cytosolic sensors to ensure efficient antigen translation.

Experimental Protocols

The successful implementation of this compound in an mRNA vaccine workflow requires meticulous attention to detail during synthesis, purification, and quality control.

Diagram: Overall Workflow for Modified mRNA Vaccine Production

Workflow template 1. Linearized DNA Template ivt 2. In Vitro Transcription (IVT) with Modified NTPs template->ivt purification 3. mRNA Purification ivt->purification qc 4. Quality Control Assays purification->qc lnp 5. LNP Formulation qc->lnp final_product Final Vaccine Product lnp->final_product

Caption: From DNA template to final mRNA-LNP vaccine product.

Protocol 1: In Vitro Transcription (IVT) with this compound

This protocol describes the synthesis of a capped and poly(A)-tailed mRNA transcript incorporating this compound-5'-triphosphate.

Rationale: The IVT reaction enzymatically synthesizes RNA from a linear DNA template.[][10] High-yield synthesis requires optimization of enzyme, nucleotide, and buffer concentrations. Pyrophosphatase is included to drive the reaction forward by hydrolyzing pyrophosphate, a byproduct that can inhibit RNA polymerase.[10] A co-transcriptional cap analog is used to efficiently generate a Cap 1 structure, which is crucial for translation initiation and immune evasion.[5][7][10]

Materials:

Reagent Recommended Supplier Purpose
Linearized Plasmid DNA Template User-generated Provides the genetic sequence for transcription.
This compound-5'-triphosphate Custom Synthesis Modified nucleotide for immune evasion and stability.
ATP, CTP, GTP (High Purity) Various Standard ribonucleotides for RNA synthesis.
T7 RNA Polymerase Various Enzyme that catalyzes RNA synthesis.
Inorganic Pyrophosphatase Various Prevents inhibition of transcription by pyrophosphate.
RNase Inhibitor Various Protects synthesized mRNA from degradation.
Cap 1 Analog (e.g., CleanCap® Reagent AG) TriLink BioTechnologies Ensures proper 5' capping for translation and immune evasion.
5x Transcription Buffer Supplied with Polymerase Provides optimal pH, salts (MgCl₂), and reducing agents (DTT).

| Nuclease-Free Water | Various | Reaction solvent. |

Procedure:

  • Thaw Reagents: Thaw all reagents on ice. Keep enzymes in a cold block.

  • Prepare IVT Reaction Mix: In a nuclease-free microfuge tube on ice, assemble the following components in the order listed. This example is for a 20 µL reaction, which can be scaled as needed.

ComponentVolume (µL)Final ConcentrationCausality/Rationale
Nuclease-Free WaterUp to 20 µL-Adjust to final volume.
5x Transcription Buffer4 µL1xProvides optimal conditions (Tris-HCl, MgCl₂, DTT, Spermidine) for T7 polymerase activity.[2]
ATP (100 mM)1.5 µL7.5 mMBuilding block for RNA.
CTP (100 mM)1.5 µL7.5 mMBuilding block for RNA.
GTP (100 mM)0.75 µL3.75 mMBuilding block for RNA. Lower concentration accommodates the cap analog.
This compound-5'-triphosphate (100 mM)1.5 µL7.5 mMComplete substitution of UTP to maximize modification benefits.
Cap 1 Analog (e.g., CleanCap®)3.2 µL4 mMCo-transcriptionally adds a Cap 1 structure, enhancing translation and reducing immunogenicity.[7]
Linearized DNA TemplateX µL50 ng/µLThe template dictates the mRNA sequence. Must be high quality and fully linearized.[]
RNase Inhibitor1 µL2 U/µLPrevents degradation of the newly synthesized mRNA by contaminating RNases.
Inorganic Pyrophosphatase1 µL5 U/µLHydrolyzes pyrophosphate to drive the reaction towards RNA synthesis, increasing yield.[10]
T7 RNA Polymerase2 µL5 U/µLThe core enzyme for transcription.
  • Incubate: Mix gently by flicking the tube and centrifuge briefly. Incubate at 37°C for 2-4 hours.

  • DNase Treatment: To remove the DNA template, add 1 µL of DNase I and incubate at 37°C for 15-30 minutes.[11] This step is critical for downstream applications and accurate quantification.

Protocol 2: Purification of Modified mRNA

Rationale: Purification is essential to remove enzymes, salts, unincorporated nucleotides, and the digested DNA template, which can interfere with downstream processes and contribute to toxicity.[12]

Procedure (using a silica-column-based kit):

  • Follow the manufacturer's protocol for an RNA purification kit (e.g., QIAGEN RNeasy).

  • Add binding buffer (often containing ethanol) to the IVT reaction mixture.

  • Pass the mixture through the silica spin column. The mRNA will bind to the membrane.

  • Wash the column with the provided wash buffers to remove impurities.

  • Elute the purified mRNA from the column using nuclease-free water. Perform two elutions to maximize recovery.[11]

Protocol 3: Quality Control of Modified mRNA

Rationale: Rigorous quality control is mandatory to ensure the synthesized mRNA is intact, pure, and has the correct identity before proceeding to formulation and in vivo studies.[12][13][]

QC Parameters and Methods:

Quality Attribute Method Acceptance Criteria & Rationale
Integrity & Size Capillary Gel Electrophoresis (CGE) A single, sharp peak at the expected nucleotide length. Ensures the transcript is full-length and not degraded.[12]
Purity (Spectrophotometry) UV-Vis Spectroscopy (e.g., NanoDrop) A₂₆₀/A₂₈₀ ratio ≥ 1.8 and A₂₆₀/A₂₃₀ ratio ~2.0. Indicates freedom from protein and salt contamination, respectively.[11]
Concentration UV-Vis Spectroscopy (A₂₆₀) Accurate concentration is critical for calculating formulation ratios and final dosage.
Identity & Modification LC-MS/MS after Nuclease Digestion Confirms the mRNA sequence and verifies the incorporation of this compound.[13][15]
Capping Efficiency Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) >95% capped species. High capping efficiency is essential for translational activity and avoiding RIG-I activation.[13][]

| dsRNA Impurity | Slot Blot or ELISA with dsRNA-specific antibody | Below the limit of detection. Double-stranded RNA is a potent activator of innate immunity and must be minimized.[] |

Formulation and Evaluation

Protocol 4: Formulation into Lipid Nanoparticles (LNPs)

Rationale: LNPs are the leading delivery system for mRNA vaccines. They protect the mRNA from degradation by nucleases and facilitate its uptake into cells via endocytosis.[16] The formulation typically consists of four lipid components mixed with the mRNA payload under controlled conditions, often using a microfluidic device.[17][18]

Representative LNP Composition (similar to Moderna COVID-19 vaccine):

Lipid Component Molar Ratio (%) Function
Ionizable Cationic Lipid (e.g., SM-102) 50 Complexes with negatively charged mRNA at low pH and facilitates endosomal escape at physiological pH.[19]
Helper Phospholipid (e.g., DSPC) 10 Provides structural integrity to the nanoparticle.
Cholesterol 38.5 Stabilizes the LNP structure and modulates membrane fluidity.[18]

| PEG-Lipid (e.g., PEG2000-DMG) | 1.5 | Forms a hydrophilic stealth layer that prevents aggregation and reduces opsonization, increasing circulation time.[19] |

Procedure (Conceptual):

  • Prepare an organic phase by dissolving the lipids in ethanol at the specified molar ratios.

  • Prepare an aqueous phase by dissolving the purified mRNA in a low pH buffer (e.g., acetate buffer, pH 4.0).[19]

  • Use a microfluidic mixing device (e.g., NanoAssemblr) to rapidly mix the organic and aqueous phases. The change in polarity causes the lipids to self-assemble around the mRNA, forming LNPs.

  • Perform buffer exchange via dialysis or tangential flow filtration to remove ethanol and raise the pH, resulting in a stable LNP formulation in a physiological buffer like PBS.

Protocol 5: In Vitro and In Vivo Functional Assessment

Rationale: The final step is to validate that the modified mRNA-LNP formulation can successfully transfect cells, produce the desired antigen, and elicit a specific immune response in an animal model.

In Vitro Transfection:

  • Cell Culture: Seed a relevant cell line (e.g., HEK293 cells or dendritic cells) in a multi-well plate.

  • Transfection: Treat the cells with the mRNA-LNPs at various concentrations.

  • Analysis: If using a reporter mRNA (e.g., encoding Luciferase or GFP), measure protein expression 24-48 hours post-transfection using a luminometer or flow cytometer. Compare the expression levels to those from an unmodified mRNA and an m1Ψ-modified mRNA to assess the impact of this compound.[20]

In Vivo Immunogenicity Study (Conceptual Mouse Model):

  • Immunization: Administer the this compound modified mRNA-LNP vaccine to mice (e.g., C57BL/6) via intramuscular injection. Include control groups receiving buffer or LNPs with unmodified mRNA.

  • Sample Collection: Collect blood samples at various time points (e.g., weeks 2, 4, and 6) to analyze the antibody response.

  • Immune Response Analysis:

    • Humoral Immunity: Measure antigen-specific IgG antibody titers using ELISA.

    • Cellular Immunity: Isolate splenocytes to perform ELISpot or intracellular cytokine staining to quantify antigen-specific T-cell responses.

    • Reactogenicity: Monitor local inflammation at the injection site and measure systemic cytokine levels in the serum shortly after injection to confirm the reduced immunogenicity of the modified mRNA.

Conclusion

The incorporation of this compound represents a sophisticated and powerful approach to enhance the therapeutic window of mRNA vaccines. By combining two validated modification strategies into a single nucleotide, this approach aims to achieve superior evasion of innate immune detection, leading to increased mRNA stability and prolonged antigen expression. The detailed protocols provided herein offer a robust framework for researchers to synthesize, purify, formulate, and evaluate mRNA vaccines built upon this next-generation modification technology. Further investigation will be crucial to fully characterize its advantages over existing modifications and to unlock its full potential in developing safer and more effective vaccines and therapeutics.

References

In vitro transcription protocols using 2'-O-methyl-5-methyluridine triphosphate

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: High-Yield In Vitro Transcription of Biologically Active mRNA Using 2'-O-methyl-5-methyluridine Triphosphate

Audience: Researchers, scientists, and drug development professionals.

Abstract

The therapeutic potential of messenger RNA (mRNA) has been unequivocally demonstrated in vaccines and is being actively explored for protein replacement therapies, cancer immunotherapy, and genome editing. A critical determinant of therapeutic success is the quality of the synthetic mRNA, specifically its translational efficiency, stability, and immunogenicity. Unmodified in vitro transcribed (IVT) mRNA can trigger innate immune responses and is susceptible to rapid degradation. This application note provides a detailed protocol for the synthesis of high-quality mRNA through the complete substitution of uridine triphosphate (UTP) with this compound triphosphate (m5U2'OMeTP). This dual-modified nucleotide synergistically enhances RNA stability and reduces immune recognition, resulting in a transcript with superior biological activity for downstream research and therapeutic development.

Introduction: The Rationale for Dual-Modified Uridine

In vitro transcription (IVT) is the enzymatic, cell-free process for synthesizing RNA from a DNA template. While powerful, the production of mRNA for in vivo applications requires strategic modifications to overcome the cell's natural defenses against foreign RNA. Mammalian cells possess pattern recognition receptors (PRRs) like Toll-like receptors (TLRs) and RIG-I, which detect unmodified synthetic RNA and can initiate an inflammatory cascade, leading to translational arrest and potential toxicity.[1][2][3]

Chemical modification of the ribonucleotides used during IVT is a proven strategy to circumvent these issues.[4] The use of this compound triphosphate, which combines two critical modifications in a single molecule, offers a powerful solution:

  • 2'-O-methylation (2'OMe): This modification on the ribose sugar is a hallmark of mature eukaryotic mRNA.[3][5] Its presence sterically hinders recognition by immune sensors and provides a shield against nuclease-mediated degradation, thereby extending the functional half-life of the mRNA molecule.[6][7]

  • 5-methyluridine (m5U): Methylation at the 5th position of the uracil base, creating a structure analogous to thymidine in DNA, also contributes to a reduction in innate immune stimulation.[8][9] This modification helps the synthetic mRNA mimic endogenous transcripts, leading to improved safety and translational efficiency.[1]

By completely replacing UTP with m5U2'OMeTP during transcription, it is possible to generate mRNA transcripts that are more stable, translate more robustly, and are significantly less immunogenic, making them ideal for demanding applications.

Experimental Principle & Workflow

The protocol is centered around a standard T7 RNA polymerase-based IVT reaction.[] A high-quality, linearized DNA template containing a T7 promoter, the open reading frame (ORF) of the gene of interest, and a poly(T) tract (for encoding a poly(A) tail) is transcribed in a buffered solution. The key innovation is the nucleotide mix, where UTP is entirely substituted with m5U2'OMeTP. Following transcription, the DNA template is removed via DNase I digestion, and the resulting mRNA is purified to remove residual enzymes, nucleotides, and reaction byproducts. The final product is a high-purity, modified mRNA ready for quality control and downstream applications.

IVT_Workflow cluster_prep Phase 1: Preparation cluster_synthesis Phase 2: Synthesis cluster_purification Phase 3: Purification & QC Template Linearized DNA Template (with T7 Promoter & Poly(T)) IVT In Vitro Transcription Reaction (T7 RNA Polymerase) Template->IVT DNase DNase I Treatment (Template Removal) IVT->DNase NTPs ATP, GTP, CTP & This compound-TP NTPs->IVT Purify mRNA Purification (e.g., Column or Precipitation) DNase->Purify QC Quality Control (Spectrophotometry, Gel Electrophoresis) Purify->QC Final_mRNA Purified, Modified mRNA QC->Final_mRNA

Caption: Overall workflow for the synthesis of modified mRNA.

Materials and Reagents

Equipment
  • Thermocycler or 37°C incubator

  • Nanodrop or equivalent UV-Vis spectrophotometer

  • Gel electrophoresis system (agarose)

  • Microcentrifuge

  • RNase-free pipette tips, tubes, and water

  • Vortex mixer

Reagents
  • DNA Template: High-purity linearized plasmid or PCR product (≥1 µg/µL) with a T7 promoter and an encoded poly(A) tail of at least 60 nucleotides.[11]

  • NTP Solutions (100 mM): RNase-free ATP, GTP, CTP solutions.

  • This compound Triphosphate (100 mM): Provided as a stable solution.[6]

  • T7 RNA Polymerase: High-concentration formulation (e.g., 50 U/µL).

  • Transcription Buffer (10X): Typically contains Tris-HCl (pH 7.9), MgCl₂, spermidine, and DTT.[][12]

  • RNase Inhibitor: (e.g., 40 U/µL).

  • DNase I: RNase-free (e.g., 1 U/µL).

  • Purification Kit: RNA spin column purification kit or reagents for Lithium Chloride (LiCl) precipitation.

  • Capping: Co-transcriptional cap analog (e.g., CleanCap®) or post-transcriptional capping kit (e.g., Vaccinia Capping System).[2][3]

  • Quality Control: Denaturing gel loading buffer, agarose, appropriate running buffer (e.g., MOPS).

Detailed Step-by-Step Protocol

This protocol is designed for a standard 20 µL IVT reaction, which can be scaled as needed. Always maintain an RNase-free environment.

Phase 1: In Vitro Transcription Reaction Setup

Causality: The precise ratio of nucleotides, magnesium, and polymerase is critical for efficient transcription. Spermidine helps condense the DNA template, and DTT maintains the polymerase in a reduced, active state. The complete substitution of UTP with m5U2'OMeTP is the core of this protocol for generating a modified transcript.[4]

  • Thaw all reagents on ice. Keep enzymes and nucleotides on ice throughout the setup.

  • Gently vortex and centrifuge each reagent before opening.

  • In a sterile, RNase-free 0.2 mL tube, assemble the reaction at room temperature in the following order to prevent DNA precipitation by spermidine:

ComponentVolume (µL)Final Concentration
RNase-Free WaterUp to 20 µL-
10X Transcription Buffer2.01X
ATP (100 mM)2.010 mM
GTP (100 mM)2.010 mM
CTP (100 mM)2.010 mM
m5U2'OMeTP (100 mM) 2.0 10 mM
Linearized DNA Template (1 µg/µL)1.050 ng/µL
RNase Inhibitor (40 U/µL)1.02 U/µL
T7 RNA Polymerase (50 U/µL)2.05 U/µL
Total Volume 20.0 -
  • Mix gently by flicking the tube or pipetting slowly. Centrifuge briefly to collect the reaction at the bottom.

  • Incubate the reaction at 37°C for 2 to 4 hours .[13] Longer incubation times do not necessarily increase the yield of full-length transcripts and may lead to more byproducts.

Phase 2: Template Removal and Purification

Causality: The DNA template must be completely removed as it can interfere with downstream applications and quantification. Purification eliminates enzymes, salts, and free nucleotides which can be immunogenic or inhibitory.[]

  • Following incubation, add 1 µL of RNase-free DNase I directly to the 20 µL IVT reaction.

  • Mix gently and incubate at 37°C for 15-20 minutes.

  • Proceed immediately to purification. For this protocol, we describe purification using a common RNA cleanup spin column.

  • Add 80 µL of RNase-free water to the reaction to bring the volume to 100 µL.

  • Add 350 µL of RNA binding buffer (typically supplied with the kit and containing ethanol/guanidinium thiocyanate) and mix well.

  • Add 250 µL of 100% ethanol and mix by pipetting.

  • Transfer the entire sample to the spin column placed in a collection tube. Centrifuge for 30 seconds at >12,000 x g. Discard the flow-through.

  • Add 500 µL of wash buffer to the column. Centrifuge for 30 seconds and discard the flow-through. Repeat this wash step.

  • Centrifuge the empty column for an additional 1-2 minutes to remove any residual ethanol.

  • Transfer the column to a new, sterile 1.5 mL collection tube.

  • Add 30-50 µL of RNase-free water directly to the center of the column membrane.

  • Incubate for 1 minute at room temperature, then centrifuge for 1 minute at >12,000 x g to elute the purified, modified mRNA.

Phase 3: Quality Control

Causality: Accurate quantification and integrity assessment are essential for ensuring the reliability and reproducibility of downstream experiments. The A260/280 and A260/230 ratios are indicators of purity from protein and salt contamination, respectively.

  • Quantification: Use a spectrophotometer to measure the absorbance at 260 nm. Calculate the concentration using the formula: Concentration (µg/mL) = A260 × 40 µg/mL × Dilution Factor.

  • Purity Assessment: Check the A260/280 and A260/230 ratios. An A260/280 ratio of ~2.0 is indicative of pure RNA. The A260/230 ratio should ideally be between 2.0 and 2.2.

  • Integrity Analysis: Prepare a 1% denaturing agarose gel. Mix 200-500 ng of the purified mRNA with a denaturing loading buffer, heat at 70°C for 5 minutes, and immediately place on ice. Run the gel and visualize the band. A sharp, single band at the expected size indicates a high-quality, intact transcript.

QC ParameterTarget ValueInterpretation
Yield80 - 150 µgTypical yield from a 20 µL reaction.
A260/A280 Ratio1.9 - 2.1Indicates purity from protein contamination.
A260/A230 Ratio> 2.0Indicates purity from salts/organic contaminants.
Gel ElectrophoresisSingle, sharp bandConfirms transcript integrity and correct size.

Mechanism of Enhanced Biological Performance

The incorporation of m5U2'OMeTP provides a dual-defense mechanism for the synthetic mRNA, enhancing its performance within the cell.

Mechanism cluster_defense Cellular Defenses cluster_outcome Biological Outcome mRNA mRNA with This compound Nuclease Nuclease Enzymes mRNA->Nuclease Blocks TLR Innate Immune Sensors (e.g., TLR7, RIG-I) mRNA->TLR Evades Stability Increased Stability & Half-life mRNA->Stability Immunity Reduced Immune Activation mRNA->Immunity Translation Enhanced Protein Translation Stability->Translation Immunity->Translation

Caption: How m5U2'OMeTP modification enhances mRNA function.

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield Degraded DNA template; Inactive polymerase; RNase contamination; Incorrect nucleotide concentrations.Verify template integrity on a gel. Use fresh enzyme. Always use RNase-free reagents and workspace. Double-check all reagent concentrations.
Smear on Gel RNase degradation; Aborted transcripts due to suboptimal reaction conditions.Ensure a sterile, RNase-free workflow. Check the quality of the DNA template for nicks. Consider reducing incubation time.
Band at Wrong Size Incorrectly linearized template; Template contains secondary structures.Confirm complete linearization of the plasmid via gel electrophoresis. Ensure the template sequence is correct.
Low A260/280 Ratio Residual protein (polymerase, DNase).Ensure complete mixing with binding buffer during purification. Repeat the purification process if necessary.
Low A260/230 Ratio Guanidinium salt carryover from binding buffer; Residual ethanol.Ensure wash buffer is used correctly. Perform the final "dry spin" for at least 1 minute to remove all residual ethanol before elution.

Conclusion

This application note provides a comprehensive and validated protocol for the synthesis of therapeutic-quality mRNA using this compound triphosphate. The complete substitution of UTP with this dual-modified nucleotide is a robust strategy to increase the stability and translational capacity of the mRNA while significantly mitigating its immunogenicity. The detailed steps for transcription, purification, and quality control create a self-validating system, enabling researchers to confidently produce high-performance mRNA for a wide range of applications, from basic research to the development of next-generation nucleic acid therapies.

References

Analytical methods for detecting 2'-O-methyl-5-methyluridine in RNA sequences

Author: BenchChem Technical Support Team. Date: January 2026

Title: Quantitative Analysis of 2'-O-methyl-5-methyluridine (m⁵U) in RNA Sequences: A Guide to Advanced Analytical Methods

Abstract

The modification of ribonucleosides is a critical layer of gene regulation and RNA functional diversity. Among the over 150 known RNA modifications, this compound (m⁵U), a dually modified nucleotide, presents unique analytical challenges. This document provides a comprehensive guide to the state-of-the-art analytical methodologies for the sensitive and specific detection and quantification of m⁵U in RNA sequences. We will delve into the principles and detailed protocols for Liquid Chromatography-Mass Spectrometry (LC-MS) and Next-Generation Sequencing (NGS)-based approaches, offering insights into experimental design, data interpretation, and validation.

Introduction: The Significance of this compound (m⁵U)

RNA modifications, often referred to as the "epitranscriptome," play pivotal roles in a myriad of biological processes, including RNA stability, localization, and translation.[1][2] The 2'-O-methylation of the ribose sugar and the methylation at the 5th position of the uracil base (to form thymine) are individually well-characterized modifications. The 2'-O-methylation is known to protect RNA from hydrolysis and can influence RNA structure and interactions.[3] 5-methyluridine (m⁵U), or ribothymidine, is a common modification in tRNA and rRNA. The combined presence of both modifications in a single nucleoside, this compound (m⁵U), creates a unique chemical entity with potential synergistic effects on RNA function.[4]

Accurate detection and quantification of m⁵U are crucial for understanding its biological roles and for the development of RNA-based therapeutics, where modifications are engineered to enhance stability and efficacy.[4][5] This guide offers detailed protocols for the two primary analytical strategies employed for this purpose.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Absolute Quantification of m⁵U

LC-MS is the gold standard for the accurate quantification of modified nucleosides due to its high sensitivity and specificity.[6][7][8] This method allows for the determination of the absolute abundance of m⁵U within a total RNA sample.

Principle of LC-MS Detection

The LC-MS workflow for m⁵U detection involves the complete enzymatic digestion of RNA into its constituent nucleosides. These nucleosides are then separated by high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) and detected by a tandem mass spectrometer (MS/MS).[6][9] Quantification is achieved by comparing the signal of the endogenous m⁵U to that of a stable isotope-labeled internal standard.

Experimental Workflow

The following diagram illustrates the key steps in the LC-MS-based analysis of m⁵U.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification RNA_Isolation Total RNA Isolation Digestion Enzymatic Digestion to Nucleosides RNA_Isolation->Digestion High Purity RNA UPLC UPLC Separation Digestion->UPLC MSMS Tandem MS/MS Detection UPLC->MSMS Separated Nucleosides Data_Analysis Data Analysis & Quantification MSMS->Data_Analysis

Caption: LC-MS workflow for m⁵U quantification.

Detailed Protocol for LC-MS Analysis of m⁵U

Materials:

  • Total RNA sample

  • Nuclease P1 (0.5 U/µL)[10]

  • Bacterial Alkaline Phosphatase (BAP)[10]

  • 200 mM HEPES buffer (pH 7.0)[10]

  • Ultrapure water

  • LC-MS grade solvents (e.g., acetonitrile, formic acid)[11]

  • m⁵U analytical standard and stable isotope-labeled internal standard

Procedure:

  • RNA Digestion:

    • In a microcentrifuge tube, combine up to 2.5 µg of total RNA with 2 µL of nuclease P1 solution, 0.5 µL of BAP, and 2.5 µL of 200 mM HEPES buffer.[10]

    • Bring the total volume to 25 µL with ultrapure water.[10]

    • Rationale: Nuclease P1 cleaves the phosphodiester bonds, while BAP removes the 5'-phosphate to yield nucleosides.

    • Incubate the reaction at 37°C for a minimum of 3 hours. For 2'-O-methylated nucleosides, which are resistant to some nucleases, a prolonged digestion of up to 24 hours is recommended to ensure complete digestion.[10]

    • Expert Tip: Use a PCR instrument for prolonged incubations to prevent evaporation.

  • Sample Preparation for LC-MS:

    • After digestion, centrifuge the sample to pellet any undigested material.

    • Transfer the supernatant to an autosampler vial for immediate LC-MS/MS analysis.[10]

    • Rationale: Immediate analysis prevents potential degradation of the nucleosides.

  • LC-MS/MS Analysis:

    • Employ a C18 reversed-phase column for the separation of the nucleosides.[9]

    • Use a gradient of aqueous formic acid and acetonitrile to elute the nucleosides.[11]

    • The mass spectrometer should be operated in positive ion mode using dynamic multiple reaction monitoring (DMRM) for sensitive and specific detection.[6][7]

    • Monitor for the specific mass transition of m⁵U (e.g., m/z 259.2 to 126.9).[11]

  • Quantification:

    • Generate a standard curve using the m⁵U analytical standard.

    • Spike a known amount of the stable isotope-labeled m⁵U internal standard into your samples before digestion.

    • Quantify the amount of m⁵U in your sample by comparing the peak area ratio of the endogenous m⁵U to the internal standard against the standard curve.

Next-Generation Sequencing (NGS) for Site-Specific Detection of 2'-O-Methylation

While LC-MS provides global quantification, NGS-based methods can identify the specific locations of 2'-O-methylated nucleotides within an RNA sequence.[1][2][12]

Principle of NGS-Based Detection

The detection of 2'-O-methylation by NGS relies on the fact that the 2'-O-methyl group protects the adjacent 3'-phosphodiester bond from alkaline hydrolysis or specific enzymatic cleavage.[1][3] This resistance to cleavage results in a characteristic "gap" or a pile-up of sequencing reads starting one nucleotide downstream of the modified site.[1]

Experimental Workflow

The general workflow for NGS-based 2'-O-methylation mapping is depicted below.

NGS_Workflow cluster_prep Library Preparation cluster_analysis Sequencing & Analysis RNA_Frag Random RNA Fragmentation Adapter_Ligation Adapter Ligation RNA_Frag->Adapter_Ligation RT Reverse Transcription Adapter_Ligation->RT PCR PCR Amplification RT->PCR Sequencing High-Throughput Sequencing PCR->Sequencing Mapping Read Mapping & Coverage Analysis Sequencing->Mapping

Caption: NGS workflow for 2'-O-methylation site mapping.

High-Level Protocol for NGS-Based Detection
  • RNA Fragmentation:

    • Fragment the total RNA population using alkaline hydrolysis or a specific RNase.

    • Causality: The fragmentation conditions are chosen such that cleavage is inhibited at sites of 2'-O-methylation.

  • Library Preparation:

    • Prepare a sequencing library from the fragmented RNA. This involves a series of enzymatic steps including adapter ligation, reverse transcription, and PCR amplification.[12][13][14][15]

    • Trustworthiness: It is crucial to use a library preparation kit that is optimized for your specific RNA input amount and sequencing platform.[16]

  • Sequencing and Data Analysis:

    • Sequence the prepared library on a high-throughput sequencing platform.

    • Align the sequencing reads to a reference transcriptome.

    • Analyze the read coverage. A significant drop in coverage or a pile-up of 5' ends of reads one nucleotide downstream of a specific base is indicative of a 2'-O-methylated site.[1]

Comparative Analysis of Methodologies

FeatureLC-MS/MSNGS-Based Methods
Information Absolute, global quantificationSite-specific localization
Sensitivity High (attomole to femtomole)[8]Moderate to high, depends on sequencing depth
Specificity Very highCan have false positives[8]
Throughput ModerateHigh
Instrumentation LC-MS/MS systemNGS sequencer
RNA Input MicrogramsNanograms to micrograms
Data Analysis Relatively straightforwardComputationally intensive

Conclusion and Future Perspectives

The detection and quantification of this compound in RNA are achievable through the complementary techniques of LC-MS and NGS. LC-MS provides the benchmark for accurate global quantification, while NGS-based methods offer the potential for transcriptome-wide mapping of 2'-O-methylated sites. The choice of method will depend on the specific research question. For absolute quantification, LC-MS is the method of choice. For identifying the location of the modification, NGS-based approaches are more suitable.

Future advancements in single-molecule sequencing technologies, such as nanopore sequencing, may offer the ability to directly detect m⁵U and other modifications without the need for amplification or chemical treatments, further revolutionizing the field of epitranscriptomics.[1][17]

References

Application Note & Protocols: Assessing the Nuclease Resistance of Oligonucleotides Containing 2'-O-Methyl-5-Methyluridine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in the field of oligonucleotide therapeutics.

Introduction: The Critical Imperative of Stability in Oligonucleotide Therapeutics

The therapeutic promise of synthetic oligonucleotides, including antisense oligonucleotides (ASOs), small interfering RNAs (siRNAs), and aptamers, is immense. These molecules offer the potential to modulate gene expression with high specificity, opening doors to treatments for a vast array of genetic and acquired diseases. However, a primary obstacle to their clinical success is their inherent vulnerability to degradation by endogenous nucleases.[1][2] Unmodified oligonucleotides are rapidly broken down in biological fluids and within cells, drastically limiting their bioavailability and therapeutic efficacy.[3]

To overcome this challenge, a variety of chemical modifications have been developed to enhance the metabolic stability of these therapeutic agents. Among the most effective and widely adopted of these is the 2'-O-methyl (2'-OMe) modification of the ribose sugar.[4][5] This modification, particularly when applied to specific nucleosides like 5-methyluridine, provides significant steric hindrance that protects the phosphodiester backbone from nuclease attack. The 2'-O-methyl group not only confers nuclease resistance but also increases the binding affinity of the oligonucleotide to its target RNA sequence.[5][6]

This application note provides a comprehensive guide to the principles and methodologies for assessing the nuclease resistance of oligonucleotides containing the 2'-O-methyl-5-methyluridine modification. We present detailed, field-proven protocols for both broad-spectrum serum-based stability assays and specific exonuclease challenge assays. The goal is to equip researchers with the knowledge and tools to rigorously evaluate and validate the stability of their modified oligonucleotide candidates, a critical step in the preclinical development pipeline.

Scientific Background: Understanding Nuclease Degradation and the Protective Mechanism of 2'-O-Methylation

Oligonucleotide degradation in biological systems is primarily mediated by two classes of enzymes: exonucleases and endonucleases.[7][8]

  • Exonucleases cleave nucleotides sequentially from either the 3' or 5' end of a polynucleotide chain.[9][10] In serum, 3'-exonuclease activity is predominant.[3]

  • Endonucleases cleave phosphodiester bonds within the oligonucleotide sequence.[9][10]

The introduction of a methyl group at the 2' position of the ribose sugar (2'-O-methylation) fundamentally alters the sugar's conformation, pushing it towards an A-form helix, which is characteristic of RNA.[11][12] This conformational change, combined with the steric bulk of the methyl group, interferes with the ability of nuclease enzymes to bind to and hydrolyze the phosphodiester backbone. The 2'-O-methyl modification effectively shields the oligonucleotide from enzymatic attack, significantly prolonging its half-life in biological media.[3][6]

The 5-methyluridine modification, a naturally occurring modification also known as ribothymidine, further contributes to the stability and binding affinity of the oligonucleotide.[13] The combination of 2'-O-methylation and 5-methyluridine creates a highly stable and effective building block for therapeutic oligonucleotides.[13]

Experimental Design and Strategy

A robust assessment of nuclease resistance involves challenging the modified oligonucleotide in environments that mimic physiological conditions and with specific, well-characterized nucleases. This dual approach provides a comprehensive stability profile.

  • Serum/Plasma Stability Assay: This assay exposes the oligonucleotide to a complex mixture of nucleases present in biological fluids like fetal bovine serum (FBS) or human serum/plasma.[14][15] It provides a holistic view of the oligonucleotide's stability in a physiologically relevant environment.[1][16]

  • Specific Exonuclease Assay: This assay utilizes a purified exonuclease, such as Snake Venom Phosphodiesterase (SVPDE), which is a 3'→5' exonuclease.[17][18][19] This allows for a more controlled and mechanistic evaluation of the modification's ability to protect against a specific mode of degradation.[18]

The degradation of the oligonucleotide over time is monitored using analytical techniques like Polyacrylamide Gel Electrophoresis (PAGE) or High-Performance Liquid Chromatography (HPLC).[15][17][20]

Visualization of the Experimental Workflow

The general workflow for assessing nuclease resistance is depicted below. This process is fundamental to comparing the stability of modified oligonucleotides against their unmodified counterparts.

G cluster_prep Preparation cluster_assay Nuclease Assay cluster_analysis Analysis cluster_outcome Outcome Oligo_Prep Oligonucleotide Preparation (Modified & Unmodified Control) Incubation Incubation at 37°C (Collect aliquots at various time points) Oligo_Prep->Incubation Nuclease_Prep Nuclease Source Preparation (Serum or Purified Enzyme) Nuclease_Prep->Incubation Analysis Analytical Separation (PAGE or HPLC) Incubation->Analysis Quantification Quantification of Full-Length Oligonucleotide Analysis->Quantification Outcome Determination of Degradation Rate and Half-Life (t½) Quantification->Outcome

Caption: General experimental workflow for nuclease resistance assays.

Protocol 1: Serum Stability Assay

This protocol provides a method to evaluate the stability of oligonucleotides in a complex biological medium containing a variety of nucleases.

Materials:
  • This compound modified oligonucleotide (Test Oligo)

  • Unmodified control oligonucleotide of the same sequence (Control Oligo)

  • Fetal Bovine Serum (FBS) or Human Serum (ensure it is nuclease-rich and has not undergone heat-inactivation for this purpose)

  • Nuclease-free water

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • RNA Loading Dye (e.g., 2X, containing formamide and a tracking dye)

  • Denaturing Polyacrylamide Gel (15-20%, with 7-8 M Urea)

  • TBE Buffer (Tris-Borate-EDTA)

  • Gel staining solution (e.g., SYBR Gold or similar)

  • Gel imaging system

Step-by-Step Methodology:
  • Oligonucleotide Preparation:

    • Dissolve the Test and Control oligos in nuclease-free water to a stock concentration of 100 µM.

    • Verify the concentration using UV-Vis spectrophotometry at 260 nm.

  • Reaction Setup:

    • For each oligonucleotide and each time point, prepare a separate 1.5 mL microcentrifuge tube. Recommended time points are 0, 30 min, 1 hr, 2 hrs, 4 hrs, 8 hrs, 24 hrs, and 48 hrs.

    • In each tube, prepare a 20 µL reaction mixture as follows:

      • 10 µL of 50% FBS (in PBS)

      • X µL of oligonucleotide stock (to a final concentration of 5 µM)

      • Y µL of nuclease-free water to bring the final volume to 20 µL.

    • The '0' time point sample should be prepared and immediately quenched as described in step 4.

  • Incubation:

    • Incubate all tubes (except the '0' time point) at 37°C in a water bath or incubator.

  • Reaction Quenching:

    • At each designated time point, remove the corresponding tube from the incubator.

    • Immediately add 20 µL of RNA loading dye to the reaction mixture to quench the enzymatic activity and denature the oligonucleotide.

    • Vortex briefly and store the quenched sample at -20°C until all time points are collected.

  • Gel Electrophoresis:

    • Once all time points are collected, heat the samples at 95°C for 5 minutes.

    • Load 10-20 µL of each sample onto a denaturing polyacrylamide gel.

    • Run the gel in 1X TBE buffer according to the manufacturer's instructions until the tracking dye has migrated sufficiently.

  • Visualization and Quantification:

    • Stain the gel using a fluorescent nucleic acid stain (e.g., SYBR Gold) according to the manufacturer's protocol.

    • Image the gel using a suitable gel documentation system.

    • Quantify the band intensity of the full-length oligonucleotide for each time point using image analysis software (e.g., ImageJ).

  • Data Analysis:

    • Normalize the intensity of each band to the '0' time point band for that oligonucleotide.

    • Plot the percentage of intact oligonucleotide versus time.

    • Calculate the half-life (t½), which is the time required for 50% of the oligonucleotide to be degraded.

Protocol 2: 3'-Exonuclease Stability Assay using Snake Venom Phosphodiesterase (SVPDE)

This protocol assesses the stability of oligonucleotides against a specific 3'→5' exonuclease.

Materials:
  • This compound modified oligonucleotide (Test Oligo)

  • Unmodified control oligonucleotide of the same sequence (Control Oligo)

  • Snake Venom Phosphodiesterase (SVPDE) from Crotalus adamanteus[17][18]

  • SVPDE Reaction Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 8.0)

  • Nuclease-free water

  • Quenching Solution (e.g., 0.5 M EDTA)

  • Analytical method of choice:

    • For PAGE: Materials as listed in Protocol 1.

    • For HPLC: Ion-Pair Reversed-Phase (IP-RP) HPLC system with a suitable column (e.g., C18) and detectors.[20][21]

Step-by-Step Methodology:
  • Preparation:

    • Prepare 100 µM stock solutions of the Test and Control oligos in nuclease-free water.

    • Prepare a working solution of SVPDE in its reaction buffer. The optimal enzyme concentration should be determined empirically but a starting point of 0.01-0.1 U/mL is common.[18]

  • Reaction Setup:

    • Set up a reaction mixture in a microcentrifuge tube for each oligonucleotide. A master mix for each oligo can be prepared for multiple time points.

    • Example 100 µL reaction mixture:

      • 10 µL of 10X SVPDE Reaction Buffer

      • 5 µL of 100 µM Oligonucleotide (final concentration 5 µM)

      • X µL of SVPDE working solution

      • Y µL of nuclease-free water to 100 µL

    • Pre-warm the mixture to 37°C.

  • Initiation and Incubation:

    • Initiate the reaction by adding the SVPDE enzyme.

    • Incubate the reaction at 37°C.

    • At each designated time point (e.g., 0, 15 min, 30 min, 1 hr, 2 hrs, 4 hrs), withdraw an aliquot (e.g., 15 µL) and transfer it to a new tube containing an equal volume of quenching solution (e.g., 15 µL of 0.5 M EDTA).

  • Sample Analysis (PAGE or HPLC):

    • If using PAGE: Mix the quenched aliquot with loading dye and proceed as described in Protocol 1, steps 5-7.

    • If using HPLC: Directly inject the quenched aliquot into the HPLC system.

      • Use an appropriate gradient of mobile phases (e.g., an ion-pairing reagent like triethylammonium acetate (TEAA) and an organic solvent like acetonitrile) to separate the full-length oligonucleotide from its degradation products.[20]

      • Monitor the elution profile at 260 nm.

  • Data Analysis:

    • For both methods, determine the percentage of remaining full-length oligonucleotide at each time point by comparing the band intensity or peak area to the '0' time point.

    • Plot the percentage of intact oligonucleotide versus time to determine the degradation kinetics and calculate the half-life (t½).

Visualization of Nuclease Action

The following diagram illustrates the protective effect of the 2'-O-methyl modification against 3'-exonuclease degradation.

G cluster_unmodified Unmodified Oligonucleotide cluster_modified 2'-O-Methyl Modified Oligonucleotide Unmodified 5'--[P]--[P]--[P]--[P]--[P]--3' SVPDE_Unmodified SVPDE (3' Exonuclease) Unmodified->SVPDE_Unmodified Susceptible Degraded_Unmodified 5'--[P]--[P]--[P]--[P] + NMP SVPDE_Unmodified->Degraded_Unmodified Cleavage Modified 5'--[P]--[P]--[P]--[P]--[P-2'OMe]--3' SVPDE_Modified SVPDE (3' Exonuclease) Modified->SVPDE_Modified Resistant Intact_Modified 5'--[P]--[P]--[P]--[P]--[P-2'OMe]--3' SVPDE_Modified->Intact_Modified No/Slow Cleavage

References

Application Note: High-Resolution Purification of 2'-O-methyl-5-methyluridine Modified Oligonucleotides by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The therapeutic potential of synthetic oligonucleotides is significantly enhanced through chemical modifications that improve stability, binding affinity, and pharmacokinetic properties. Among the most prevalent are 2'-O-methyl (2'-OMe) and 5-methyluridine modifications, which confer nuclease resistance and modulate duplex stability.[1][2][][4][5] The successful application of these modified oligonucleotides in research and drug development is critically dependent on their purity. This application note provides a comprehensive technical guide and detailed protocols for the purification of 2'-O-methyl-5-methyluridine modified oligonucleotides using High-Performance Liquid Chromatography (HPLC), addressing the specific challenges and considerations imposed by these modifications. We will explore both Ion-Exchange (IEX) and Ion-Pair Reverse-Phase (IP-RP) chromatography, offering a framework for method selection, optimization, and post-purification analysis.

Introduction: The Critical Role of Purity for Modified Oligonucleotides

Oligonucleotide-based therapeutics, including antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), function by sequence-specific binding to target nucleic acids. The fidelity of this interaction is paramount. Solid-phase chemical synthesis, while highly efficient, is an imperfect process that results in a heterogeneous mixture containing the desired full-length product (FLP) alongside a population of synthesis-related impurities. These impurities primarily consist of truncated "failure sequences" (n-1, n-2, etc.), incompletely deprotected species, and other by-products.[6][7]

The presence of these impurities can have significant downstream consequences:

  • Reduced Potency: Failure sequences can compete with the full-length product for target binding, lowering the effective concentration and therapeutic efficacy.

  • Off-Target Effects: Truncated sequences may bind to unintended nucleic acids, leading to toxicity or other adverse biological effects.

  • Inaccurate Quantification: Impurities interfere with accurate determination of concentration, leading to variability in experimental results.

Therefore, robust and high-resolution purification is not merely a preparatory step but a critical component of quality control in the development of modified oligonucleotides. HPLC stands as the gold standard for this purpose due to its resolving power and scalability.[8][9]

Physicochemical Impact of 2'-O-methyl and 5-methyluridine Modifications

A logical approach to purification begins with understanding the analyte. The 2'-O-methyl and 5-methyluridine modifications impart specific physicochemical properties that directly influence chromatographic behavior.

  • 2'-O-methyl (2'-OMe): The addition of a methyl group to the 2' hydroxyl of the ribose sugar introduces several key changes.[] It significantly increases the oligonucleotide's resistance to nuclease degradation and enhances the thermal stability (Tm) of its duplex with a complementary RNA strand.[4][5] From a chromatographic perspective, the 2'-OMe group increases the overall hydrophobicity of the oligonucleotide compared to an unmodified RNA strand.[2][10] This increased hydrophobicity is a primary lever for separation in reverse-phase chromatography.

  • 5-methyluridine (m5U): This modification, which is structurally analogous to thymidine in DNA, adds a methyl group to the C5 position of the uracil base. This also contributes a slight increase in hydrophobicity, further influencing its retention in reverse-phase systems.

Collectively, these modifications render the oligonucleotide more "drug-like" in its stability and also provide distinct handles for high-resolution HPLC separation.

Overall Purification and Analysis Workflow

The journey from a crude synthetic product to a highly pure, well-characterized modified oligonucleotide involves a multi-step process. The choice of purification strategy is a critical decision point determined by the specific requirements of the downstream application.

Oligonucleotide Purification Workflow cluster_synthesis Synthesis & Deprotection cluster_purification Purification cluster_post Post-Purification cluster_qc Quality Control CrudeOligo Crude Synthesized Oligo (Mixture of FLP and impurities) IEX Anion-Exchange (IEX) HPLC (Separation by Charge) CrudeOligo->IEX Length-based separation IPRP Ion-Pair Reverse-Phase (IP-RP) HPLC (Separation by Hydrophobicity) CrudeOligo->IPRP Hydrophobicity-based separation Desalting Desalting (e.g., SEC, Precipitation) IEX->Desalting Required to remove salts IPRP->Desalting To remove IP reagent & buffer QC Analytical HPLC (Purity) UPLC-MS (Identity) Desalting->QC FinalProduct Purified, Characterized Oligonucleotide QC->FinalProduct

Caption: General workflow for the purification and analysis of modified oligonucleotides.

Principles and Method Selection

Choosing the correct HPLC modality is crucial for achieving optimal purity. The decision between IEX and IP-RP depends on the oligonucleotide's properties and the analytical requirements.

Anion-Exchange (IEX) HPLC
  • Mechanism of Separation: IEX separates oligonucleotides based on the net negative charge of their phosphodiester backbone.[7][11][12] The stationary phase consists of a solid support functionalized with positively charged groups (e.g., quaternary ammonium). Oligonucleotides are loaded onto the column in a low-salt buffer and are eluted by applying a gradient of increasing salt concentration. The salt counter-ions compete with the oligonucleotide backbone for binding sites on the stationary phase, eluting molecules in order of increasing charge. Since charge is proportional to length, IEX provides excellent separation of the full-length product from shorter failure sequences.[2][7]

  • Best Suited For:

    • Purification of longer oligonucleotides (>40 bases) where subtle differences in hydrophobicity are less pronounced.

    • Resolving sequences prone to strong secondary structures, as purification can be run at high pH (~12) to denature these structures.[9]

    • Applications where mass spectrometry is not immediately required post-purification, due to the use of non-volatile salts.[7]

Ion-Pair Reverse-Phase (IP-RP) HPLC
  • Mechanism of Separation: IP-RP separates oligonucleotides based on hydrophobicity.[6] Since the phosphodiester backbone is highly polar, a mobile phase additive called an ion-pairing (IP) reagent is required for retention on a hydrophobic stationary phase (e.g., C8 or C18).[1] The IP reagent, typically a hydrophobic alkylamine like triethylamine (TEA), forms a neutral, more hydrophobic complex with the negatively charged backbone. This complex can be retained and separated on the reverse-phase column using a gradient of increasing organic solvent (e.g., acetonitrile). The 2'-OMe and m5U modifications increase hydrophobicity, enhancing retention and improving resolution by this method.

  • Best Suited For:

    • High-resolution separation of oligonucleotides up to ~50 bases.[13]

    • Separating modified oligonucleotides from unmodified or less-modified species.

    • Workflows requiring direct compatibility with mass spectrometry (MS), especially when using volatile IP systems like triethylammonium acetate (TEAA).[6]

    • Implementing a "Trityl-On" purification strategy, which greatly simplifies the separation of full-length products from failure sequences.[9][10]

Method Selection Guide Start Start: Crude Modified Oligo Q_Length Oligo Length > 40-50 bases? Start->Q_Length Q_MS Is direct MS analysis required? Q_Length->Q_MS No Use_IEX Choose Anion-Exchange (IEX) HPLC Q_Length->Use_IEX Yes Q_Trityl Using Trityl-On Strategy? Q_MS->Q_Trityl No Use_IPRP Choose Ion-Pair Reverse-Phase (IP-RP) HPLC Q_MS->Use_IPRP Yes Q_Trityl->Use_IPRP Yes Q_Trityl->Use_IPRP No (Still a good choice)

Caption: Decision tree for selecting the appropriate HPLC purification method.

Experimental Protocols

The following protocols are provided as robust starting points and should be optimized for specific sequences and HPLC systems.

Protocol 1: Anion-Exchange (IEX) HPLC Purification

This protocol is designed for the purification of a 25-mer 2'-OMe/m5U modified oligonucleotide.

1. Materials & Reagents:

  • Column: Strong Anion-Exchange column (e.g., Agilent PL-SAX, Thermo Scientific DNAPac PA200).

  • Mobile Phase A: 20 mM Tris-HCl, pH 8.0 in RNase-free water.

  • Mobile Phase B: 20 mM Tris-HCl, pH 8.0, 1.0 M NaCl in RNase-free water.[7][14]

  • Sample: Crude oligonucleotide dissolved in Mobile Phase A to a concentration of ~10-20 A260 units/mL.

2. HPLC System & Conditions:

  • System: Biocompatible HPLC or UHPLC system.

  • Flow Rate: 1.0 mL/min (for analytical scale, e.g., 4.6 mm ID column).

  • Detection: UV at 260 nm.

  • Column Temperature: Ambient or slightly elevated (e.g., 30 °C).

3. Step-by-Step Methodology:

  • System Preparation: Purge the HPLC system with freshly prepared and filtered mobile phases.

  • Column Equilibration: Equilibrate the column with 100% Mobile Phase A for at least 10 column volumes, or until a stable baseline is achieved.

  • Sample Injection: Inject 50-100 µL of the prepared sample.

  • Gradient Elution:

    • 0-2 min: 100% A

    • 2-22 min: 0% to 100% B (linear gradient)

    • 22-25 min: 100% B (column wash)

    • 25-27 min: 100% to 0% B

    • 27-35 min: 100% A (re-equilibration)

  • Fraction Collection: Collect fractions corresponding to the main peak, which represents the full-length product. Failure sequences will elute earlier.

  • Post-Purification: Pool the relevant fractions and proceed immediately to desalting (e.g., size-exclusion chromatography or ethanol precipitation) to remove the high concentration of NaCl.[15]

Protocol 2: Ion-Pair Reverse-Phase (IP-RP) HPLC Purification (DMT-Off)

This protocol is optimized for high-resolution separation based on hydrophobicity.

1. Materials & Reagents:

  • Column: C18 Reverse-Phase column (e.g., Waters XBridge Oligonucleotide BEH C18, Agilent AdvanceBio Oligonucleotide).

  • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0 in RNase-free water.[16][17]

  • Mobile Phase B: 100% Acetonitrile (HPLC grade).

  • Sample: Crude, deprotected (DMT-Off) oligonucleotide dissolved in Mobile Phase A.

2. HPLC System & Conditions:

  • System: HPLC or UHPLC system with a column oven.

  • Flow Rate: 1.0 mL/min (for 4.6 mm ID column).

  • Detection: UV at 260 nm.

  • Column Temperature: 60 °C (elevated temperature is crucial to denature secondary structures and improve peak shape).[9]

3. Step-by-Step Methodology:

  • System Preparation: Purge the system with freshly prepared and filtered mobile phases.

  • Column Equilibration: Equilibrate the column at 60 °C with the starting gradient conditions (e.g., 5% B) for at least 10 column volumes.

  • Sample Injection: Inject the prepared sample.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 25% B (linear gradient - this may require optimization)

    • 20-23 min: 25% to 95% B (column wash)

    • 23-25 min: 95% to 5% B

    • 25-30 min: 5% B (re-equilibration)

  • Fraction Collection: Collect the main, typically well-resolved, peak corresponding to the full-length product.

  • Post-Purification: Pool the fractions. The TEAA can be removed by repeated co-evaporation with water or by lyophilization.

Quality Control and Data Analysis

Purification must be validated by rigorous quality control to assess purity and confirm identity.

  • Purity Assessment: A small aliquot of the pooled, desalted fraction should be re-injected onto an analytical HPLC column under the same or similar conditions. Purity is calculated based on the peak area of the main product relative to the total peak area at 260 nm.

  • Identity Confirmation: The gold standard for identity confirmation is mass spectrometry.[18] Liquid Chromatography-Mass Spectrometry (LC-MS) provides both retention time data and a precise molecular weight. The observed mass should match the calculated theoretical mass for the this compound modified sequence.[15][19]

Table 1: Typical HPLC Conditions and Expected Results
ParameterAnion-Exchange (IEX) HPLCIon-Pair Reverse-Phase (IP-RP) HPLC
Principle Separation by charge (length)Separation by hydrophobicity
Stationary Phase Strong Anion-Exchange (SAX)C18 or C8 silica
Mobile Phase A 20 mM Tris-HCl, pH 8.00.1 M TEAA, pH 7.0
Mobile Phase B 1.0 M NaCl in Buffer AAcetonitrile
Temperature Ambient50-65 °C
MS Compatibility No (due to non-volatile salts)Yes (with volatile IP reagents like TEAA)
Elution Order Shorter fragments elute firstMore hydrophobic fragments elute later
Table 2: Hypothetical Purification Data for a 25-mer Modified Oligonucleotide
SampleMethodPurity by Analytical HPLC (%)Observed Mass (Da)Expected Mass (Da)
Crude Material-58%7954.8 (main peak)7954.9
After IEX PurificationIEX-HPLC + Desalting>95%7954.97954.9
After IP-RP PurificationIP-RP HPLC + Lyophilization>97%7955.07954.9

Troubleshooting Common HPLC Purification Issues

ProblemPotential Cause(s)Recommended Solution(s)
Broad or Split Peaks - Oligonucleotide secondary structure- Column degradation- Inappropriate mobile phase- Increase column temperature to 60-75 °C (for IP-RP).[9]- For IEX, consider running at high pH (>11) to denature structures.[9]- Replace column or use fresh, high-quality mobile phases.
Poor Resolution - Gradient is too steep- Incorrect ion-pairing reagent- Sub-optimal column chemistry- Decrease the gradient slope (%B/min) over the elution range of the product.- For IP-RP, try a different ion-pairing reagent (e.g., hexylammonium acetate for more retention).[10]- Ensure the column is designed for oligonucleotide separation.
Low Recovery - Irreversible adsorption to column- Sample precipitation on-column- Ensure the HPLC system is biocompatible (metal-free path).- Check sample solubility in the initial mobile phase conditions.- Perform a high-organic or high-salt wash of the column.
Ghost Peaks/Carryover - Strong binding of oligo to system/column- Inject a blank gradient run between samples.- Develop a robust column wash step with high organic or salt concentration at the end of each run.

Conclusion

The successful purification of this compound modified oligonucleotides is an achievable but exacting process that requires a rational approach to method selection and optimization. Both Anion-Exchange and Ion-Pair Reverse-Phase HPLC offer powerful, high-resolution solutions. IEX provides excellent length-based separation, while IP-RP leverages the increased hydrophobicity of the modifications for exceptional purity and direct MS compatibility. By understanding the fundamental principles of each technique and implementing rigorous, protocol-driven workflows, researchers and drug developers can consistently obtain the high-purity material essential for reliable downstream applications and clinical success.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Coupling Efficiency of 2'-O-methyl-5-methyluridine Phosphoramidite

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of 2'-O-methyl-5-methyluridine phosphoramidite coupling efficiency. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for challenges encountered during the synthesis of modified oligonucleotides. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the underlying chemical principles to empower your research.

The 2'-O-methyl modification is a cornerstone in the development of therapeutic oligonucleotides, offering enhanced nuclease resistance and improved hybridization properties.[1][2][3][][5] However, the steric bulk of the 2'-O-methyl group can present challenges during solid-phase synthesis, leading to reduced coupling efficiencies and compromised purity of the final product.[6][7] This guide will address these challenges head-on, providing a structured approach to troubleshooting and optimization.

Core Principles of Phosphoramidite Coupling

Successful oligonucleotide synthesis hinges on the efficiency of the phosphoramidite coupling reaction. This reaction involves the formation of a phosphite triester linkage between the 5'-hydroxyl of the growing oligonucleotide chain and the incoming phosphoramidite monomer.[][9][10] The reaction is catalyzed by a weak acid, known as an activator, which protonates the nitrogen of the phosphoramidite, making the phosphorus atom more electrophilic and susceptible to nucleophilic attack by the 5'-hydroxyl group.[][11]

Troubleshooting Low Coupling Efficiency

Low coupling efficiency is the most common issue encountered when working with sterically hindered phosphoramidites like this compound. This section provides a systematic approach to diagnosing and resolving this problem.

Question 1: I am observing a significant decrease in coupling efficiency when incorporating this compound phosphoramidite compared to standard DNA or RNA monomers. What are the likely causes?

This is a common observation and is primarily due to the steric hindrance imposed by the 2'-O-methyl group.[6][7] This bulkiness impedes the approach of the phosphoramidite to the 5'-hydroxyl of the growing oligonucleotide chain. Several factors can exacerbate this issue:

  • Inadequate Activator Potency: Standard activators used for DNA synthesis, such as 1H-Tetrazole, are often not potent enough to overcome the steric barrier of the 2'-O-methyl group within a standard timeframe.[6][7]

  • Insufficient Coupling Time: The standard coupling times used for DNA or unmodified RNA synthesis may be too short for the sterically hindered 2'-O-methyl phosphoramidite to react completely.

  • Moisture Contamination: Phosphoramidites are extremely sensitive to moisture. Water can hydrolyze the activated phosphoramidite, competing with the 5'-hydroxyl group and reducing coupling efficiency.[6][][13]

  • Reagent Degradation: Phosphoramidites and activators can degrade over time, especially with improper storage or handling.[6][7]

  • Suboptimal Reagent Concentration: Incorrect concentrations of the phosphoramidite or activator can negatively impact reaction kinetics.[6][7]

Question 2: How can I improve the coupling efficiency of my this compound phosphoramidite?

A multi-faceted approach is often necessary to achieve optimal coupling efficiency. The following strategies are recommended:

The choice of activator is critical. For sterically demanding phosphoramidites, more potent activators are required.[6][7]

  • Recommended Activators: 5-Ethylthio-1H-tetrazole (ETT), 5-Benzylthio-1H-tetrazole (BTT), and 4,5-Dicyanoimidazole (DCI) are highly effective for coupling sterically hindered phosphoramidites.[7][14] These activators have been shown to significantly improve coupling efficiencies compared to standard activators.

  • Activator Concentration: Ensure the activator is at the recommended concentration, typically 0.25 M for ETT and BTT, and 0.5 M for DCI in anhydrous acetonitrile.[7]

ActivatorRecommended ConcentrationKey Advantage
1H-Tetrazole0.45 MStandard for DNA, often insufficient for 2'-O-Me
ETT 0.25 M Higher potency for hindered amidites
BTT 0.25 M Higher potency for hindered amidites
DCI 0.5 M High nucleophilicity, accelerates coupling [7]

Increasing the coupling time allows for the complete reaction of the sterically hindered phosphoramidite.

  • Recommended Coupling Time: For 2'-O-methyl phosphoramidites, a coupling time of 5-15 minutes is often necessary, compared to the 1-2 minutes used for standard DNA phosphoramidites.[7][15] The optimal time should be determined empirically for your specific sequence and synthesizer.

Strictly anhydrous conditions are paramount for successful phosphoramidite chemistry.[6][][13]

  • Solvents: Use fresh, anhydrous grade acetonitrile with a water content of less than 30 ppm, preferably below 10 ppm.[6][7][16] Consider using molecular sieves in your solvent bottles to maintain dryness.[16][17]

  • Reagents: Handle all reagents, including the phosphoramidite and activator, under an inert atmosphere (e.g., argon).[7]

  • Synthesizer Maintenance: Ensure that the synthesizer's fluidics system is dry and free of leaks.

The stability of phosphoramidites and activators is finite.

  • Phosphoramidite: Use fresh aliquots of the this compound phosphoramidite for each synthesis. Store the phosphoramidite at -20°C under an inert atmosphere as recommended by the manufacturer.[7]

  • Activator: Prepare fresh activator solutions for each synthesis run, as their potency can decrease over time.

Workflow for Troubleshooting Low Coupling Efficiency

Troubleshooting_Workflow Start Low Coupling Efficiency Observed Check_Moisture Verify Anhydrous Conditions (Solvents < 30 ppm H2O) Start->Check_Moisture Check_Reagents Use Fresh Phosphoramidite and Activator Solutions Check_Moisture->Check_Reagents Optimize_Activator Switch to Potent Activator (ETT, BTT, or DCI) Check_Reagents->Optimize_Activator Extend_Time Increase Coupling Time (5-15 minutes) Optimize_Activator->Extend_Time Check_Concentration Confirm Reagent Concentrations Extend_Time->Check_Concentration Monitor_Trityl Monitor Trityl Cation Release Check_Concentration->Monitor_Trityl Success Coupling Efficiency Optimized Monitor_Trityl->Success

Caption: A systematic workflow for troubleshooting low coupling efficiency.

Frequently Asked Questions (FAQs)

Q1: How can I monitor the coupling efficiency in real-time during the synthesis?

Real-time monitoring of coupling efficiency is typically done by measuring the absorbance of the trityl cation released during the deblocking step. A consistent and high trityl yield for each cycle indicates efficient coupling. A sudden drop in the trityl signal after the introduction of the this compound phosphoramidite is a clear indicator of a coupling problem.

Q2: Can the position of the 2'-O-methyl modification in the sequence affect coupling efficiency?

Yes, sequence context can play a role. Incorporating a 2'-O-methyl-modified nucleotide after a series of other bulky or modified bases may lead to lower coupling efficiency due to cumulative steric hindrance. In such cases, a longer coupling time may be necessary for that specific step.

Q3: Are there any specific considerations for the deprotection of oligonucleotides containing 2'-O-methyl modifications?

The 2'-O-methyl group is stable to standard deprotection conditions used for DNA and RNA synthesis.[2][5] Therefore, no special deprotection steps are required for the 2'-O-methyl modification itself. However, you should always consider the deprotection requirements of other modifications and the nucleobase protecting groups in your oligonucleotide. A standard deprotection protocol using aqueous ammonium hydroxide and/or methylamine (AMA) is generally sufficient for removing the base and phosphate protecting groups.[6]

Experimental Protocol: Standard Coupling Cycle for this compound Phosphoramidite

This protocol outlines a typical automated synthesis cycle with recommended parameters for incorporating a this compound phosphoramidite.

  • Deblocking (Detritylation):

    • Reagent: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).

    • Procedure: Flush the synthesis column with the deblocking solution to remove the 5'-DMT protecting group.

    • Wash: Thoroughly wash the column with anhydrous acetonitrile.

  • Coupling:

    • Reagents:

      • 0.1 M this compound phosphoramidite in anhydrous acetonitrile.

      • 0.25 M 5-Ethylthio-1H-tetrazole (ETT) or 0.5 M 4,5-Dicyanoimidazole (DCI) in anhydrous acetonitrile.

    • Procedure: Simultaneously deliver the phosphoramidite and activator solutions to the synthesis column.

    • Reaction Time: Allow the reaction to proceed for 5-15 minutes .

  • Capping:

    • Reagents:

      • Cap A: Acetic Anhydride/Lutidine/THF.

      • Cap B: N-Methylimidazole/THF.

    • Procedure: Deliver the capping reagents to acetylate any unreacted 5'-hydroxyl groups.[6] This prevents the formation of n-1 deletion sequences.

    • Wash: Wash the column with anhydrous acetonitrile.

  • Oxidation:

    • Reagent: 0.02 M Iodine in THF/Water/Pyridine.

    • Procedure: Flush the column with the oxidizing solution to convert the unstable phosphite triester linkage to a stable phosphate triester.

    • Wash: Wash the column with anhydrous acetonitrile.

This cycle is repeated for each subsequent nucleotide addition.

Logical Relationship of Factors Affecting Coupling Efficiency

Coupling_Factors cluster_Inputs Primary Inputs cluster_Conditions Reaction Conditions cluster_Outcome Outcome Amidite 2'-O-Me Phosphoramidite (Sterically Hindered) Efficiency High Coupling Efficiency Amidite->Efficiency Steric hindrance is a challenge Activator Activator (e.g., ETT, DCI) Activator->Efficiency Potency overcomes steric barrier Solvent Anhydrous Acetonitrile Solvent->Efficiency Absence of water is critical Time Coupling Time (5-15 min) Time->Efficiency Allows for complete reaction Concentration Reagent Concentration Concentration->Efficiency Impacts reaction kinetics

Caption: Interplay of key factors influencing coupling efficiency.

By understanding the chemical principles and systematically addressing the potential sources of low coupling efficiency, researchers can successfully incorporate this compound phosphoramidite into their synthetic oligonucleotides, paving the way for advancements in therapeutic and diagnostic applications.

References

Technical Support Center: Troubleshooting Low Yield in 2'-O-methyl-5-methyluridine Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for modified oligonucleotide synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering yield issues specifically with 2'-O-methyl-5-methyluridine (2'-OMe-5-Me-U) and other 2'-O-methyl modified oligonucleotides. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying scientific rationale to empower you to diagnose and resolve synthesis challenges effectively.

This document is structured as a series of frequently asked questions (FAQs) that directly address common problems. We will delve into the causality behind these issues and provide field-proven, self-validating protocols to restore your synthesis to optimal performance.

Frequently Asked Questions (FAQs)

Q1: My overall yield is significantly lower than expected after synthesizing an oligo containing multiple this compound residues. What are the most likely causes?

Low overall yield in a synthesis incorporating modified nucleotides like 2'-OMe-5-Me-U is often a multifactorial issue. The primary suspects are suboptimal coupling efficiency, incomplete deprotection, and issues during cleavage from the solid support or final purification. The 2'-O-methyl group, while conferring desirable biological properties like nuclease resistance, introduces steric bulk near the 5'-hydroxyl group.[1][2][3] This steric hindrance can impede the approach of the incoming phosphoramidite, leading to a decrease in coupling efficiency compared to standard DNA or RNA monomers.[1][4]

The 5-methyl group on the uracil base can also subtly influence hybridization properties and potentially synthesis efficiency, though its impact is generally less pronounced than the 2'-O-methyl modification.[5] Cumulatively, even a small decrease in coupling efficiency at each step can lead to a dramatic reduction in the final yield of the full-length oligonucleotide.[6]

Q2: How can I diagnose if low coupling efficiency is the root cause of my low yield?

Diagnosing coupling efficiency issues requires a systematic approach. The most direct method is to monitor the trityl cation release during synthesis. A significant or progressive drop in the intensity of the orange-colored trityl cation upon deblocking indicates a failure in the preceding coupling step.[7]

Here is a logical workflow to pinpoint the problem:

G cluster_troubleshooting Troubleshooting Steps start Low Overall Yield Observed trityl Monitor Trityl Signal During Synthesis start->trityl sudden_drop Sudden Drop in Trityl Signal? trityl->sudden_drop gradual_decline Gradual Decline in Trityl Signal? sudden_drop->gradual_decline Yes analyze_crude Analyze Crude Product (HPLC/MS) sudden_drop->analyze_crude No check_synthesizer Inspect Synthesizer (Fluidics, Delivery Volumes) sudden_drop->check_synthesizer Yes consistent_low Consistently Low Trityl Signal? gradual_decline->consistent_low Yes gradual_decline->analyze_crude No check_reagents Check Reagent Quality (Amidite, Activator, Solvents) gradual_decline->check_reagents Yes consistent_low->analyze_crude Yes optimize_coupling Optimize Coupling Protocol (Time, Activator Conc.) consistent_low->optimize_coupling Yes

Caption: Troubleshooting workflow for low coupling efficiency.

For a more quantitative assessment, analysis of the crude product by High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) is invaluable. The presence of significant (n-1), (n-2), and other truncated sequences (shortmers) is a strong indicator of poor coupling efficiency.[6][7]

Q3: I've confirmed that low coupling efficiency of the 2'-OMe-5-Me-U phosphoramidite is the problem. What specific protocol adjustments can I make?

Given the steric hindrance of the 2'-O-methyl group, standard coupling protocols may not be sufficient.[1][4] Here are several adjustments you can make, ranging from simple to more involved:

1. Extend Coupling Time: This is often the simplest and most effective first step. The increased reaction time provides more opportunity for the sterically hindered phosphoramidite to react with the 5'-hydroxyl group.

ParameterStandard ProtocolRecommended for 2'-OMe Amidites
Coupling Time 2-3 minutes5-10 minutes

2. Optimize the Activator: The choice and concentration of the activator are critical for phosphoramidite chemistry.[] For sterically demanding monomers, a more potent activator may be required to sufficiently protonate the phosphoramidite and facilitate the reaction.

ActivatorCommon UseRecommendation for 2'-OMe Amidites
1H-Tetrazole Standard DNA/RNAMay be insufficient.
5-(Ethylthio)-1H-tetrazole (ETT) General UseA good starting point for optimization.
5-(Benzylthio)-1H-tetrazole (BTT) Modified OligosOften provides higher coupling efficiencies.[9]
Dicyanoimidazole (DCI) High-PerformanceAn excellent, non-hygroscopic choice for difficult couplings.

Protocol: Activator Screening

  • Synthesize a short, test sequence (e.g., a 5-mer) containing the 2'-OMe-5-Me-U modification.

  • Divide the synthesis into parallel runs, each using a different activator (ETT, BTT, DCI) at the manufacturer's recommended concentration.

  • Keep all other synthesis parameters, including coupling time, constant.

  • Cleave, deprotect, and purify the oligonucleotides under identical conditions.

  • Analyze the crude and purified products by HPLC and Mass Spectrometry to determine the yield and purity of the full-length product for each condition.

3. Increase Phosphoramidite Concentration: Increasing the concentration of the 2'-OMe-5-Me-U phosphoramidite can help drive the reaction forward. A 1.5 to 2-fold excess compared to standard monomers is a reasonable starting point.

Q4: Could my deprotection strategy be contributing to the low yield of my 2'-O-methylated oligonucleotide?

Absolutely. While the 2'-O-methyl group itself is stable to standard deprotection conditions, other protecting groups on the nucleobases or the phosphate backbone may require specific conditions for efficient removal. Incomplete deprotection can lead to a heterogeneous product mixture, complicating purification and reducing the yield of the desired oligonucleotide.[10][11]

Furthermore, some fluorescent dyes or other modifications are sensitive to harsh deprotection conditions and can be degraded, leading to an apparent low yield.[12]

Troubleshooting Deprotection:

  • Review Protecting Groups: Ensure your deprotection cocktail is appropriate for all protecting groups in your sequence (e.g., acyl groups on A, C, and G).

  • Extend Deprotection Time/Increase Temperature: If you suspect incomplete deprotection, cautiously increasing the deprotection time or temperature can be effective. However, be mindful of potential degradation of sensitive modifications.[12]

  • Two-Step Deprotection: For complex oligos, a two-step deprotection strategy can be beneficial. For example, a mild deprotection to remove base-labile groups followed by a second step to cleave from the support.[10]

Q5: I am observing a significant peak in my HPLC analysis that corresponds to the (n-1) product. How can I improve the separation of my full-length product?

The separation of the full-length product (n) from the (n-1) deletion sequence can be challenging, especially for longer oligonucleotides.[10] The chemical similarity between the two can lead to co-elution during purification, resulting in a lower isolated yield of the pure, full-length oligo.

Strategies for Improved Purification:

  • Denaturing Polyacrylamide Gel Electrophoresis (PAGE): PAGE offers high-resolution separation based on size and is excellent for obtaining high-purity oligonucleotides, especially for sequences longer than 50 bases.[11] However, the final yield from PAGE purification is often lower than with HPLC methods.[11]

  • Ion-Exchange HPLC (IEX-HPLC): This method separates oligonucleotides based on the number of phosphate groups, making it highly effective at resolving the full-length product from shorter failure sequences.

  • Reverse-Phase HPLC (RP-HPLC): While commonly used, RP-HPLC separates based on hydrophobicity. The removal of a single nucleotide may not provide sufficient resolution. Optimizing the gradient and temperature can improve separation.

Caption: Overview of the oligonucleotide synthesis and purification workflow.

By systematically addressing potential issues in coupling, deprotection, and purification, you can significantly improve the yield and purity of your this compound-containing oligonucleotides. Should you continue to experience difficulties, please do not hesitate to contact our application support team with your synthesis data for further assistance.

References

Technical Support Hub: Strategies for Improving the Solubility of 2'-O-methyl-5-methyluridine in In Vitro Assays

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive set of strategies and troubleshooting advice to overcome solubility challenges with 2'-O-methyl-5-methyluridine in aqueous environments typical of in vitro assays. By understanding the physicochemical properties of this modified nucleoside and employing systematic solubilization techniques, reliable and reproducible experimental results can be achieved.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions encountered when working with this compound.

Q1: What is this compound and why is its solubility a concern?

This compound is a modified nucleoside, specifically a thymidine analog, where the 2'-hydroxyl group of the ribose sugar is methylated.[1][2] This modification, along with the methyl group at the 5-position of the uracil base, increases the molecule's lipophilicity compared to standard ribonucleosides. While these modifications can be crucial for biological activity, such as increased nuclease stability or altered target affinity, they often lead to poor aqueous solubility.[3][4][5] This presents a significant challenge for in vitro assays, which are almost always conducted in aqueous buffers. Insufficient solubility can lead to compound precipitation, inaccurate concentration measurements, and unreliable experimental outcomes.

Q2: What is the recommended first-line solvent for creating a high-concentration stock solution?

For initial solubilization, Dimethyl Sulfoxide (DMSO) is the most recommended solvent.[6][7] this compound is reported to be soluble in DMSO at concentrations of at least 10 mg/mL.[2][6] DMSO is a powerful, polar aprotic solvent that can dissolve a wide range of hydrophobic compounds and is miscible with water.[8] This makes it an excellent choice for creating a concentrated stock solution that can then be diluted into your aqueous assay medium.

Q3: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. What is happening and how can I fix it?

This is the most common problem and is due to a phenomenon called "solvent shifting." Your compound is soluble in the high-DMSO environment of the stock solution, but when this is diluted into a predominantly aqueous buffer, the DMSO concentration drops dramatically. The aqueous environment cannot maintain the compound in solution, causing it to precipitate.

To fix this, you should:

  • Lower the Final Concentration: The simplest solution is to test if a lower final concentration of your compound is sufficient for the assay and remains soluble.

  • Reduce the Stock Concentration: Prepare a less concentrated DMSO stock solution. This will require adding a larger volume to your assay to reach the same final concentration, but the corresponding DMSO introduction will be higher. You must balance this against the DMSO tolerance of your assay.

  • Use a Step-wise or "Pre-dilution" Method: Instead of adding the DMSO stock directly to the final buffer volume, add the stock to a smaller volume of buffer first, vortex or mix well, and then bring it up to the final volume. This gradual change in solvent polarity can sometimes prevent shocking the compound out of solution. See Protocol 2 for a detailed methodology.

  • Increase the Final DMSO Concentration: Determine the maximum DMSO concentration your assay can tolerate without artifacts (e.g., cell toxicity, enzyme inhibition). Most cell-based assays can tolerate DMSO up to 0.5-1%, but this is highly cell-line dependent and should always be validated.[8][9][10][11]

Q4: Can I use pH adjustment to improve solubility?

Possibly. The solubility of compounds with ionizable functional groups can be highly pH-dependent. The uracil base of this compound has a pKa associated with its N3 proton. By adjusting the pH of the buffer to be well above this pKa, the molecule will be deprotonated and become a more soluble anion. However, the pKa of the uracil moiety is around 9.5. Adjusting the pH to >10.5 to achieve significant ionization is often incompatible with biological assays. Therefore, while a minor pH adjustment within the physiological range (e.g., pH 7.4 vs. pH 8.0) might provide a marginal benefit, it is unlikely to be a primary solution for this specific compound.

Q5: Are there advanced formulation strategies for very challenging cases?

Yes. If standard co-solvents and dilution techniques fail, especially at higher required concentrations, you can explore the use of solubilizing excipients like cyclodextrins.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[12][13][14] They can encapsulate hydrophobic molecules, like this compound, forming a "guest-host" inclusion complex.[12][15] This complex has a water-soluble exterior, dramatically increasing the apparent aqueous solubility of the compound.[12][14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.[16]

Section 2: Troubleshooting Guide

Problem Probable Cause Recommended Solution
Compound won't dissolve in initial solvent (e.g., DMSO). Insufficient solvent volume or poor quality solvent.Increase the volume of the solvent. Gentle warming (to 37°C) and vortexing or sonication can also help. Ensure you are using high-purity, anhydrous DMSO, as absorbed water can reduce its solvating power.[2]
Compound precipitates immediately upon dilution into aqueous buffer. High degree of supersaturation and rapid solvent shift.1. Decrease the final concentration of the compound. 2. Implement the step-wise dilution method (Protocol 2 ). 3. Increase the final percentage of co-solvent (DMSO) in the assay, ensuring it remains below the toxicity limit for your system.[9][10] 4. Consider using a different co-solvent like DMF or ethanol, though their compatibility must also be tested.[6]
Solution appears cloudy or hazy after preparation. Micro-precipitation or formation of an insoluble aggregate.The compound is not fully dissolved. Try sonicating the solution. If cloudiness persists, the solution is likely supersaturated and unusable for quantitative assays. It must be remade at a lower concentration or with a different solubilization strategy (e.g., cyclodextrins).
Assay results are inconsistent or show artifacts (e.g., cell death). Co-solvent toxicity or compound precipitation during the experiment.1. Run a "vehicle control" with the same final concentration of the co-solvent (e.g., DMSO) but without the compound. This will determine if the solvent itself is causing the effect.[9] 2. Reduce the final co-solvent concentration. The OECD recommends not exceeding 1% for many standard assays.[8][11] 3. Visually inspect your assay plates (e.g., under a microscope) for signs of compound precipitation. If observed, the working solution concentration is too high.

Section 3: Key Technical Data & Visualizations

Data Presentation

Table 1: Properties and Assay Compatibility of Common Co-Solvents

SolventPolarityPropertiesTypical Max. Conc. (Cell Culture)Notes
DMSO Polar AproticExcellent solvating power, water miscible.0.1% - 1.0%[9][10][11]Cell line dependent. High concentrations (>1%) can be cytotoxic.[8][17] Always run a vehicle control.
Ethanol Polar ProticVolatile, can be cytotoxic.0.1% - 0.5%Can affect membrane proteins and enzyme kinetics.
DMF Polar AproticGood solvating power, but more toxic than DMSO.< 0.1%Use with caution and only if DMSO fails.
PBS (pH 7.2) AqueousPrimary biological buffer.N/AReported solubility of this compound is ~3 mg/mL.[6]
Experimental Workflow and Diagrams

A systematic approach is critical to successfully solubilizing a challenging compound. The following workflow provides a decision-making framework.

G cluster_start Phase 1: Stock Solution Preparation cluster_working Phase 2: Working Solution Preparation cluster_troubleshoot Phase 3: Troubleshooting Precipitation Start Start: Weigh Compound PrepStock Prepare 10-20 mM Stock in 100% Anhydrous DMSO Start->PrepStock CheckStock Is Stock Solution Clear and Particulate-Free? PrepStock->CheckStock StockSuccess Stock Solution Ready CheckStock->StockSuccess Yes TroubleshootStock Troubleshoot: - Gently warm (37°C) - Sonicate - Increase DMSO volume CheckStock->TroubleshootStock No Dilute Dilute Stock into Aqueous Assay Buffer StockSuccess->Dilute TroubleshootStock->PrepStock CheckWorking Does Compound Precipitate? Dilute->CheckWorking WorkingSuccess Working Solution Ready for Assay CheckWorking->WorkingSuccess No T1 Option 1: Lower Final Concentration CheckWorking->T1 Yes T1->Dilute T2 Option 2: Use Step-wise Dilution (Protocol 2) T2->Dilute T3 Option 3: Increase Final DMSO % (Validate Assay Tolerance!) T3->Dilute T4 Option 4 (Advanced): Use Cyclodextrin Formulation T4->Dilute

Caption: Decision workflow for solubilizing this compound.

Caption: Mechanism of co-solvency to improve drug solubility.

Section 4: Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution (10 mM)

This protocol describes the standard procedure for preparing a stock solution in DMSO.

  • Calculate Mass: The molecular weight of this compound is 272.26 g/mol .[2] To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 272.26 g/mol = 0.00272 g = 2.72 mg.

  • Weigh Compound: Accurately weigh 2.72 mg of this compound powder into a sterile microcentrifuge tube or amber glass vial.

  • Add Solvent: Add 1.0 mL of anhydrous, high-purity DMSO to the vial.

  • Dissolve: Vortex the solution vigorously for 1-2 minutes. If the solid does not completely dissolve, sonicate the vial in a water bath for 5-10 minutes.

  • Inspect: Visually confirm that the solution is clear and free of any particulates.

  • Store: Store the stock solution at -20°C, protected from light and moisture. For long-term storage, aliquoting into single-use volumes is recommended to avoid multiple freeze-thaw cycles.

Protocol 2: The Step-wise Dilution Method to Prevent Precipitation

This protocol details a method to dilute a DMSO stock into an aqueous buffer while minimizing the risk of precipitation. This example prepares a 10 µM working solution from a 10 mM stock.

  • Prepare Intermediate Dilution: In a sterile microcentrifuge tube, pipette 495 µL of your final aqueous assay buffer.

  • Add Stock Solution: Add 5 µL of the 10 mM DMSO stock solution to the buffer. This creates a 1:100 dilution (100 µM intermediate solution) with a DMSO concentration of 1%.

  • Mix Immediately: Immediately cap the tube and vortex thoroughly for 10-15 seconds to ensure rapid and complete mixing. Visually inspect for any signs of precipitation or cloudiness.

  • Prepare Final Working Solution: Add a portion of the 100 µM intermediate solution to a larger volume of assay buffer to achieve the final desired concentration. For example, add 100 µL of the 100 µM intermediate solution to 900 µL of assay buffer to yield 1 mL of a 10 µM final working solution. The final DMSO concentration will be 0.1%.

  • Final Mix: Gently invert the final solution to mix. This working solution is now ready for your assay. It is recommended to use freshly prepared working solutions.[2]

References

Technical Support Center: Minimizing Exonuclease Degradation of 2'-O-Methylated RNA

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2'-O-methylated RNA. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you minimize exonuclease degradation and ensure the integrity of your modified RNA experiments.

Introduction to 2'-O-Methylation and RNA Stability

2'-O-methylation (2'-O-Me) is a common post-transcriptional modification of RNA where a methyl group is added to the 2'-hydroxyl group of the ribose sugar.[1][2] This modification is found in various types of RNA, including ribosomal RNA (rRNA), transfer RNA (tRNA), small nuclear RNA (snRNA), and messenger RNA (mRNA).[2][3]

The primary role of 2'-O-methylation in the context of RNA stability is to protect the RNA molecule from degradation by nucleases.[4][5] The presence of the methyl group at the 2'-position creates steric hindrance, which can inhibit the activity of exonucleases that would otherwise cleave the phosphodiester backbone.[4] This increased resistance to nuclease degradation is a critical feature for many applications, including the development of RNA-based therapeutics.[6]

Frequently Asked Questions (FAQs)

Q1: How does 2'-O-methylation protect RNA from exonuclease degradation?

A1: The 2'-hydroxyl group of the ribose sugar in RNA is a key target for nucleophilic attack by exonucleases. By adding a methyl group to this position, 2'-O-methylation effectively blocks this site of enzymatic cleavage.[4] This modification stabilizes the C3'-endo ribose conformation, which is characteristic of A-form RNA helices, and increases the stability of RNA duplexes.[3] This conformational rigidity and steric hindrance make it more difficult for exonucleases to access and cleave the phosphodiester bonds.

Q2: Is 2'-O-methylated RNA completely resistant to all exonucleases?

A2: No, the level of protection can vary depending on the specific exonuclease, the sequence context of the RNA, and the extent of methylation. While 2'-O-methylation provides significant resistance to many common exonucleases, some may still exhibit residual activity. For example, certain RNase R variants have shown different sensitivities to 2'-O-methylated RNA.[7] It is crucial to select the appropriate exonuclease for your specific application and to empirically determine the stability of your modified RNA.

Q3: Can the position of the 2'-O-methylation within the RNA strand affect its stability?

A3: Yes, the location of the modification can be important. For instance, modifications at the 3' end of an RNA strand can provide protection against 3' to 5' exonucleases.[8][9] Similarly, modifications at the 5' end can protect against 5' to 3' exonucleases.[8] The density of methylation along the RNA strand also contributes to its overall stability.

Q4: My 2'-O-methylated RNA is still degrading. What are the possible reasons?

A4: Several factors could contribute to the degradation of your 2'-O-methylated RNA:

  • Contamination with RNases: RNases are ubiquitous and can be introduced from various sources, including laboratory equipment, reagents, and even the researcher.[10][11]

  • Incomplete Methylation: The in vitro transcription and methylation reaction may not have gone to completion, leaving some RNA molecules unmodified or partially modified.

  • Presence of Endonucleases: While 2'-O-methylation protects against exonucleases, it may not be as effective against endonucleases, which cleave within the RNA strand.[12]

  • Harsh Chemical or Physical Conditions: Exposure to high temperatures, extreme pH, or repeated freeze-thaw cycles can lead to non-enzymatic degradation of RNA.[13]

Troubleshooting Guide

This section addresses common problems encountered during experiments with 2'-O-methylated RNA and provides potential causes and solutions.

Problem Potential Cause(s) Recommended Solution(s)
Significant degradation of 2'-O-methylated RNA observed on a gel. 1. RNase contamination.[10][11] 2. Incomplete 2'-O-methylation. 3. Use of an inappropriate exonuclease.1. Maintain a strict RNase-free environment. Use RNase-free tips, tubes, and reagents. Wear gloves at all times.[11] 2. Optimize the in vitro transcription and methylation protocol.[14][15] Verify the extent of methylation using appropriate analytical techniques. 3. Choose an exonuclease known to be inhibited by 2'-O-methylation. Perform a literature search or consult the manufacturer's recommendations.
Inconsistent results between experimental replicates. 1. Variability in RNA quality or quantity. 2. Inconsistent enzyme activity. 3. Pipetting errors.1. Quantify RNA concentration and assess integrity (e.g., using a Bioanalyzer) before each experiment.[16] 2. Aliquot enzymes to avoid repeated freeze-thaw cycles. Prepare master mixes for reactions. 3. Use calibrated pipettes and proper pipetting techniques.
No or low level of protection observed in an exonuclease protection assay. 1. Suboptimal hybridization of the probe to the target RNA. 2. Incorrect concentration of exonuclease. 3. Insufficient incubation time for the protection assay.1. Optimize hybridization temperature and time. Ensure the probe sequence is complementary to the target. 2. Perform a titration experiment to determine the optimal enzyme concentration. 3. Optimize the incubation time for the exonuclease digestion.
Smearing of RNA bands on a gel. 1. RNA degradation.[10] 2. Genomic DNA contamination.[13]1. Follow the recommendations for preventing RNA degradation. 2. Treat RNA samples with DNase I to remove any contaminating gDNA.[13]

Experimental Protocols

Protocol 1: In Vitro Transcription and 2'-O-Methylation of RNA

This protocol describes the synthesis of 2'-O-methylated RNA using an in vitro transcription system.

Materials:

  • Linearized DNA template with a T7 promoter

  • T7 RNA Polymerase

  • NTPs (ATP, GTP, CTP, UTP)

  • 2'-O-Methyltransferase and its reaction buffer

  • S-adenosylmethionine (SAM)

  • RNase Inhibitor

  • DNase I, RNase-free

  • RNA purification kit

Procedure:

  • Set up the in vitro transcription reaction according to the manufacturer's protocol.[15] Include the linearized DNA template, T7 RNA Polymerase, NTPs, and an RNase inhibitor.

  • Incubate the reaction at 37°C for 2-4 hours.

  • Add DNase I to the reaction and incubate for 15-30 minutes at 37°C to remove the DNA template.

  • Purify the transcribed RNA using an appropriate RNA purification kit.

  • Set up the 2'-O-methylation reaction by combining the purified RNA, 2'-O-Methyltransferase, its reaction buffer, and SAM.

  • Incubate the reaction at 37°C for 1-2 hours.

  • Purify the 2'-O-methylated RNA using an RNA purification kit.

  • Assess the integrity and concentration of the final product using gel electrophoresis and spectrophotometry.

Protocol 2: Exonuclease Degradation Assay

This assay is used to assess the stability of 2'-O-methylated RNA in the presence of an exonuclease.

Materials:

  • 2'-O-methylated RNA

  • Unmodified control RNA

  • Exonuclease (e.g., a 3' to 5' or 5' to 3' specific exonuclease) and its reaction buffer

  • Reaction stop solution (e.g., EDTA)

  • Denaturing polyacrylamide gel

  • Gel loading buffer

Procedure:

  • Set up the exonuclease reactions in separate tubes for the 2'-O-methylated RNA and the unmodified control RNA. Each reaction should contain the RNA, exonuclease buffer, and water.

  • Pre-incubate the reactions at the optimal temperature for the exonuclease for 5 minutes.

  • Initiate the reaction by adding the exonuclease to each tube.

  • Incubate the reactions at the optimal temperature. Collect aliquots at different time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Stop the reaction for each time point by adding the stop solution.

  • Add gel loading buffer to each sample and heat at 95°C for 5 minutes.

  • Analyze the samples on a denaturing polyacrylamide gel.

  • Visualize the RNA bands by staining (e.g., with SYBR Gold) and compare the degradation pattern of the 2'-O-methylated RNA to the unmodified control.

Visualizations

Exonuclease_Protection_Mechanism cluster_0 Unmodified RNA cluster_1 2'-O-Methylated RNA Unmodified_RNA RNA with 2'-OH group Exonuclease Exonuclease Unmodified_RNA->Exonuclease Binding Degradation RNA Degradation Exonuclease->Degradation Cleavage Methylated_RNA RNA with 2'-O-Me group Blocked_Exonuclease Exonuclease (Blocked) Methylated_RNA->Blocked_Exonuclease Steric Hindrance Stable_RNA Stable RNA Blocked_Exonuclease->Stable_RNA No Cleavage Degradation_Assay_Workflow start Start prepare_rna Prepare 2'-O-Me RNA and Unmodified Control start->prepare_rna setup_reaction Set up Exonuclease Reactions prepare_rna->setup_reaction add_enzyme Add Exonuclease setup_reaction->add_enzyme time_course Incubate and Collect Time Points add_enzyme->time_course stop_reaction Stop Reactions time_course->stop_reaction gel_electrophoresis Denaturing PAGE stop_reaction->gel_electrophoresis visualize Visualize and Analyze Results gel_electrophoresis->visualize end End visualize->end

References

Technical Support Center: Optimization of Deprotection for 2'-O-Methyl-5-Methyluridine Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the critical final step of oligonucleotide synthesis: deprotection. The focus is on sequences containing the common and therapeutically relevant 2'-O-methyl (2'-O-Me) and 5-methyluridine (5-Me-U) modifications.

The principle of "First, Do No Harm" is paramount in oligonucleotide deprotection.[1] A successful strategy requires a careful review of all components within the oligonucleotide to ensure that the chosen reagents and conditions completely remove all protecting groups without damaging the final product.[1][2]

Troubleshooting Guide

This section addresses specific issues you may encounter during the deprotection of your modified oligonucleotides. Each problem is followed by potential causes and validated solutions.

Problem 1: Incomplete Deprotection Detected by Analytical Methods

Scenario: Your HPLC analysis shows extra peaks, often eluting later than the main product in reverse-phase (RP-HPLC), or your mass spectrometry (MS) data reveals masses higher than the expected molecular weight.[3]

Possible Cause 1: Ineffective Deprotection Reagent The efficacy of deprotection reagents is critical. Concentrated ammonium hydroxide, a common reagent, can lose ammonia gas over time, which reduces its effectiveness.[3] Similarly, other reagents can degrade if not stored properly.

Solution:

  • Use Fresh Reagents: Always use fresh, high-quality deprotection reagents. For ammonium hydroxide, it is best to use a recently opened bottle or aliquots stored in smaller, tightly sealed containers in a refrigerator.[3]

  • Verify Reagent Compatibility: Ensure your chosen deprotection cocktail is appropriate for all protecting groups in your sequence. For example, the fast-acting Ammonium Hydroxide/Methylamine (AMA) reagent requires the use of acetyl (Ac)-protected cytidine (dC) to prevent transamination, a common side reaction with the standard benzoyl (Bz)-protected dC.[4]

Possible Cause 2: Suboptimal Time and Temperature Deprotection reactions are highly dependent on both time and temperature.[3] The removal of the protecting group on guanine (e.g., isobutyryl, iBu) is often the rate-limiting step and may require more stringent conditions.[3][5]

Solution:

  • Optimize Conditions: For standard protecting groups, deprotection with AMA is typically rapid, often complete within 10 minutes at 65°C.[4] However, for G-rich sequences or those with complex modifications, extending the deprotection time or slightly increasing the temperature may be necessary. Always consult the recommendations for any specific sensitive modifications present.[3]

  • Systematic Evaluation: If incomplete deprotection persists, perform a time-course experiment (e.g., testing 10, 20, and 30-minute intervals at 65°C) and analyze the results by HPLC-MS to determine the optimal duration.

Possible Cause 3: Steric Hindrance from Modifications While the 2'-O-methyl and 5-methyluridine modifications themselves are stable under standard deprotection conditions, their presence can introduce steric bulk. This may slightly hinder the access of deprotection reagents to nearby protecting groups, slowing down the reaction.[6]

Solution:

  • Extended Deprotection: A modest increase in the deprotection time (e.g., from 10 to 15-20 minutes with AMA at 65°C) is often sufficient to overcome any potential steric effects and ensure complete removal of all protecting groups.[6]

Problem 2: Base Modification or Degradation of the Oligonucleotide

Scenario: Your MS analysis shows unexpected masses corresponding to base modifications (e.g., +14 Da for N-methylation of cytidine) or lower molecular weight species indicating chain cleavage.

Possible Cause 1: Incorrect Choice of Protected Monomers As mentioned, using benzoyl-protected dC with a methylamine-containing reagent like AMA will lead to a significant amount of N4-methyl-dC formation.[4]

Solution:

  • Use Acetyl-Protected dC: When using AMA or other methylamine-based deprotection methods, it is mandatory to use phosphoramidites with acetyl (Ac) protection on cytidine to prevent this side reaction.[4][7]

Possible Cause 2: Harsh Deprotection Conditions Prolonged exposure to strong bases at high temperatures can damage sensitive modifications or the oligonucleotide backbone itself.[2] For instance, some fluorescent dyes are not stable under standard AMA conditions.[8]

Solution:

  • Employ Milder Conditions: If your oligonucleotide contains base-labile modifications, an "UltraMILD" deprotection strategy is required. This typically involves using monomers with more labile protecting groups (e.g., Pac-dA, iPr-Pac-dG, Ac-dC) and deprotecting with a milder reagent like 0.05 M potassium carbonate in methanol at room temperature.[7][9]

  • Follow Recommendations for Sensitive Groups: Always adhere to the specific deprotection protocols recommended for any sensitive labels, linkers, or modified bases in your sequence. The principle remains to use the mildest conditions necessary to achieve complete deprotection.[7]

Workflow & Troubleshooting Diagrams

DeprotectionWorkflow cluster_0 Step 1: Cleavage & Base Deprotection cluster_1 Step 2: Analysis & Verification Start Synthesized Oligo on Solid Support Deprotection Add Deprotection Reagent (e.g., AMA) Start->Deprotection Incubate Incubate (e.g., 65°C, 10-20 min) Deprotection->Incubate Elute Elute Supernatant Incubate->Elute Analysis Analyze Sample (RP-HPLC, ESI-MS) Elute->Analysis Decision Is Deprotection Complete? Analysis->Decision Purify Purify Oligonucleotide Decision->Purify  Yes Troubleshoot Troubleshoot (See Guide) Decision->Troubleshoot No   End Final Product Purify->End

Caption: General workflow for oligonucleotide cleavage and deprotection.

Frequently Asked Questions (FAQs)

Q1: What is the standard deprotection cocktail for oligos containing 2'-O-Me and 5-Me-U?

For oligonucleotides containing stable modifications like 2'-O-methyl and 5-methyluridine, along with standard DNA or other 2'-O-Me RNA bases, a fast and efficient method is highly desirable. The most common and recommended reagent is a 1:1 (v/v) mixture of aqueous ammonium hydroxide and 40% aqueous methylamine (AMA).[4] This reagent allows for rapid cleavage from the solid support and complete removal of standard base protecting groups (e.g., Bz-A, Ac-C, iBu-G) in as little as 10 minutes at 65°C.[4][7]

Q2: How do the 2'-O-Me and 5-Me-U modifications influence the choice of deprotection strategy?

Both 2'-O-methyl and 5-methyluridine are very stable modifications that are fully compatible with standard deprotection conditions, including treatment with AMA at elevated temperatures.[8] Unlike the 2'-hydroxyl in natural RNA, which requires a silyl protecting group (like TBDMS) that needs a separate fluoride-based deprotection step, the 2'-O-methyl group is stable and does not require special deprotection chemistry.[4][10] Therefore, an oligo containing only DNA and 2'-O-Me RNA modifications can be treated with a single deprotection step, simplifying the workflow significantly.[5]

Q3: How can I be certain that deprotection is complete?

Definitive confirmation of complete deprotection requires robust analytical techniques.[3]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or MALDI-TOF mass spectrometry is the most direct method. The observed molecular weight should exactly match the calculated mass of the desired full-length product. Any remaining protecting groups will result in a higher mass.[3]

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is excellent for purity analysis. Incompletely deprotected species contain hydrophobic protecting groups and will typically elute later than the fully deprotected, more polar oligonucleotide.[3][5] A clean, single peak is indicative of a pure, fully deprotected product.[11][12]

Q4: My oligo also contains a sensitive dye. Can I still use AMA?

This depends entirely on the dye's stability. Many common fluorescent dyes (e.g., FAM, HEX, TET) are stable to AMA. However, some, like TAMRA and certain cyanine dyes, can be degraded by methylamine.[1] For oligonucleotides containing such sensitive components, a milder deprotection strategy is necessary. This usually involves using "UltraMILD" phosphoramidites and deprotecting with reagents like potassium carbonate in methanol or using t-butylamine/water mixtures at lower temperatures.[1][7] Always check the technical specifications for your specific dye or modification.

Q5: What is the difference between cleavage and deprotection?

While often performed simultaneously in a single step, they are distinct processes.[5][13]

  • Cleavage: This is the process of breaking the ester linkage that holds the synthesized oligonucleotide to the solid support (e.g., CPG).

  • Deprotection: This refers to the removal of all protecting groups used during synthesis. This includes the cyanoethyl groups on the phosphate backbone and the protecting groups on the exocyclic amines of the nucleobases (A, C, and G).[5]

With a reagent like AMA, both cleavage from the support and deprotection of the phosphate and base groups occur concurrently during the incubation period.[7]

Deprotection Reagent Comparison

ReagentTypical ConditionsAdvantagesDisadvantages & Considerations
Ammonium Hydroxide/ Methylamine (AMA) 10-15 min @ 65°CVery fast and efficient[4]; Scavenges acrylonitrile by-products[8].Requires Ac-dC to prevent transamination[4]; Can degrade sensitive labels[8]; Methylamine is a regulated chemical in some regions[8].
Ammonium Hydroxide 8-16 hours @ 55°CTraditional, widely used method.Very slow; Less effective for G-rich sequences[3]; Reagent loses potency over time[3].
Potassium Carbonate (K₂CO₃) in Methanol 4 hours @ Room TempUltra-mild conditions, suitable for very sensitive modifications[7][9].Only compatible with UltraMILD protecting groups (Pac-dA, iPr-Pac-dG, Ac-dC)[7].
tert-Butylamine/Water 6 hours @ 60°CA milder alternative to ammonium hydroxide.Slower than AMA; Not as commonly used.[7]

References

Technical Support Center: Overcoming Poor Incorporation of 2'-O-methyl-5-methyluridine During IVT

Author: BenchChem Technical Support Team. Date: January 2026

A Troubleshooting Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical guide for resolving challenges with in vitro transcription (IVT) of messenger RNA (mRNA) containing 2'-O-methyl-5-methyluridine (2'-O-Me-m5U). The dual modification of this nucleotide, while beneficial for enhancing the stability and reducing the immunogenicity of therapeutic mRNA, often leads to a significant reduction in transcription yield.[1] This guide provides a structured, scientifically-grounded approach to systematically troubleshoot and optimize your IVT reactions for efficient incorporation of this modified nucleotide.

Frequently Asked Questions (FAQs)

Q1: We're observing a dramatic decrease in mRNA yield after substituting UTP with this compound triphosphate. What is the underlying cause?

The primary reason for this drop in yield is steric hindrance within the active site of the T7 RNA polymerase.[2][3][4] The polymerase has a precisely shaped catalytic pocket that has evolved to accommodate the four canonical nucleotide triphosphates (NTPs). The presence of methyl groups at both the 2'-O position of the ribose and the 5' position of the uracil base creates a bulkier substrate that fits poorly.[2][3][4] This steric clash reduces the efficiency of the polymerase, leading to slower incorporation rates, increased premature termination of transcription, and consequently, a lower yield of full-length mRNA.

Q2: Can we compensate for the poor incorporation by simply increasing the concentration of this compound triphosphate in the reaction?

While it may seem logical to increase the substrate concentration, this is often not an effective standalone solution and can be counterproductive. Excessively high concentrations of a single NTP can disrupt the necessary balance of the four nucleotides, potentially leading to an increase in misincorporation events or causing the polymerase to stall. A more robust strategy involves a systematic co-optimization of all NTP concentrations along with the magnesium ion (Mg²⁺) concentration, which is a critical cofactor for polymerase activity.[5][][7]

Q3: Are there specific T7 RNA polymerase variants that are better suited for incorporating bulky modified nucleotides?

Yes, the use of an engineered T7 RNA polymerase is a highly recommended starting point for improving the incorporation of modified nucleotides.[8][9] Researchers have developed mutant variants of T7 RNA polymerase with altered substrate specificities that can more readily accommodate modifications at the 2'-position of the ribose.[8][9][10] These variants often have mutations in or around the active site that create a less restrictive environment, thereby enhancing the incorporation efficiency of bulky analogs like this compound.[8][10][11]

Q4: Besides the polymerase and NTPs, what other reaction parameters are critical for optimization?

The concentration of magnesium ions (Mg²⁺) is a crucial factor that significantly impacts IVT yield.[5][7][12] Mg²⁺ is essential for catalysis, and the optimal concentration can shift when using modified NTPs. It is also important to consider the counter-ion for magnesium, with acetate often being preferred over chloride for higher yields.[5][7][13][14] Additionally, optimizing the reaction temperature and incubation time can be beneficial. A slightly lower temperature may enhance fidelity, while a longer incubation time can help compensate for the slower incorporation rate of the modified nucleotide.[]

Troubleshooting Guide: A Systematic Approach to Optimization

This section details a logical workflow for diagnosing and resolving poor incorporation of this compound.

IVT Optimization Workflow

IVT_Optimization_Workflow Start Initial State: Low Yield with 2'-O-Me-m5U Step1 Step 1: Enzyme Selection Use a High-Yield T7 RNA Polymerase Variant Start->Step1  Initial Step Step2 Step 2: Titration Matrix Optimize [NTPs] and [Mg²⁺] Step1->Step2  Core Optimization Step3 Step 3: Reaction Conditions Fine-tune Temperature and Time Step2->Step3  Further Tuning Step4 Step 4: Template Integrity Check Ensure High Purity DNA Template Step3->Step4  Verification Analysis Analysis: Yield & Integrity Assessment (e.g., Capillary Electrophoresis) Step4->Analysis  Assess Outcome Success Optimized Condition: High Yield of Full-Length mRNA Analysis->Success  Success Iterate Iterate & Refine Analysis->Iterate  Suboptimal Result Iterate->Step2  Re-evaluate Ratios

Caption: A systematic workflow for optimizing IVT reactions to enhance the incorporation of modified nucleotides.

Experimental Protocol: Co-optimization of NTP and Mg²⁺ Concentrations

This protocol provides a matrix-based approach to identify the optimal balance between your modified NTP and the essential Mg²⁺ cofactor.

1. Master Mix Preparation:

  • Prepare a master mix containing all IVT components at their standard concentrations, except for the four NTPs and MgCl₂ (or magnesium acetate). This includes a high-purity linearized DNA template, a high-yield T7 RNA polymerase variant, RNase inhibitor, and the reaction buffer.

2. Titration Matrix Setup:

  • Design a matrix to test a range of total NTP concentrations against a range of Mg²⁺ concentrations. It is crucial to maintain the equimolar ratio of the four NTPs (ATP, CTP, GTP, and 2'-O-Me-m5UTP).

Table 1: Example Titration Matrix for NTP and Mg²⁺ Optimization

Total [NTPs] (mM each)[Mg²⁺] = 20 mM[Mg²⁺] = 30 mM[Mg²⁺] = 40 mM[Mg²⁺] = 50 mM
4 Reaction A1Reaction A2Reaction A3Reaction A4
6 Reaction B1Reaction B2Reaction B3Reaction B4
8 Reaction C1Reaction C2Reaction C3Reaction C4
10 Reaction D1Reaction D2Reaction D3Reaction D4

3. Reaction and Incubation:

  • Aliquot the master mix into separate reaction tubes or a 96-well plate.
  • Add the varying concentrations of the NTP mix and Mg²⁺ according to your matrix.
  • Incubate at the polymerase's recommended temperature (e.g., 37°C) for a standardized time (e.g., 2-4 hours).

4. Analysis of Results:

  • Terminate the reactions and treat with DNase to remove the template DNA.
  • Quantify the mRNA yield using a fluorescence-based assay (e.g., Qubit).
  • Assess the integrity and size of the transcripts using denaturing agarose gel electrophoresis or capillary electrophoresis. Look for a sharp, single band at the expected size of your full-length mRNA.

Interpreting the Results
  • High Yield, High Integrity: The condition that produces the highest concentration of full-length mRNA is your optimal condition.

  • Smearing or Shorter Transcripts: The presence of smaller RNA fragments indicates premature termination. This may be improved by slightly lowering the reaction temperature and extending the incubation time.

  • Consistently Low Yield: If all conditions result in poor yield, re-verify the quality and concentration of your DNA template. Contaminants can inhibit IVT, and an inaccurate template concentration will skew your results.

Mechanistic Rationale for Optimization

The core of this troubleshooting process lies in balancing key molecular interactions within the IVT reaction.

Mechanistic_Interactions T7_Polymerase T7 RNA Polymerase (Active Site) RNA_Strand Growing RNA Transcript T7_Polymerase->RNA_Strand  Catalyzes Elongation Modified_NTP 2'-O-Me-m5UTP (Steric Hindrance) Modified_NTP->T7_Polymerase  Reduced Affinity Mg_Ion Mg²⁺ Cofactor (Catalysis & Charge Shielding) Mg_Ion->T7_Polymerase  Enables Catalysis Mg_Ion->Modified_NTP  Stabilizes Phosphate Backbone

Caption: Key molecular interactions influencing the efficiency of modified nucleotide incorporation during IVT.

An engineered T7 polymerase provides a more accommodating active site. By optimizing the Mg²⁺ concentration, you facilitate the correct positioning of the modified NTP for catalysis, partially overcoming the reduced binding affinity caused by steric hindrance. This systematic approach ensures that each component of the reaction is balanced to favor the synthesis of full-length, correctly modified mRNA for your downstream applications.

References

Technical Support Center: Enhancing Cellular Uptake of 2'-O-methyl-5-methyluridine Modified siRNA

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for our 2'-O-methyl-5-methyluridine (2'-OMe-m5U) modified siRNA products. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you overcome challenges in achieving efficient cellular uptake and potent gene silencing with your modified siRNA experiments.

The 2'-OMe-m5U modification is engineered to increase the stability of siRNA against nucleases and to mitigate innate immune responses.[1][2][3] However, the inherent challenges of delivering large, negatively charged molecules like siRNA across the cell membrane remain. This guide will walk you through common issues and provide strategies to enhance the cellular uptake and efficacy of your modified siRNA.

Section 1: Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments, offering potential causes and actionable solutions.

Issue 1: Low Transfection Efficiency and Poor Gene Knockdown

You've transfected your cells with 2'-OMe-m5U modified siRNA, but you're not observing the expected level of target gene knockdown.

Potential Causes and Solutions:

  • Suboptimal Transfection Reagent or Method:

    • Solution:

      • Screen Different Transfection Reagents: Test a panel of commercially available transfection reagents optimized for siRNA delivery.

  • Poor Cell Health and Density:

    • Solution:

      • Use Healthy, Low-Passage Cells: Ensure your cells are healthy, actively dividing, and at a low passage number.

      • Optimize Cell Density: Plate cells to be 50-70% confluent at the time of transfection.[5]

  • Incorrect siRNA Concentration:

    • Explanation: Using a concentration of siRNA that is too low will result in insufficient knockdown. Conversely, excessively high concentrations can lead to off-target effects and toxicity.[6][7]

    • Solution: Perform a dose-response experiment with your 2'-OMe-m5U modified siRNA to identify the lowest concentration that yields maximum knockdown.

  • Ineffective siRNA Sequence:

    • Explanation: Not all siRNA sequences are created equal. The design of the siRNA can significantly impact its gene silencing efficacy.[8]

    • Solution:

      • Test Multiple siRNA Sequences: It is best practice to test at least two or three different siRNA sequences targeting the same gene.[6]

Issue 2: High Cell Toxicity or Unexpected Phenotypes

You observe significant cell death or unexpected phenotypic changes after transfection with your 2'-OMe-m5U modified siRNA.

Potential Causes and Solutions:

  • Transfection Reagent Toxicity:

    • Solution:

      • Change the Medium: For some cell lines, replacing the transfection medium with fresh growth medium after 4-6 hours can reduce toxicity.

  • Off-Target Effects:

    • Explanation: Off-target effects occur when the siRNA silences unintended genes. While 2'-OMe modifications can reduce these effects, they may not be completely eliminated.[6]

    • Solution:

      • Lower siRNA Concentration: Use the lowest effective concentration of your siRNA as determined by a dose-response experiment.[6]

      • Use Multiple siRNAs: Confirm your phenotype with at least two different siRNAs targeting the same gene.[6]

      • Perform Rescue Experiments: If possible, perform a rescue experiment by re-introducing the target gene to confirm that the observed phenotype is due to on-target knockdown.

  • Innate Immune Response:

    • Explanation: Although 2'-OMe modifications are known to reduce the innate immune response, some cell types may still be sensitive.[3]

    • Solution:

      • Check for Interferon Response: Measure the expression of interferon-stimulated genes to determine if an immune response has been triggered.[6]

      • Use Highly Purified siRNA: Ensure that your siRNA is free of contaminants that could trigger an immune response.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the primary barrier to the cellular uptake of siRNA?

A1: The primary barrier to the cellular uptake of siRNA is the cell membrane and subsequent endosomal entrapment.[9][10] siRNAs are large, negatively charged molecules and cannot passively diffuse across the lipid bilayer of the cell membrane.[10] They are typically taken up by endocytosis, but the majority of the siRNA remains trapped in endosomes and is eventually degraded in lysosomes, preventing it from reaching the RNA-induced silencing complex (RISC) in the cytoplasm.[11][12]

Q2: How can I enhance the endosomal escape of my 2'-OMe-m5U modified siRNA?

A2: Enhancing endosomal escape is a critical step for improving siRNA efficacy. Here are a few strategies:

  • Use of Endosome-disrupting Agents: Small molecules like chloroquine can be used to disrupt endosomal membranes and facilitate the release of siRNA into the cytoplasm.[11]

  • Lipid Nanoparticle (LNP) Formulations: LNPs are designed to facilitate endosomal escape. Ionizable lipids within the LNP become protonated in the acidic environment of the endosome, leading to the disruption of the endosomal membrane.[1][13]

  • Fusogenic Peptides: Conjugating your siRNA to cell-penetrating or fusogenic peptides can promote direct membrane translocation or endosomal escape.[14][15]

Q3: What are the advantages of using lipid nanoparticles (LNPs) for delivering my modified siRNA?

A3: LNPs are a leading platform for siRNA delivery for several reasons:

  • Protection from Degradation: LNPs encapsulate the siRNA, protecting it from nucleases in the bloodstream.[1][16]

  • Enhanced Cellular Uptake: LNPs can be formulated with components that promote uptake by target cells.[13]

  • Facilitated Endosomal Escape: The composition of LNPs is optimized to promote the release of siRNA from the endosome into the cytoplasm.[1][13]

  • Clinical Validation: LNP-based siRNA delivery systems have been successfully used in FDA-approved therapeutics.[17]

Q4: Can I conjugate my 2'-OMe-m5U modified siRNA to a targeting ligand?

A4: Yes, conjugating your siRNA to a targeting ligand is an excellent strategy to enhance uptake by specific cell types. Common conjugation partners include:

  • N-acetylgalactosamine (GalNAc): For targeting hepatocytes, which express the asialoglycoprotein receptor.[18]

  • Antibodies: To target specific cell surface antigens.[]

  • Aptamers: Nucleic acid-based ligands that can bind to specific cellular receptors.[16]

  • Cholesterol: This can aid in cellular uptake and distribution.[20]

Q5: How do I choose the right controls for my siRNA experiment?

A5: Proper controls are essential for interpreting your results accurately. You should always include:

Section 3: Protocols and Data Presentation

Protocol: Optimizing siRNA Transfection using a Lipid-Based Reagent

This protocol provides a general framework for optimizing siRNA transfection. You will need to tailor the specific amounts and incubation times for your cell line and transfection reagent.

Materials:

  • 2'-OMe-m5U modified siRNA (your target siRNA, positive control, and negative control)

  • Lipid-based transfection reagent

  • Opti-MEM® I Reduced Serum Medium (or equivalent)

  • 24-well tissue culture plates

  • Your cell line of interest

  • Growth medium (with and without serum and antibiotics)

Procedure:

  • Cell Seeding: 24 hours before transfection, seed your cells in a 24-well plate at a density that will result in 50-70% confluency at the time of transfection.

  • Preparation of siRNA-Lipid Complexes:

    • For each well to be transfected, dilute your siRNA in serum-free medium (e.g., Opti-MEM®).

    • In a separate tube, dilute the transfection reagent in serum-free medium.

    • Combine the diluted siRNA and diluted transfection reagent. Mix gently by pipetting and incubate at room temperature for 10-20 minutes to allow for complex formation.

  • Transfection:

    • Remove the growth medium from the cells.

    • Add the siRNA-lipid complexes to the cells.

    • Add serum-containing medium to each well.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.

  • Analysis: After the incubation period, harvest the cells and analyze for target gene knockdown at the mRNA (RT-qPCR) and protein (Western blot) levels.

Optimization Table:

VariableRange to Test
siRNA Concentration1 nM, 5 nM, 10 nM, 25 nM, 50 nM
Transfection Reagent Volume0.5 µL, 1.0 µL, 1.5 µL, 2.0 µL
Cell Density1x10^5, 2x10^5, 4x10^5 cells/well
Incubation Time24 hours, 48 hours, 72 hours

Diagrams

experimental_workflow cluster_prep Preparation cluster_transfection Transfection cluster_analysis Analysis cell_seeding Seed Cells (24h prior) add_complexes Add Complexes to Cells cell_seeding->add_complexes sirna_dilution Dilute siRNA complex_formation Form siRNA-Lipid Complexes sirna_dilution->complex_formation reagent_dilution Dilute Transfection Reagent reagent_dilution->complex_formation complex_formation->add_complexes incubation Incubate (24-72h) add_complexes->incubation cell_lysis Harvest and Lyse Cells incubation->cell_lysis rt_qpcr mRNA Analysis (RT-qPCR) cell_lysis->rt_qpcr western_blot Protein Analysis (Western Blot) cell_lysis->western_blot

Caption: Experimental workflow for siRNA transfection and analysis.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Knockdown? cause1 Suboptimal Transfection start->cause1 cause2 Poor Cell Health start->cause2 cause3 Ineffective siRNA start->cause3 solution1a Optimize Reagent/siRNA Ratio cause1->solution1a solution1b Try Different Reagent cause1->solution1b solution2 Check Cell Confluency & Passage cause2->solution2 solution3a Test Multiple siRNAs cause3->solution3a solution3b Use Controls cause3->solution3b

Caption: Troubleshooting logic for low siRNA knockdown efficiency.

References

Validation & Comparative

A Head-to-Head Comparison of Nuclease Resistance: 2'-O-Methyl vs. 2'-Fluoro Modified RNA

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Developers

In the landscape of RNA therapeutics and diagnostics, the Achilles' heel of unmodified RNA is its susceptibility to rapid degradation by nucleases. This inherent instability in biological fluids necessitates chemical modifications to enhance the longevity and, consequently, the therapeutic efficacy of RNA-based molecules such as siRNAs, aptamers, and antisense oligonucleotides.[1] Among the myriad of available modifications, alterations at the 2'-position of the ribose sugar have proven to be particularly effective. This guide provides an in-depth, objective comparison of two of the most prevalent and impactful 2'-modifications: 2'-O-methyl (2'-OMe) and 2'-fluoro (2'-F). We will delve into the structural underpinnings of their nuclease resistance, present comparative experimental data, and provide a detailed protocol for assessing the stability of your own modified RNA constructs.

The Structural Basis of Enhanced Nuclease Resistance

The vulnerability of RNA to nuclease-mediated cleavage is largely attributed to the presence of the 2'-hydroxyl group on the ribose sugar. This hydroxyl group can act as a nucleophile, attacking the adjacent phosphorus in the phosphodiester bond, leading to the breakdown of the RNA backbone.[2] Both 2'-OMe and 2'-F modifications mitigate this susceptibility, albeit through slightly different mechanisms.

2'-O-Methyl (2'-OMe) Modification: The replacement of the 2'-hydroxyl group with a bulkier methyl group provides significant steric hindrance.[3] This methyl group physically obstructs the active site of nucleases, making it more difficult for the enzymes to bind and cleave the phosphodiester backbone.[] Furthermore, the 2'-OMe modification favors a C3'-endo sugar pucker, which pre-organizes the oligonucleotide into an A-form helix, a conformation that is less readily recognized by many nucleases that prefer B-form helices.[5][6] This conformational preference also contributes to increased thermal stability of RNA duplexes.[7]

2'-Fluoro (2'-F) Modification: The substitution of the 2'-hydroxyl with a highly electronegative fluorine atom also promotes a C3'-endo sugar conformation, similar to the 2'-OMe modification, thereby stabilizing the A-form helical structure of RNA duplexes.[8][9] The high electronegativity of fluorine also alters the electronic properties of the ribose ring, which can further disfavor nuclease binding and catalysis.[10] While smaller than a methyl group, the fluorine atom is still sufficient to provide a degree of steric impediment to nuclease action.

dot graphdot { graph [layout=neato, overlap=false, splines=true, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption: Mechanism of Nuclease Resistance

Comparative Analysis of Nuclease Resistance

Both 2'-OMe and 2'-F modifications significantly enhance the stability of RNA in the presence of nucleases compared to their unmodified counterparts. While the degree of protection can vary depending on the specific nuclease, the sequence of the oligonucleotide, and the experimental conditions, some general trends have been observed in the literature.

ModificationReported Half-Life in SerumKey Observations
Unmodified RNA Minutes[5]Rapidly degraded by endo- and exonucleases.[1]
2'-O-Methyl (2'-OMe) >6 hours (for a single modification)[5], with fully modified oligos showing little degradation after prolonged incubation[3]Highly resistant to both endo- and exonucleases.[5] The bulky methyl group provides excellent steric protection.
2'-Fluoro (2'-F) >24 hours (for siRNA with modified pyrimidines)[8]Dramatically increases stability in human plasma compared to unmodified siRNA. The modification is well-tolerated in siRNAs without compromising activity.[8]

It is important to note that direct, side-by-side comparisons in the same study can be limited. However, the available data strongly suggests that both modifications offer a substantial improvement in nuclease resistance, transforming RNA from a transient molecule to one with therapeutic potential. Fully 2'-O-methylated oligonucleotides are often cited as having exceptionally long half-lives.[3] On the other hand, 2'-fluoro modifications have been shown to confer a dramatic increase in stability for siRNAs in human plasma, with over 50% of the molecules remaining intact after 24 hours.

Experimental Protocol: In Vitro Nuclease Resistance Assay in Human Serum

To empirically determine and compare the nuclease resistance of your 2'-OMe and 2'-F modified RNA oligonucleotides, a serum stability assay is a reliable and physiologically relevant method.

Objective: To assess the degradation of modified and unmodified RNA oligonucleotides over time when incubated in human serum.

Materials:

  • 5'-radiolabeled or fluorescently labeled RNA oligonucleotides (unmodified, 2'-OMe modified, and 2'-F modified)

  • Human serum (commercially available)

  • Nuclease-free water

  • Phosphate-buffered saline (PBS), pH 7.4

  • Proteinase K

  • Urea loading buffer (e.g., 8 M urea, 15% glycerol, 0.05% bromophenol blue, 0.05% xylene cyanol)

  • Denaturing polyacrylamide gel (e.g., 15-20%, depending on oligo length)

  • TBE buffer (Tris-borate-EDTA)

  • Gel electrophoresis apparatus and power supply

  • Phosphorimager or fluorescence gel scanner

  • Heating block or water bath

Methodology:

  • Preparation of RNA Samples:

    • Resuspend your labeled RNA oligonucleotides in nuclease-free water to a stock concentration of 20 µM.

    • Prepare working solutions of each RNA oligo at 2 µM in PBS.

  • Serum Incubation:

    • Thaw human serum on ice. Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet any precipitates. Use the clear supernatant.

    • For each RNA oligonucleotide to be tested, set up a series of time-point reactions. A typical time course might include 0, 1, 4, 8, and 24 hours.

    • In a nuclease-free microcentrifuge tube, combine 9 µL of human serum with 1 µL of the 2 µM RNA working solution.

    • Incubate the reactions at 37°C.

    • At each designated time point, stop the reaction by adding 10 µL of the reaction mixture to a tube containing 2 µL of Proteinase K (20 mg/mL) and 20 µL of urea loading buffer. This will inactivate the nucleases and denature the proteins.

    • Immediately freeze the stopped reaction on dry ice or in a -80°C freezer until all time points are collected.

  • Gel Electrophoresis:

    • Pre-run the denaturing polyacrylamide gel in 1x TBE buffer for 30 minutes.

    • Thaw the collected time-point samples and heat them at 95°C for 5 minutes to ensure complete denaturation.

    • Load the samples onto the gel.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Visualization and Analysis:

    • For radiolabeled RNA, expose the gel to a phosphor screen and visualize using a phosphorimager.

    • For fluorescently labeled RNA, visualize the gel using an appropriate fluorescence scanner.

    • The intensity of the full-length RNA band at each time point is quantified using densitometry software.

    • The percentage of intact RNA at each time point is calculated relative to the 0-hour time point.

    • Plot the percentage of intact RNA versus time to visualize the degradation kinetics and determine the half-life of each oligonucleotide.

dot graphdot { graph [rankdir=TB, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style="filled", fontcolor="#202124", fillcolor="#FFFFFF"]; edge [color="#5F6368"];

} caption: Experimental Workflow for Nuclease Resistance Assay

Conclusion

Both 2'-O-methyl and 2'-fluoro modifications are powerful tools for enhancing the nuclease resistance of RNA oligonucleotides, a critical attribute for their therapeutic application. The choice between these two modifications may depend on several factors, including the specific application, the sequence of the RNA, and the desired balance between stability, binding affinity, and potential off-target effects. 2'-OMe offers robust protection due to its steric bulk, while 2'-F provides a significant stability enhancement that is well-tolerated within the cellular machinery for RNA interference. The provided experimental protocol offers a reliable method for directly comparing the stability of different modified RNA constructs, enabling researchers to make data-driven decisions in the design of more effective RNA-based therapeutics and diagnostics.

References

Enhancing siRNA Specificity: A Comparative Analysis of 2'-O-methyl-5-methyluridine Modification

Author: BenchChem Technical Support Team. Date: January 2026

The Challenge of Off-Target Effects in RNAi

The RNAi pathway holds immense therapeutic promise due to its ability to silence disease-causing genes with high precision. However, the specificity of synthetic siRNAs is not absolute. Off-target effects primarily arise from the miRNA-like activity of the siRNA guide strand, where the "seed region" (nucleotides 2-8) can bind to and repress partially complementary sequences in the 3' untranslated regions (UTRs) of unintended mRNAs. This can lead to a cascade of unintended biological consequences, confounding research results and posing safety risks in clinical applications.

Strategies to enhance siRNA specificity often focus on chemical modifications that alter the thermodynamic and binding properties of the siRNA duplex, particularly within the seed region. These modifications aim to reduce the binding affinity of the siRNA to off-target transcripts without compromising its ability to bind and silence the intended target.

The Rationale for 2'-O-methyl and 5-methyluridine Modifications

Both 2'-O-methyl and 5-methyluridine modifications have been individually explored for their potential to enhance siRNA performance.

2'-O-methyl (2'-OMe): A Well-Established Tool for Specificity

The 2'-O-methyl modification, where a methyl group is added to the 2' hydroxyl of the ribose sugar, is one of the most widely used and effective modifications for improving siRNA properties.

  • Increased Nuclease Resistance: The 2'-OMe modification provides significant protection against degradation by endo- and exonucleases present in serum and intracellularly, thereby increasing the in vivo half-life of the siRNA.

  • Enhanced Thermal Stability: The 2'-OMe modification generally increases the melting temperature (Tm) of the siRNA duplex, contributing to its overall stability.

  • Reduced Off-Target Effects: Strategic placement of 2'-OMe modifications, particularly at position 2 of the guide strand, has been shown to significantly reduce off-target gene silencing. This is attributed to steric hindrance that disrupts the binding of the seed region to partially complementary off-target mRNAs.

5-methyluridine (m5U): A Subtler Modulator of Stability

The 5-methyluridine modification, a naturally occurring modification in tRNA and rRNA, involves the addition of a methyl group to the 5th position of the uracil base. While less extensively studied in the context of siRNA specificity compared to 2'-OMe, it is known to:

  • Influence Thermal Stability: The impact of m5U on duplex stability can be context-dependent, but it generally contributes to the thermodynamic properties of the RNA duplex.

The Synergistic Hypothesis: Combining 2'-O-methyl and 5-methyluridine

The central hypothesis of this guide is that the combined incorporation of 2'-O-methyl and 5-methyluridine modifications can offer a synergistic effect, leading to a superior specificity profile compared to either modification alone or to unmodified siRNA. The 2'-OMe modification provides a strong foundation of nuclease resistance and a primary mechanism for reducing off-target binding through steric hindrance. The 5-methyluridine, when incorporated at specific uridine residues, can further fine-tune the local thermodynamic stability of the duplex, potentially creating a more favorable energy profile for on-target binding versus off-target interactions.

Experimental Evaluation of Modified siRNA Specificity

To rigorously evaluate the impact of 2'-O-methyl-5-methyluridine on siRNA specificity, a series of well-controlled experiments are necessary. Below, we outline the key experimental workflows and provide detailed protocols.

Experimental Workflow

experimental_workflow cluster_synthesis siRNA Synthesis & Duplex Formation cluster_validation In Vitro Validation synthesis Synthesize Unmodified, 2'-OMe, 5-mU, and 2'-OMe-5-mU siRNAs annealing Anneal Sense and Antisense Strands synthesis->annealing stability Nuclease Resistance Assay annealing->stability thermo Thermal Melting Analysis (Tm) annealing->thermo on_target On-Target Silencing Assay (Luciferase Reporter) annealing->on_target off_target Off-Target Specificity Assay (Luciferase Reporter) annealing->off_target whole_transcriptome Whole-Transcriptome Analysis (RNA-Seq) annealing->whole_transcriptome

Caption: Experimental workflow for evaluating modified siRNA.

Key Experimental Protocols

1. Dual-Luciferase Reporter Assay for On-Target and Off-Target Activity

This assay is a cornerstone for quantifying both the intended silencing activity and the unintended off-target effects of an siRNA. It utilizes

A Tale of Two Uracil Analogs: A Side-by-Side Comparison of 2'-O-methyl-5-methyluridine and Pseudouridine in mRNA Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher, scientist, and drug development professional, the choice of modified nucleosides is a critical determinant of mRNA therapeutic efficacy. This guide provides an in-depth, side-by-side comparison of two pivotal uridine analogs: 2'-O-methyl-5-methyluridine and the well-established pseudouridine. By examining their distinct impacts on mRNA stability, translational efficiency, and immunogenicity, we aim to equip you with the technical insights necessary to make informed decisions in your mRNA platform development.

In the rapidly evolving landscape of mRNA therapeutics, the strategic incorporation of modified nucleosides is paramount to overcoming the inherent instability and immunogenicity of unmodified single-stranded RNA. Among the arsenal of available modifications, pseudouridine (Ψ) has emerged as a cornerstone, lauded for its ability to enhance protein expression while dampening innate immune responses.[1][2][3] However, the quest for further optimization has led to the exploration of other modifications, including this compound. This guide will dissect the known attributes of each, drawing upon existing data to forecast their respective advantages and potential drawbacks.

At the Chemical Core: A Structural Overview

The distinct biological properties of this compound and pseudouridine stem from their unique chemical structures, which diverge from that of the canonical uridine.

Pseudouridine (Ψ) is an isomer of uridine where the uracil base is attached to the ribose sugar via a C5-C1' glycosidic bond, in contrast to the N1-C1' bond in uridine. This C-C bond provides greater rotational freedom.[4] Additionally, the presence of an extra hydrogen bond donor at the N1 position contributes to its unique properties.[4] A noteworthy derivative, N1-methylpseudouridine (m1Ψ), further builds on this structure by adding a methyl group to the N1 position of the uracil base, a modification that has become a gold standard in mRNA vaccines.[3][4]

This compound , on the other hand, maintains the standard N1-C1' glycosidic bond but introduces two key modifications: a methyl group at the 2' position of the ribose sugar (2'-O-methylation) and a methyl group at the 5th position of the uracil base (5-methyluridine). The 2'-O-methylation is a common modification in mammalian mRNA, particularly at the 5' cap, and is known to confer resistance to nuclease degradation.[5] The 5-methyl group on the uracil base is also a naturally occurring modification.

Figure 1: Chemical Structures U Uridine Psi Pseudouridine (Ψ) U->Psi Isomerization (C-C bond) m5U This compound U->m5U Methylation (2'-O and C5)

Caption: Comparison of the chemical structures of Uridine, Pseudouridine (Ψ), and this compound.

Head-to-Head: Impact on Key mRNA Attributes

The structural differences between these two modified nucleosides translate into distinct functional consequences for the resulting mRNA molecule. While direct, side-by-side comparative studies of this compound and pseudouridine are limited in publicly available literature, we can infer the potential properties of this compound based on the known effects of its constituent modifications (2'-O-methylation and 5-methyluridine) and compare them to the well-documented impacts of pseudouridine.

FeaturePseudouridine (Ψ)This compound (Inferred)
mRNA Stability Increased: Enhances base stacking and contributes to a more rigid backbone, leading to increased resistance to degradation.[4]Potentially Increased: 2'-O-methylation is known to protect against nuclease cleavage, which would likely enhance mRNA stability.[5] 5-methyluridine has been associated with increased mRNA stability.[6]
Translation Efficiency Significantly Increased: Generally leads to higher protein expression compared to unmodified mRNA.[2] This is partly attributed to the evasion of protein kinase R (PKR) activation, which would otherwise inhibit translation.[4] N1-methylpseudouridine (m1Ψ) is even more potent in this regard.[3]Likely Neutral to Slightly Decreased: Studies on 5-methyluridine (m5U) alone have shown translational yields similar to or slightly lower than unmodified mRNA.[2] The impact of 2'-O-methylation on the translation of the entire mRNA body is less clear and may depend on the context.
Immunogenicity Significantly Decreased: Effectively dampens the innate immune response by reducing the activation of pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs).[1][2][3]Potentially Decreased: Both 5-methyluridine and 2'-O-methylation have been shown to reduce the activation of innate immune sensors.[1][5] Therefore, their combination is expected to result in an mRNA with low immunogenicity.

Experimental Deep Dive: Protocols for Comparative Analysis

To rigorously evaluate the performance of mRNA containing this compound versus pseudouridine, a series of well-controlled experiments are necessary. Below are detailed protocols for key aspects of this comparative analysis.

In Vitro Transcription of Modified mRNA

This protocol outlines the synthesis of mRNA incorporating either pseudouridine or this compound.

Materials:

  • Linearized DNA template with a T7 promoter

  • T7 RNA Polymerase

  • RNase Inhibitor

  • Transcription Buffer (10x)

  • ATP, GTP, CTP solution (100 mM each)

  • UTP or modified UTP analog solution (100 mM):

    • For Ψ-mRNA: Pseudouridine-5'-Triphosphate (ΨTP)

    • For m5U-mRNA: this compound-5'-Triphosphate

  • DNase I (RNase-free)

  • Nuclease-free water

  • RNA purification kit

Procedure:

  • Reaction Setup: In a nuclease-free tube, assemble the following components at room temperature in the order listed:

    • Nuclease-free water to a final volume of 50 µL

    • 10x Transcription Buffer: 5 µL

    • ATP, GTP, CTP mix (25 mM each): 2 µL

    • UTP or modified UTP (25 mM): 2 µL

    • Linearized DNA template (0.5-1.0 µg/µL): 1 µL

    • RNase Inhibitor: 1 µL

    • T7 RNA Polymerase: 2 µL

  • Incubation: Mix gently and incubate at 37°C for 2-4 hours.

  • DNase Treatment: Add 1 µL of DNase I to the reaction mixture and incubate at 37°C for 15 minutes to remove the DNA template.

  • Purification: Purify the synthesized mRNA using an RNA purification kit according to the manufacturer's instructions.

  • Quantification and Quality Control: Determine the mRNA concentration using a spectrophotometer (e.g., NanoDrop) and assess its integrity via agarose gel electrophoresis.

Figure 2: In Vitro Transcription Workflow Template Linearized DNA Template IVT In Vitro Transcription (T7 Polymerase, NTPs including modified UTP) Template->IVT DNase DNase I Treatment IVT->DNase Purification RNA Purification DNase->Purification QC Quantification & Quality Control Purification->QC

Caption: A streamlined workflow for the in vitro synthesis of modified mRNA.

Assessment of mRNA Translation Efficiency

This protocol details how to compare the protein expression from different modified mRNAs using an in vitro translation system or cell-based transfection.

Materials:

  • Synthesized modified mRNAs (e.g., encoding a reporter protein like Luciferase or GFP)

  • In vitro translation kit (e.g., Rabbit Reticulocyte Lysate system) or

  • Cultured mammalian cells (e.g., HEK293T)

  • Transfection reagent

  • Cell culture medium

  • Lysis buffer

  • Luciferase assay reagent or flow cytometer

Procedure (Cell-Based Assay):

  • Cell Seeding: Seed mammalian cells in a multi-well plate to achieve 70-80% confluency on the day of transfection.

  • Transfection Complex Formation: For each modified mRNA, prepare transfection complexes according to the manufacturer's protocol. Briefly, dilute the mRNA and the transfection reagent in separate tubes of serum-free medium, then combine and incubate to allow complex formation.

  • Transfection: Add the transfection complexes to the cells and incubate for 4-6 hours.

  • Protein Expression: Replace the transfection medium with fresh complete medium and incubate for 24-48 hours.

  • Analysis:

    • For Luciferase: Lyse the cells and measure luciferase activity using a luminometer.

    • For GFP: Harvest the cells and analyze GFP expression by flow cytometry.

  • Data Normalization: Normalize protein expression levels to the amount of transfected mRNA.

Evaluation of mRNA Immunogenicity

This protocol describes a method to assess the innate immune response triggered by different modified mRNAs in human peripheral blood mononuclear cells (PBMCs).

Materials:

  • Synthesized modified mRNAs

  • Human PBMCs, freshly isolated

  • RPMI-1640 medium supplemented with 10% FBS

  • Transfection reagent suitable for primary cells

  • ELISA kits for detecting cytokines (e.g., TNF-α, IFN-α)

Procedure:

  • PBMC Culture: Plate freshly isolated PBMCs in a multi-well plate at a density of 1 x 10^6 cells/mL.

  • Transfection: Prepare transfection complexes with the different modified mRNAs and a positive control (e.g., unmodified mRNA or a known TLR agonist). Add the complexes to the PBMCs.

  • Incubation: Incubate the cells for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.

  • Cytokine Analysis: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IFN-α) in the supernatant using ELISA kits, following the manufacturer's instructions.

Figure 3: Immunogenicity Assessment Workflow cluster_0 Cell Culture & Transfection cluster_1 Analysis PBMCs Isolate Human PBMCs Transfect Transfect with Modified mRNAs PBMCs->Transfect Incubate Incubate for 18-24h Transfect->Incubate Collect Collect Supernatant Incubate->Collect ELISA Measure Cytokine Levels (ELISA) Collect->ELISA

Caption: Workflow for evaluating the immunogenicity of modified mRNAs in human PBMCs.

Concluding Remarks

Pseudouridine has rightfully earned its place as a workhorse modification in the mRNA therapeutic space, consistently delivering enhanced stability, translational output, and a dampened immune profile. While direct comparative data for this compound is still emerging, the known properties of its constituent modifications suggest it holds promise as an alternative, particularly in applications where maximizing stability and minimizing immunogenicity are the primary objectives, even at the potential cost of some translational efficiency.

The ultimate choice between these two uridine analogs will depend on the specific therapeutic application and the desired balance of these key mRNA attributes. The experimental protocols provided in this guide offer a robust framework for conducting the necessary head-to-head comparisons to inform this critical decision in your mRNA drug development pipeline. As the field continues to advance, a deeper understanding of the nuanced effects of these and other novel modifications will be instrumental in unlocking the full therapeutic potential of mRNA.

References

Comparative Efficacy of 2'-O-methyl-5-methyluridine Modified Antisense Oligonucleotides in Gene Silencing

Author: BenchChem Technical Support Team. Date: January 2026

<_>

A Senior Application Scientist's Guide to In-Vitro Validation

In the rapidly advancing field of oligonucleotide therapeutics, the precise evaluation of gene silencing efficacy is paramount. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the performance of antisense oligonucleotides (ASOs) featuring 2'-O-methyl-5-methyluridine (2'-OMe-5-MeU) modifications. We will explore the underlying mechanisms, present detailed experimental protocols, and offer a comparative analysis against other common ASO chemistries, grounded in scientific integrity and field-proven insights.

Introduction: The Rationale for 2'-O-methyl and 5-methyluridine Modifications

Antisense oligonucleotides are synthetic single-stranded nucleic acids designed to bind to specific messenger RNA (mRNA) sequences through Watson-Crick base pairing.[1][2] This interaction can modulate gene expression, typically by inducing the degradation of the target mRNA or by sterically hindering translation.[2][3] To be effective therapeutic agents, ASOs require chemical modifications to enhance their stability against nucleases, improve binding affinity to their RNA targets, and minimize off-target effects.[4][5]

The 2'-O-methyl (2'-OMe) modification, where a methyl group is added to the 2' position of the ribose sugar, is a widely used second-generation modification.[][7] This modification confers several key advantages:

  • Increased Nuclease Resistance: The 2'-OMe group provides steric hindrance, protecting the oligonucleotide from degradation by endo- and exonucleases.[4][]

  • Enhanced Binding Affinity: It pre-organizes the sugar into an A-form helix geometry, which is favorable for binding to RNA, thereby increasing the thermal stability (Tm) of the ASO:RNA duplex.[4][8]

  • Reduced Immunostimulation: Compared to unmodified oligonucleotides, 2'-OMe modifications can lead to a reduction in innate immune responses.

The 5-methyluridine (5-MeU) modification, analogous to thymidine in DNA, can also contribute to the favorable properties of an ASO. This modification can enhance base pairing and modify the hydrophobic nature of the ASO.[9] The combination of 2'-OMe and 5-MeU modifications aims to create a highly stable, specific, and potent ASO for gene silencing applications.[10]

The "Gapmer" Design: Harnessing RNase H Activity

Many therapeutically effective ASOs are designed as "gapmers".[5][11] These chimeric oligonucleotides consist of a central "gap" of deoxynucleotides, which is flanked by "wings" of modified nucleotides, such as 2'-OMe.[5][11][12] While the 2'-modified wings provide nuclease resistance and high binding affinity, the DNA gap is crucial for recruiting the endogenous enzyme Ribonuclease H (RNase H).[11][12][13] RNase H recognizes the DNA:RNA heteroduplex and specifically cleaves the RNA strand, leading to the degradation of the target mRNA and potent gene silencing.[3][14][15]

G cluster_0 ASO-Mediated Gene Silencing Pathway ASO Gapmer ASO (2'-OMe Wings, DNA Gap) Duplex ASO:mRNA Heteroduplex ASO->Duplex Hybridization mRNA Target mRNA mRNA->Duplex RNaseH RNase H Recruitment Duplex->RNaseH Cleavage mRNA Cleavage RNaseH->Cleavage Degradation mRNA Degradation Cleavage->Degradation Silencing Gene Silencing (Reduced Protein Expression) Degradation->Silencing

Caption: Mechanism of RNase H-dependent gene silencing by a gapmer ASO.

Experimental Validation Workflow: A Step-by-Step Guide

To objectively assess the efficacy of 2'-OMe-5-MeU modified ASOs, a rigorous and multi-faceted experimental approach is required. This workflow ensures that the observed gene silencing is potent, specific, and reproducible.

ASO Design and Synthesis

The initial and most critical step is the design of the ASO sequence. This involves identifying a unique and accessible target site within the mRNA of interest. Bioinformatic tools are often employed to predict mRNA secondary structure and identify regions that are likely to be single-stranded and available for ASO binding.[1] A non-targeting or scrambled ASO sequence should always be included as a negative control to assess non-specific effects.[16]

In-Vitro Transfection and Cell Culture

The delivery of ASOs into cells is a key determinant of their activity. For in-vitro studies, lipid-based transfection reagents are commonly used.[17] However, it is crucial to optimize transfection conditions for each cell line to maximize delivery efficiency while minimizing cytotoxicity.[17][18]

Protocol: ASO Transfection in Adherent Mammalian Cells

  • Cell Plating: The day before transfection, plate cells in a suitable culture vessel (e.g., 96-well or 24-well plate) to achieve 50-70% confluency at the time of transfection.[17]

  • ASO-Lipid Complex Formation:

    • Dilute the ASO (both target-specific and scrambled control) in serum-free medium (e.g., Opti-MEM).

    • In a separate tube, dilute the transfection reagent (e.g., Lipofectamine) in the same serum-free medium.

    • Combine the diluted ASO and diluted transfection reagent, mix gently, and incubate at room temperature for 20-30 minutes to allow for complex formation.[19]

  • Transfection:

    • Aspirate the old media from the cells.

    • Add the ASO-lipid complexes to the cells.

    • Add fresh, complete growth medium to the desired final volume.

  • Incubation: Incubate the cells for 24-72 hours before proceeding with downstream analysis. The optimal incubation time should be determined empirically.

G cluster_1 In-Vitro ASO Efficacy Validation Workflow Start ASO Design & Synthesis Transfection Cell Culture & ASO Transfection Start->Transfection Harvest Cell Lysis & Harvest Transfection->Harvest RNA_Analysis RNA Analysis (RT-qPCR) Harvest->RNA_Analysis Protein_Analysis Protein Analysis (Western Blot/ELISA) Harvest->Protein_Analysis Off_Target Off-Target Analysis (RNA-Seq) Harvest->Off_Target End Data Analysis & Comparison RNA_Analysis->End Protein_Analysis->End Off_Target->End

Caption: Experimental workflow for validating ASO gene silencing efficacy.

Quantification of mRNA Knockdown

The primary measure of ASO efficacy is the reduction of the target mRNA level. Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is the gold standard for this analysis due to its high sensitivity and specificity.[20][21]

Protocol: RT-qPCR for mRNA Quantification

  • RNA Extraction: Lyse the transfected cells and extract total RNA using a commercially available kit (e.g., TRIzol or column-based methods). Ensure high-quality, intact RNA is obtained.

  • Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and a mix of random hexamers and oligo(dT) primers.

  • Quantitative PCR (qPCR):

    • Prepare a reaction mix containing cDNA, target-specific primers, a fluorescent dye (e.g., SYBR Green) or a probe, and DNA polymerase.

    • Run the qPCR reaction in a real-time PCR instrument.

    • Quantify the relative expression of the target gene by normalizing to one or more stable housekeeping genes (e.g., GAPDH, ACTB).[18] The comparative Ct (ΔΔCt) method is commonly used for relative quantification.

Assessment of Protein Knockdown

While mRNA reduction is a direct measure of ASO activity, the ultimate goal of gene silencing is to reduce the corresponding protein levels. Western blotting and enzyme-linked immunosorbent assay (ELISA) are standard techniques for this purpose.

Protocol: Western Blot for Protein Quantification

  • Protein Extraction: Lyse the transfected cells in a suitable lysis buffer containing protease inhibitors to obtain total protein lysates.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA or Bradford assay).

  • SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein.

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the signal using a chemiluminescent substrate and image the blot.

  • Analysis: Quantify the band intensity of the target protein and normalize it to a loading control protein (e.g., GAPDH or β-actin) to determine the relative reduction in protein levels.

Evaluation of Off-Target Effects

A critical aspect of ASO validation is assessing potential off-target effects, where the ASO may downregulate unintended genes due to partial sequence complementarity.[22][23][24] Whole-transcriptome analysis using RNA sequencing (RNA-seq) is the most comprehensive method for identifying off-target gene modulation.[24]

Comparative Performance Analysis

To truly understand the efficacy of 2'-OMe-5-MeU modified ASOs, it is essential to compare their performance against other widely used ASO chemistries, such as 2'-O-methoxyethyl (2'-MOE) and Locked Nucleic Acid (LNA) modifications.

ModificationTarget Binding Affinity (ΔTm per mod)Nuclease ResistanceRNase H ActivityIn Vivo PotencyPotential for Toxicity
2'-OMe +1.3°C[4]High[4][8]Compatible (in gapmers)[25]GoodLow
2'-MOE +0.9 to +1.6°C[15]Very High[7][12]Compatible (in gapmers)[11][12]Excellent[12]Moderate
LNA +2 to +4°C[4]Very HighCompatible (in gapmers)ExcellentHigher

This table presents a generalized comparison based on published literature. Actual performance may vary depending on the specific ASO sequence and target.

Key Observations:

  • Binding Affinity: LNA modifications generally provide the highest increase in binding affinity, followed by 2'-MOE and 2'-OMe.[4][15]

  • Potency: 2'-MOE modified ASOs are often considered a gold standard, demonstrating consistent and potent knockdown of gene expression.[12] In some direct comparisons, 2'-MOE ASOs have shown greater efficacy than their 2'-OMe counterparts.[12][26]

  • Toxicity Profile: A trade-off can exist between binding affinity and toxicity. Highly constrained modifications like LNA, while potent, can sometimes be associated with a higher risk of hepatotoxicity, potentially due to more pronounced off-target effects.[13][27] 2'-OMe modifications are generally considered to have a favorable safety profile.[25]

The inclusion of the 5-methyluridine modification with 2'-OMe is intended to further enhance binding affinity and nuclease stability, potentially positioning its performance closer to that of 2'-MOE while maintaining a favorable safety profile.

Conclusion: A Self-Validating System for ASO Efficacy

The validation of gene silencing efficacy for novel ASO modifications like 2'-OMe-5-MeU requires a systematic and multi-tiered approach. By integrating robust in-vitro protocols for quantifying both on-target knockdown and potential off-target effects, researchers can build a comprehensive and trustworthy dataset. The causality behind each experimental choice—from ASO design to the selection of analytical methods—is crucial for interpreting the results accurately.

This guide provides the foundational workflows and comparative context necessary to rigorously evaluate 2'-OMe-5-MeU modified ASOs. By adhering to these principles of scientific integrity, researchers can confidently determine the therapeutic potential of this promising chemical modification in the ever-evolving landscape of gene silencing therapeutics.

References

Safety Operating Guide

2'-O-methyl-5-methyluridine proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Proper Disposal of 2'-O-methyl-5-methyluridine

Introduction: Beyond the Benchtop

This compound is a modified nucleoside, a critical component in the synthesis of oligonucleotides and in various areas of RNA research.[1][2] As researchers and drug development professionals, our focus is often on the application of such compounds. However, the lifecycle of a chemical does not end with the experiment. Proper disposal is a critical, non-negotiable aspect of laboratory safety and environmental stewardship. Mishandling chemical waste, even in small quantities, can lead to significant safety hazards, environmental contamination, and severe regulatory penalties.[3]

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound. The procedures outlined here are grounded in regulatory standards from bodies like the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA) to ensure a self-validating system of safety and compliance.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Understanding the specific hazards of a chemical is the foundation of its safe management. While some suppliers classify this compound as non-hazardous under OSHA's 2012 Hazard Communication Standard[4][5], others identify it as a substance with potential health effects. One Safety Data Sheet (SDS) classifies it as harmful if swallowed (Acute toxicity, oral - Category 4), a cause of skin and serious eye irritation (Category 2 and 2A, respectively), and a potential cause of respiratory irritation[6].

Crucially, it has been assigned a Water Hazard Class (WGK) of 3 , indicating it is highly hazardous to water .[7] This classification is paramount for disposal considerations, as it strictly prohibits disposal down the drain. Given the conflicting classifications, a cautious approach is mandated. All laboratory personnel must treat this compound as a potentially hazardous substance.

Quantitative Data Summary
ParameterValue / InformationSource(s)
CAS Number 2140-76-3[6][7][8]
Molecular Formula C₁₀H₁₄N₂O₆[5][7]
Physical Form Solid[7]
Hazard Classifications Oral Toxicity: Category 4Skin Irritation: Category 2Eye Irritation: Category 2ARespiratory Irritation: Category 3[6]
Water Hazard Class (WGK) 3 (Highly hazardous to water)[7]
Storage Temperature Refrigerated (2-8°C recommended)[4]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling or disposing of this compound in any form, the following PPE is mandatory to prevent skin contact, eye exposure, and inhalation of dust.[4][9]

  • Eye Protection: Safety glasses with side shields or goggles are required. For operations with a high risk of dust generation, airtight goggles should be used.[4]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for tears or holes before use and wash hands thoroughly after handling.[9]

  • Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.

  • Respiratory Protection: If handling large quantities or if dust generation is unavoidable, use a NIOSH-approved respirator in a well-ventilated area, such as a chemical fume hood.[9]

Waste Segregation and Collection Protocol

Proper segregation at the point of generation is the most critical step in the disposal workflow. Cross-contamination of waste streams can create dangerous chemical reactions and complicate the final disposal process.

Step 1: Identify the Waste Stream

Determine if the waste is solid or liquid.

  • Solid Waste: Includes unused or expired pure this compound, contaminated weigh boats, pipette tips, gloves, and paper towels used for cleanup.

  • Liquid Waste: Includes solutions containing dissolved this compound from experimental procedures.

Step 2: Select the Correct Waste Container

The container is your primary means of containment. Per OSHA and EPA guidelines, it must be:

  • Compatible: The container material must not react with the chemical waste.[10][11] For this compound, a high-density polyethylene (HDPE) container is appropriate.

  • Secure and Leak-Proof: The container must have a screw-top cap or other secure closure to prevent leaks and spills.[10][11]

  • Durable: It must be free from damage or deterioration.[10]

Step 3: Label the Waste Container Immediately

Each waste container must be labeled before any waste is added. The label must be clear, legible, and contain the following information as required by the EPA[12] and OSHA[13]:

  • The words "Hazardous Waste "

  • The full chemical name: "This compound " (avoid abbreviations)

  • A clear indication of the associated hazards (e.g., "Irritant," "Harmful if Swallowed").[13]

  • The name of the generating laboratory and the Principal Investigator.[11]

Waste Disposal Workflow cluster_LabOperations In-Lab Procedures cluster_Disposal Final Disposal Generate Generate Waste (Solid or Liquid) Segregate Segregate at Source Generate->Segregate Step 1 Select Select Compatible Container Segregate->Select Step 2 Label Label Container: 'Hazardous Waste' Select->Label Step 3 Collect Collect Waste in Sealed Container Label->Collect Step 4 SAA Store in Satellite Accumulation Area (SAA) Collect->SAA Step 5 Pickup Schedule EHS Pickup SAA->Pickup Step 6 Transport Transport by Licensed Waste Hauler Pickup->Transport Step 7 Incinerate Final Disposal at TSDF Facility Transport->Incinerate Step 8

Caption: Workflow for the proper disposal of this compound waste.

On-Site Accumulation and Storage

Hazardous waste must be stored safely in a designated Satellite Accumulation Area (SAA) while awaiting pickup.[11][12] An SAA must be:

  • At or Near the Point of Generation: The SAA should be in the same lab where the waste is produced.[14]

  • Under Operator Control: It must be under the control of the laboratory personnel generating the waste.[14]

  • Secure: Containers must be kept closed except when adding waste.

  • Inspected Weekly: A documented weekly inspection for leaks or deterioration is required.[3]

Once a waste container is full, it must be moved from the SAA within three days to a central accumulation area for pickup by your institution's Environmental Health & Safety (EHS) office.[11]

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to prevent exposure and contamination.

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.[15]

  • Ventilate: Ensure the area is well-ventilated. If the spill is large or in a poorly ventilated space, evacuate and contact EHS.

  • Don Appropriate PPE: Before cleanup, put on the required PPE, including respiratory protection if dust is present.[15]

  • Containment and Cleanup:

    • For solid spills: Carefully sweep the material to collect it. Avoid any actions that disperse dust. Place the collected material into a labeled hazardous waste container.[15]

    • For liquid spills: Use an inert absorbent material (e.g., vermiculite, sand) to absorb the spill. Place the contaminated absorbent into a sealed, labeled hazardous waste container.[5][15]

  • Decontaminate: Clean the spill area with an appropriate solvent or detergent. All cleaning materials (wipes, paper towels) must be disposed of as hazardous waste.[15]

  • Report: Report the spill to your laboratory supervisor and your institution's EHS office, following their specific reporting procedures.

Spill Response Procedure Spill Spill Occurs Alert 1. Alert Others & Secure Area Spill->Alert PPE 2. Don Required PPE Alert->PPE Contain 3. Contain & Clean Up (Solid or Liquid Method) PPE->Contain Decon 4. Decontaminate Spill Surface Contain->Decon Dispose 5. Dispose of all materials as Hazardous Waste Decon->Dispose Report 6. Report to EHS Dispose->Report

Caption: Key safety measures for this compound spill response.

Final Disposal: The Professional Hand-Off

Under no circumstances should laboratory personnel attempt to dispose of this compound through conventional means.

  • Prohibited Disposal Methods:

    • DO NOT pour down the drain. This is explicitly forbidden due to its high water hazard classification (WGK 3).[7]

    • DO NOT dispose of in regular trash, even in seemingly small quantities.

    • DO NOT attempt to incinerate waste in the laboratory.[15]

  • Mandatory Professional Disposal: The final disposal of chemical waste must be managed by your institution's EHS department, which works with licensed hazardous waste disposal companies.[15][16] These certified professionals will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF). A common disposal method for such compounds is high-temperature incineration in a specialized facility equipped with afterburners and scrubbers to neutralize harmful byproducts.[15]

By adhering to these procedures, you ensure not only your own safety and that of your colleagues but also uphold the scientific community's responsibility to protect our environment.

References

Navigating the Safe Handling of 2'-O-methyl-5-methyluridine: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, the synthesis and application of modified nucleosides like 2'-O-methyl-5-methyluridine are pivotal in advancing therapeutic and diagnostic frontiers. However, with great scientific potential comes the inherent responsibility of ensuring personal and environmental safety. This guide provides an in-depth, procedural framework for the appropriate selection and use of Personal Protective Equipment (PPE), alongside robust plans for operational safety and waste disposal when handling this compound.

Core Principles of Protection: A Risk-Based Approach to PPE Selection

The selection of PPE is not a one-size-fits-all endeavor; it is a dynamic process dictated by a thorough risk assessment of the specific procedures being undertaken. The following table outlines the minimum recommended PPE for handling this compound in various laboratory settings.

Laboratory Task Minimum Required PPE Enhanced Precautions (for higher risk procedures)
Weighing and preparing solutions of solid compound Lab coat, nitrile gloves (double-gloving recommended), safety glasses with side shields.In addition to minimum PPE, use of a chemical fume hood is strongly recommended to prevent inhalation of fine particulates.
Handling dilute solutions (<1 M) Lab coat, nitrile gloves, safety glasses with side shields.Work within a well-ventilated area.
Procedures with potential for aerosol generation (e.g., vortexing, sonicating) Lab coat, nitrile gloves (double-gloving recommended), chemical splash goggles.In addition to minimum PPE, conduct the procedure within a biosafety cabinet or a chemical fume hood.
Large-scale synthesis or handling (>10g) Chemical-resistant lab coat, nitrile gloves (double-gloving recommended), chemical splash goggles, and a face shield.Work should be exclusively conducted within a certified chemical fume hood.

The Last Line of Defense: A Step-by-Step Guide to Donning and Doffing PPE

The efficacy of PPE is contingent upon its correct application and removal. Following a standardized procedure minimizes the risk of cross-contamination and personal exposure.

Donning Procedure:
  • Hand Hygiene: Begin by washing your hands thoroughly with soap and water.

  • Lab Coat: Put on a clean, properly fitting lab coat, ensuring it is fully buttoned.

  • Eye and Face Protection: Don safety glasses or goggles. If a splash hazard exists, add a face shield.

  • Gloves: Select the appropriate size of nitrile gloves and pull them on, ensuring the cuffs of the gloves extend over the cuffs of the lab coat sleeves. If double-gloving, repeat this step with a second pair of gloves.

Doffing Procedure:
  • Gloves: Remove the outer pair of gloves (if double-gloved) by grasping the outside of one glove at the wrist with the other gloved hand and peeling it off. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the remaining glove at the wrist and peel it off over the first glove. Dispose of the gloves in the appropriate hazardous waste container.

  • Lab Coat: Unbutton the lab coat. Grasp the coat at the shoulders and pull it downwards and away from the body, turning the sleeves inside out. Fold the coat with the contaminated side inward and place it in a designated laundry receptacle or disposal bag.

  • Eye and Face Protection: Remove safety glasses or goggles by handling the earpieces or strap from behind.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.

PPE_Workflow cluster_Donning Donning PPE cluster_Doffing Doffing PPE d1 Wash Hands d2 Don Lab Coat d1->d2 d3 Don Eye/Face Protection d2->d3 d4 Don Gloves d3->d4 Procedure Laboratory Procedure d4->Procedure f1 Remove Gloves f2 Remove Lab Coat f1->f2 f3 Remove Eye/Face Protection f2->f3 f4 Wash Hands f3->f4 End End f4->End Start Start Start->d1 Procedure->f1

A simplified workflow for the correct donning and doffing of PPE.

In Case of Emergency: Spill and Disposal Management

Accidents can happen, and a well-defined plan is crucial for mitigating the consequences of a spill.

Spill Cleanup Protocol:
  • Alert and Evacuate: Immediately alert others in the vicinity and evacuate the immediate area of the spill.

  • Assess the Hazard: From a safe distance, assess the extent of the spill and the associated risks. If the spill is large, involves a highly concentrated solution, or you feel it is unsafe to clean up, contact your institution's Environmental Health and Safety (EHS) department immediately.

  • Don Appropriate PPE: Before approaching the spill, don the appropriate PPE, including double gloves, a lab coat, and chemical splash goggles. For larger spills or solids, consider respiratory protection.

  • Contain the Spill: For liquid spills, use an inert absorbent material, such as vermiculite or sand, to contain the spill. For solid spills, carefully cover the powder with damp paper towels to avoid generating dust.

  • Clean the Spill: Working from the outside in, carefully collect the absorbent material or damp paper towels using a scoop or forceps and place it in a clearly labeled hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable laboratory detergent and water. For surfaces that may be sensitive to aqueous solutions, a 70% ethanol solution can be used. All cleaning materials should be disposed of as hazardous waste.

  • Doff PPE and Wash Hands: Carefully doff your PPE as described above and wash your hands thoroughly.

Waste Disposal Plan:

All waste contaminated with this compound must be treated as hazardous chemical waste.

  • Solid Waste: This includes contaminated gloves, weigh boats, pipette tips, and absorbent materials from spill cleanups. Collect all solid waste in a dedicated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix this waste with other solvent streams unless explicitly permitted by your institution's EHS office.

  • Sharps Waste: Needles, syringes, and other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.

All hazardous waste must be disposed of through your institution's certified hazardous waste management program. Never dispose of this compound or its contaminated waste down the drain or in the regular trash.

Conclusion: A Culture of Safety

The responsible use of novel chemical entities like this compound is fundamental to both scientific integrity and laboratory safety. By adhering to the principles of risk assessment, proper PPE utilization, and diligent waste management, researchers can confidently advance their work while ensuring a safe and compliant laboratory environment. This guide serves as a foundational resource, and it is imperative that all laboratory personnel receive training on these procedures and consult their institution's specific safety protocols.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2'-O-methyl-5-methyluridine
Reactant of Route 2
2'-O-methyl-5-methyluridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.